molecular formula C15H19N3OS B1214894 Butamisole CAS No. 54400-59-8

Butamisole

Cat. No.: B1214894
CAS No.: 54400-59-8
M. Wt: 289.4 g/mol
InChI Key: YWDWYOALXURQPZ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butamisole, also known as this compound, is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54400-59-8

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenyl]propanamide

InChI

InChI=1S/C15H19N3OS/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)/t13-/m1/s1

InChI Key

YWDWYOALXURQPZ-CYBMUJFWSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2

Isomeric SMILES

CC(C)C(=O)NC1=CC=CC(=C1)[C@H]2CN3CCSC3=N2

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2

Synonyms

utamisole
butamisole hydrochloride
butamisole hydrochloride, (+-)-isomer
butamisole hydrochloride, (-)-isomer
butamisole, (+-)-isomer
Styquin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Butamisole: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamisole is a synthetic anthelmintic belonging to the imidazothiazole class of compounds.[1] It is primarily utilized in veterinary medicine for the treatment of parasitic nematode infections in canines, specifically targeting whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound, alongside relevant experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Identifiers

This compound is a chiral molecule, with the levorotatory isomer being the more biologically active form. The chemical structure and key identifiers of this compound and its hydrochloride salt are detailed below.

Chemical Structure of this compound:

Chemical structure of this compound
IdentifierValue
IUPAC Name 2-Methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][2][3]thiazol-6-yl)phenyl]propanamide[4]
CAS Number 54400-59-8[5]
Molecular Formula C₁₅H₁₉N₃OS[1]
SMILES CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2[4]
InChI InChI=1S/C15H19N3OS/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)[4]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The available data for this compound and its hydrochloride salt are summarized in the following tables.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 289.40 g/mol [1]
Appearance Solid powder (for hydrochloride salt)[2]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular Weight 325.86 g/mol [2]
Molecular Formula C₁₅H₂₀ClN₃OS[2]
Appearance Solid powder[2]

Pharmacological Properties

This compound's anthelmintic activity stems from its interaction with the neuromuscular system of parasitic nematodes.

Table 3: Pharmacological Profile of this compound

PropertyDescriptionReference
Therapeutic Class Anthelmintic[1]
Mechanism of Action Nicotinic Acetylcholine Receptor (nAChR) Agonist[1]
Primary Indications Treatment of Trichuris vulpis (whipworm) and Ancylostoma caninum (hookworm) infections in dogs.[1]
Pharmacological Effect Acts as a nicotinic acetylcholine receptor agonist, causing sustained muscle contraction in the parasite, leading to a depolarizing neuromuscular blockade and subsequent paralysis.[1]
Mechanism of Action: Signaling Pathway

This compound exerts its anthelmintic effect by targeting the nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes. As an agonist, it mimics the action of acetylcholine, the natural neurotransmitter. This binding opens the non-selective cation channels of the nAChR, leading to an influx of positive ions and depolarization of the muscle cell membrane. The sustained depolarization results in spastic paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[1] The differential sensitivity of nematode nAChRs compared to their mammalian counterparts contributes to the selective toxicity of this compound.[4]

This compound Mechanism of Action cluster_pre Presynaptic Neuron cluster_post Nematode Muscle Cell This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Cation Channel (Open) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Paralysis Spastic Paralysis Depolarization->Paralysis Leads to

Caption: this compound's agonistic action on nematode nAChRs.

Experimental Protocols

Detailed experimental protocols for drug development are often proprietary. However, based on established guidelines for anthelmintic efficacy and safety studies, as well as analytical method validation, representative workflows can be outlined.

Anthelmintic Efficacy and Safety Study in Dogs (Representative Workflow)

This workflow is based on the general principles outlined in the VICH GL19 guidelines for evaluating the efficacy of anthelmintics in canines.[3][6]

Anthelmintic Efficacy Study Workflow Start Start Animal_Selection Animal Selection & Acclimation (Healthy dogs, naturally or experimentally infected) Start->Animal_Selection Randomization Randomization into Treatment & Control Groups Animal_Selection->Randomization Treatment Treatment Administration (Injectable this compound vs. Placebo) Randomization->Treatment Observation Clinical Observation (Adverse events, health monitoring) Treatment->Observation Fecal_Analysis Fecal Egg Count Reduction Test (Pre- and post-treatment) Treatment->Fecal_Analysis Necropsy Necropsy & Worm Burden Count (Post-mortem examination) Observation->Necropsy Fecal_Analysis->Necropsy Data_Analysis Statistical Analysis (Efficacy calculation) Necropsy->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an anthelmintic efficacy study.

Methodology:

  • Animal Selection and Acclimation: Clinically healthy dogs, either naturally infected with T. vulpis and A. caninum or experimentally infected with a known number of infective larvae, are selected.[3] Animals are acclimated to the study conditions for a specified period.

  • Randomization: Dogs are randomly allocated to a treatment group (receiving this compound) and a control group (receiving a placebo).[6]

  • Treatment Administration: The injectable this compound formulation is administered to the treatment group according to the recommended dosage. The control group receives a vehicle-only injection.

  • Clinical Observation: All animals are observed daily for any adverse reactions to the treatment and for general health status.

  • Fecal Egg Count Reduction Test: Fecal samples are collected from each dog before and at specified intervals after treatment to determine the reduction in parasite egg counts.[7]

  • Necropsy and Worm Burden Count: At the end of the study period, all dogs are humanely euthanized, and the gastrointestinal tracts are examined to recover and count the number of adult worms present.[7]

  • Data Analysis: The efficacy of the treatment is calculated by comparing the mean worm counts in the treated group to the control group. Statistical analysis is performed to determine the significance of the reduction.[3]

Analytical Method for Quantification in Canine Plasma (Representative Workflow)

The following outlines a general workflow for a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this compound in canine plasma, based on common practices for bioanalytical method validation.[8][9]

Analytical Method Workflow Start Start Sample_Collection Plasma Sample Collection (From treated dogs) Start->Sample_Collection Extraction Liquid-Liquid or Solid-Phase Extraction of this compound Sample_Collection->Extraction Chromatography HPLC/UHPLC Separation (C18 column) Extraction->Chromatography Detection UV or MS/MS Detection Chromatography->Detection Quantification Quantification (Based on calibration curve) Detection->Quantification Validation Method Validation (Linearity, accuracy, precision) Quantification->Validation End End Validation->End

Caption: Workflow for bioanalytical method development and validation.

Methodology:

  • Sample Preparation: Canine plasma samples containing this compound are subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from plasma proteins and other interfering substances.[9]

  • Chromatographic Separation: The extracted sample is injected into an HPLC or UHPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase gradient is used to separate this compound from other components in the extract.[8]

  • Detection: The concentration of this compound is measured using a detector, which could be a UV detector set at an appropriate wavelength or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).[8][9]

  • Quantification: The concentration of this compound in the plasma sample is determined by comparing its peak area or height to a standard curve prepared with known concentrations of the drug.[9]

  • Method Validation: The analytical method is validated according to regulatory guidelines to ensure its linearity, accuracy, precision, selectivity, and stability.[10]

Conclusion

This compound remains a relevant anthelmintic in veterinary practice for the control of common nematode infections in dogs. Its mechanism of action as a nicotinic acetylcholine receptor agonist is well-established. This guide has provided a detailed summary of its chemical and pharmacological properties, along with representative experimental workflows that are fundamental to its development and evaluation. Further research to fully characterize its physicochemical properties and to develop and publish detailed, validated analytical and clinical study protocols would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Discovery and Synthesis of Butamisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamisole, an anthelmintic agent of the imidazothiazole class, has demonstrated significant efficacy in veterinary medicine, particularly against whipworm (Trichuris vulpis) and hookworm (Ancylostoma caninum) infections in canines.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the historical context of its development by American Cyanamid Company, outlines a likely synthetic pathway based on established imidazothiazole chemistry, and presents available quantitative data on its biological efficacy. Furthermore, this guide elucidates its function as a nicotinic acetylcholine receptor agonist and depicts the relevant physiological pathways. Detailed experimental protocols, where available, and proposed methodologies are provided to support further research and development in this area.

Discovery and Development

This compound was discovered and developed by the American Cyanamid Company, with a patent for its injectable formulation filed in 1978.[2] The primary focus of its development was to address the need for an effective treatment for common and pathogenic nematode infections in dogs. A seminal paper published in 1979 by Alford et al. detailed the efficacy and safety of injectable this compound in dogs, establishing its place in veterinary medicine.[3] The l-isomer of this compound is noted to be the more biologically active enantiomer.

Chemical Synthesis

Proposed Synthetic Pathway for this compound:

The synthesis of this compound, 2-Methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazol-6-yl)phenyl]propanamide, likely follows a convergent synthesis strategy.

DOT Script for Proposed this compound Synthesis:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Postulated)

The following are postulated experimental protocols for the key steps in the synthesis of this compound, based on analogous chemical reactions for imidazothiazoles.

Step 1: Synthesis of 3-(2-chloroethylamino)isobutyranilide (Intermediate A)

  • Reaction Setup: To a stirred solution of 3-amino-isobutyranilide in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), 2-chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 6-(3-isobutyramidophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (this compound Precursor)

  • Reaction Setup: A mixture of Intermediate A and thiourea in a high-boiling point solvent (e.g., ethanol or n-butanol) is heated to reflux.

  • Reaction Monitoring: The reaction is monitored by TLC for the formation of the cyclized product.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent and washed with water. The organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography.

Step 3: Reduction to this compound

  • Reaction Setup: The this compound precursor is dissolved in a suitable solvent (e.g., methanol or ethanol), and a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature.

  • Reaction Monitoring: The reduction is monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound. Further purification can be achieved by recrystallization.

Quantitative Data

The efficacy of this compound has been primarily evaluated against Trichuris vulpis and Ancylostoma caninum in dogs. The following table summarizes the available quantitative data from the 1979 study by Alford et al.

ParameterValueConditionsReference
Efficacy against T. vulpis
- Critical Anthelmintic Assay98.2%Single subcutaneous dose of 2.5 mg/kgAlford et al., 1979[3]
- Controlled Critical Assay99.1%Single subcutaneous dose of 2.5 mg/kgAlford et al., 1979[3]
Efficacy against A. caninum
- Critical Anthelmintic Assay99.9%Single subcutaneous dose of 2.5 mg/kgAlford et al., 1979[3]
- Controlled Critical Assay100%Single subcutaneous dose of 2.5 mg/kgAlford et al., 1979[3]
Safety Data
- Maximum Tolerated Dose (subcutaneous)> 40 mg/kgSingle dose in dogsAlford et al., 1979[3]

Mechanism of Action and Signaling Pathway

This compound exerts its anthelmintic effect by acting as a nicotinic acetylcholine receptor (nAChR) agonist on the muscle cells of nematodes.[1] This leads to the persistent stimulation of these receptors, causing spastic muscle paralysis in the parasite. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.

Nematode nAChRs are composed of various subunits, and different subtypes exhibit varying sensitivities to cholinergic anthelmintics. While the precise subunit composition of the nAChR subtype that this compound preferentially targets has not been definitively elucidated, it is known to belong to the levamisole-sensitive (L-type) subclass of nAChRs.

DOT Script for this compound's Mechanism of Action:

Butamisole_MoA This compound This compound nAChR Nicotinic Acetylcholine Receptor (L-subtype) on Nematode Muscle Cell This compound->nAChR Agonist Binding IonChannel Ion Channel Opening nAChR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Influx of Na+ and Ca2+ MuscleContraction Sustained Muscle Contraction Depolarization->MuscleContraction Paralysis Spastic Paralysis MuscleContraction->Paralysis Expulsion Expulsion of Parasite Paralysis->Expulsion

Caption: Signaling pathway of this compound's anthelmintic action.

Conclusion

This compound remains a relevant and effective anthelmintic in veterinary practice. Its discovery by American Cyanamid provided a valuable tool for the control of common nematode infections in dogs. While the specific details of its original synthesis require further historical investigation, a robust synthetic pathway can be proposed based on established chemical principles for related imidazothiazoles. The mechanism of action, centered on the agonism of nematode-specific nicotinic acetylcholine receptors, provides a clear rationale for its paralytic effect on parasites. Further research could focus on elucidating the precise nAChR subtype interactions and exploring potential new derivatives with enhanced efficacy or a broader spectrum of activity.

References

Butamisole Hydrochloride: A Technical Overview of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butamisole Hydrochloride

This compound hydrochloride is an anthelmintic agent belonging to the imidazothiazole class of compounds. It is primarily used in veterinary medicine to treat infections caused by hookworms and whipworms. The hydrochloride salt of this compound enhances its solubility and suitability for pharmaceutical formulations. Understanding the solubility and stability profile of this compound hydrochloride is paramount for the development of safe, effective, and stable dosage forms.

Chemical and Physical Properties:

PropertyValue
Chemical Formula C₁₅H₂₀ClN₃OS
Molecular Weight 325.86 g/mol
Appearance Solid powder
Storage (Short-term) 0 - 4 °C (days to weeks)[1]
Storage (Long-term) -20 °C (months to years)[1]

Solubility Profile

Specific quantitative solubility data for this compound hydrochloride in various solvents is not extensively documented in public literature. However, as a hydrochloride salt, it is expected to exhibit aqueous solubility. A general protocol for determining the equilibrium solubility of a drug substance like this compound hydrochloride is provided below.

General Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

  • This compound hydrochloride powder

  • Selected solvents (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, propylene glycol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound hydrochloride powder to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow equilibrium to be reached.

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the solid phase from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method.

  • Calculate the solubility in mg/mL or g/L.

Stability Profile

This compound hydrochloride is reported to be stable for several weeks under normal shipping conditions. For laboratory storage, it is recommended to keep it in a dry, dark environment at 0 - 4 °C for short-term use and at -20 °C for long-term storage[1].

General Experimental Protocol for Stability-Indicating Studies

For a comprehensive understanding of the stability of this compound hydrochloride, forced degradation studies and long-term stability studies under various conditions are necessary. The following is a general protocol based on the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound hydrochloride under various stress conditions and establish its degradation profile.

Materials:

  • This compound hydrochloride powder

  • Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • Controlled temperature and humidity chambers

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 N NaOH and heat at a specified temperature for a defined period.

  • Oxidative Degradation: Treat a solution of this compound hydrochloride with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C).

  • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

For each condition, samples should be analyzed at various time points to determine the extent of degradation and to identify any degradation products.

Long-Term Stability Studies:

  • Store samples of this compound hydrochloride under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.

  • Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Monitor for changes in physical appearance, assay, and degradation products.

Visualizations

Conceptual Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Excess API in Solvent sol_equilibrate Equilibration (Shaking/Rotation) sol_start->sol_equilibrate sol_separate Phase Separation (Centrifugation) sol_equilibrate->sol_separate sol_quantify Quantification of Supernatant (e.g., HPLC) sol_separate->sol_quantify sol_end Determine Solubility (mg/mL) sol_quantify->sol_end stab_start Start: API Sample stab_stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) stab_start->stab_stress stab_longterm Long-term & Accelerated Storage (ICH Conditions) stab_start->stab_longterm stab_analyze Analysis at Time Points (e.g., HPLC) stab_stress->stab_analyze stab_longterm->stab_analyze stab_end Establish Degradation Profile & Shelf-life stab_analyze->stab_end

Caption: Conceptual workflow for determining the solubility and stability of a drug substance.

General Mechanism of Action for Imidazothiazole Anthelmintics

G This compound This compound (Imidazothiazole) receptor Nicotinic Acetylcholine Receptors (nAChRs) on Parasite Muscle Cells This compound->receptor Agonist depolarization Persistent Depolarization of Muscle Membrane receptor->depolarization paralysis Spastic Paralysis of the Worm depolarization->paralysis expulsion Expulsion of Parasite from Host paralysis->expulsion

Caption: General mechanism of action of imidazothiazole anthelmintics like this compound.

Conclusion

While specific quantitative data for this compound hydrochloride's solubility and stability are not widely published, this guide provides a framework for researchers and drug development professionals to approach the characterization of these critical attributes. The provided general experimental protocols for solubility and stability testing are based on standard industry practices and regulatory expectations. A thorough investigation following these or similar methodologies is essential for the successful formulation development of this compound hydrochloride. The mechanism of action, typical for imidazothiazoles, involves the induction of spastic paralysis in susceptible parasites, leading to their expulsion from the host. Further research to generate and publish specific data on this compound hydrochloride would be of significant value to the scientific and pharmaceutical communities.

References

In Vitro Susceptibility of Trichuris vulpis to Butamisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies detailing the in vitro susceptibility of Trichuris vulpis to Butamisole. Consequently, this document provides a comprehensive guide based on the known mechanism of action of this compound and established in vitro methodologies for related Trichuris species. The experimental protocols outlined herein are proposed models intended to guide future research in this area.

Introduction

Trichuris vulpis, commonly known as the whipworm, is a prevalent intestinal nematode infecting canids, leading to trichuriasis.[1][2][3] this compound is an anthelmintic of the imidazothiazole class used in veterinary medicine for the treatment of infections with whipworms and hookworms in dogs.[4] Its mechanism of action involves acting as a nicotinic acetylcholine receptor (nAChR) agonist, which induces spastic muscle paralysis in the parasite, ultimately leading to its expulsion.[4][5][6] Understanding the in vitro susceptibility of T. vulpis to this compound is crucial for optimizing dosing regimens, investigating potential resistance mechanisms, and discovering new anthelmintic agents. This guide provides a framework for conducting such studies.

Proposed Mechanism of Action of this compound

This compound, like other nicotinic agonists such as levamisole and pyrantel, selectively targets the neuromuscular system of nematodes.[5][6][7] The proposed signaling pathway at the neuromuscular junction is as follows:

  • Binding to nAChRs: this compound binds to and activates nicotinic acetylcholine receptors located on the muscle cells of the nematode.[4][5] These receptors are ligand-gated ion channels.

  • Ion Channel Opening and Depolarization: The binding of this compound causes the nAChR channels to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺) into the muscle cell. This influx results in depolarization of the cell membrane.

  • Sustained Muscle Contraction: The persistent depolarization leads to a state of sustained muscle contraction, causing spastic paralysis of the worm.[4][6]

  • Paralysis and Expulsion: The paralyzed state prevents the worm from maintaining its position within the host's intestine, leading to its eventual expulsion.

Butamisole_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Nematode Muscle Cell ACh ACh nAChR Nicotinic ACh Receptor Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Contraction Sustained Muscle Contraction Depolarization->Contraction Causes Paralysis Spastic Paralysis Contraction->Paralysis This compound This compound This compound->nAChR Binds to

Mechanism of this compound at the nematode neuromuscular junction.

Data Presentation: A Template for Future Studies

Due to the absence of specific experimental data, the following table is presented as a template for researchers to record and structure their findings from future in vitro susceptibility studies of Trichuris vulpis to this compound.

This compound Concentration (µg/mL)Number of Larvae/Adults TestedNumber of Motile Parasites (at 24h)Number of Non-Motile Parasites (at 24h)Percentage Mortality (%)IC50 / LC50 (µg/mL)
Control (0)
0.01
0.1
1
10
100

Experimental Protocols: A Proposed Methodology

The following is a detailed, hypothetical protocol for assessing the in vitro susceptibility of T. vulpis to this compound, adapted from methodologies used for Trichuris muris and Trichuris ovis.[8][9]

Parasite Material Collection and Preparation
  • Source: Adult T. vulpis worms can be collected from the cecum and colon of naturally infected dogs, post-mortem. Fecal samples containing T. vulpis eggs can also be collected from infected dogs.

  • Egg Isolation: T. vulpis eggs are isolated from fecal matter using a series of sieving and flotation techniques with a high-density solution (e.g., saturated sucrose or zinc sulfate solution).

  • Egg Embryonation: Isolated eggs are washed and incubated in a shallow layer of 0.1 M sulfuric acid or distilled water at 25-28°C for 3-4 weeks to allow for embryonation. The development of the infective L1 larva within the egg should be monitored microscopically.

In Vitro Larval Hatching
  • Stimulation: Embryonated eggs are incubated in a hatching medium that mimics the host's intestinal environment. A common method involves incubation with E. coli in a nutrient-rich broth at 37°C.

  • Harvesting: Hatched first-stage larvae (L1) are separated from the eggshells and bacteria by centrifugation and washing with sterile culture medium.

In Vitro Culture of T. vulpis
  • Culture Medium: A suitable culture medium for maintaining larval viability is essential. RPMI-1640 supplemented with fetal bovine serum (10%), and an antibiotic-antimycotic solution is a common starting point.

  • Incubation Conditions: Larvae are cultured in 96-well plates at 37°C in a humidified atmosphere with 5% CO₂.

Drug Preparation and Exposure
  • Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: Serial dilutions of the this compound stock solution are made in the culture medium to achieve the desired final concentrations for the assay. The final concentration of the solvent should be kept constant across all wells and should not affect parasite viability.

  • Exposure: A fixed number of T. vulpis larvae or adults are added to each well of a 96-well plate containing the different concentrations of this compound. Control wells should contain the culture medium with the same concentration of the solvent used for the drug dilutions.

Assessment of Viability
  • Motility Assay: The viability of the parasites is assessed at specific time points (e.g., 24, 48, and 72 hours) by observing their motility under an inverted microscope. Parasites are considered non-motile if they do not show any movement for a defined period (e.g., 10-30 seconds).

  • Data Analysis: The percentage of mortality is calculated for each drug concentration relative to the control group. The 50% inhibitory concentration (IC50) or 50% lethal concentration (LC50) can be determined by non-linear regression analysis of the dose-response curve.

Experimental_Workflow cluster_prep Parasite Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Collection of T. vulpis Eggs/Adults B Egg Embryonation (3-4 weeks) A->B C In Vitro Larval Hatching (L1) B->C D Larval Culture C->D F Exposure of Larvae to this compound D->F E Preparation of This compound Dilutions E->F G Incubation (37°C, 5% CO2) F->G H Microscopic Assessment of Motility (24-72h) G->H I Calculation of Mortality Rate H->I J Determination of IC50 / LC50 I->J

Proposed workflow for in vitro susceptibility testing.

Key Considerations for In Vitro Studies

The success of in vitro studies on T. vulpis depends on several critical factors. The following diagram illustrates the logical relationships between these components.

Logical_Relationships cluster_parasite Parasite Factors cluster_culture Culture Conditions cluster_drug Drug & Assay Parameters Study_Outcome Reliable Susceptibility Data Parasite_Stage Life Stage (Larva vs. Adult) Parasite_Stage->Study_Outcome Parasite_Viability Initial Viability Parasite_Viability->Study_Outcome Genetic_Strain Strain Variation Genetic_Strain->Study_Outcome Culture_Medium Medium Composition Culture_Medium->Parasite_Viability Incubation_Parameters Temperature, CO2 Incubation_Parameters->Parasite_Viability Drug_Concentration Concentration Range Drug_Concentration->Study_Outcome Exposure_Time Duration of Exposure Exposure_Time->Study_Outcome Viability_Metric Assessment Method (e.g., Motility) Viability_Metric->Study_Outcome

Factors influencing in vitro susceptibility outcomes.

Conclusion

While direct in vitro data on the susceptibility of Trichuris vulpis to this compound is currently unavailable, this guide provides a robust framework for researchers to design and conduct such studies. By understanding the mechanism of action of this compound and adapting established protocols from related nematode species, it is possible to generate valuable data that will enhance our understanding of this anthelmintic's efficacy and contribute to the development of improved control strategies for canine trichuriasis. The provided diagrams and templates are intended to serve as practical tools for the scientific community to standardize methodologies and data reporting in this area of research.

References

Technical Whitepaper: The Biological Response of Ancylostoma caninum to Butamisole Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Butamisole, a potent anthelmintic, has demonstrated significant efficacy against the canine hookworm, Ancylostoma caninum. This technical guide provides a comprehensive overview of the known biological response of A. caninum to this compound exposure. While specific molecular and quantitative data for this compound is limited in publicly accessible literature, this paper synthesizes available information and extrapolates from the well-understood mechanism of action of its drug class—cholinergic agonists. This guide covers the mechanism of action, efficacy data, detailed experimental protocols for anthelmintic evaluation, and visual representations of key biological and experimental pathways to serve as a foundational resource for research and drug development.

Introduction and Mechanism of Action

This compound hydrochloride is an anthelmintic compound historically used for the treatment of Trichuris vulpis (whipworm) and Ancylostoma caninum (hookworm) infections in dogs.[1][2] Like other imidazothiazoles and tetrahydropyrimidines such as levamisole and pyrantel, this compound functions as a cholinergic agonist.[2] Its primary mode of action is to target the neuromuscular system of the nematode.

The drug mimics the action of acetylcholine (ACh), the primary excitatory neurotransmitter in nematodes, by binding to and activating nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the parasite.[2][3][4] This agonistic activity leads to:

  • Persistent Depolarization: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is not readily broken down, causing a sustained depolarization of the muscle membrane.[2][5]

  • Spastic Paralysis: The continuous stimulation of the nAChRs results in an irreversible contraction and spastic paralysis of the worm.[3][4][5]

  • Expulsion: The paralyzed parasite is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.[4]

This mechanism is selective for the parasite's nAChRs, which exhibit pharmacological differences from the host's receptors, providing a margin of safety for the canine host.[5][6]

Quantitative Data Presentation: Efficacy of this compound

Anthelmintic Target Parasite Reported Efficacy Reference
This compoundAncylostoma spp.92%[1]
This compoundTrichuris vulpis99%[1]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for cholinergic agonists like this compound at the neuromuscular junction of Ancylostoma caninum.

Cholinergic_Agonist_Pathway cluster_post Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh_vesicle->ACh_release Nerve Impulse nAChR Nicotinic ACh Receptor (nAChR) Depolarization Sustained Membrane Depolarization nAChR->Depolarization Ion Channel Opens (Na+, Ca2+ influx) Paralysis Spastic Paralysis & Expulsion Depolarization->Paralysis This compound This compound (Cholinergic Agonist) This compound->nAChR Binds & Activates (Mimics ACh) ACh_release->nAChR ACh binds

Caption: Hypothesized signaling pathway of this compound at the nematode neuromuscular junction.

Experimental Protocols

Detailed protocols specific to this compound testing are not widely published. The following represents standardized methodologies for evaluating anthelmintic efficacy against A. caninum, which are directly applicable.

Protocol 4.1: In Vivo Anthelmintic Efficacy (Controlled Test)

This protocol is adapted from VICH GL7 guidelines for determining the efficacy of anthelmintics.[7]

  • Animal Selection & Acclimation:

    • Select at least 12 healthy, purpose-bred beagles of similar age and weight, free of parasites.

    • Acclimate animals to individual housing for a minimum of 7 days. Provide standard diet and water ad libitum.[7]

  • Infection:

    • Culture infective third-stage larvae (L3) of a well-characterized A. caninum strain from fecal samples.[8]

    • Inoculate each dog orally or subcutaneously with a standardized dose of L3 larvae (e.g., 100-300 L3) to establish a patent infection.[7]

    • Confirm infection via fecal egg counts approximately 14-21 days post-inoculation.

  • Randomization and Treatment:

    • Randomly assign dogs to two groups (n≥6 per group): Control (vehicle only) and Treatment (this compound).

    • Administer this compound to the treatment group at the specified dose and route (e.g., subcutaneous injection). The control group receives a placebo.

  • Necropsy and Worm Burden Count:

    • Approximately 7-10 days post-treatment, euthanize all dogs humanely.

    • Necropsy the animals and collect the entire small intestine.

    • Open the intestine longitudinally and wash the contents through a series of sieves (e.g., 100-mesh).

    • Carefully collect, identify, and count all adult A. caninum worms from the intestine and sieve contents for each dog.[9]

  • Efficacy Calculation:

    • Calculate the geometric mean worm count for the Control Group (C) and the Treatment Group (T).

    • Calculate the percent efficacy using the formula: % Efficacy = [(C - T) / C] * 100

InVivo_Workflow A 1. Animal Selection (12+ Beagles) B 2. Acclimation (7 days) A->B C 3. Infection (A. caninum L3 larvae) B->C D 4. Randomization C->D E 5a. Treatment Group (this compound) D->E F 5b. Control Group (Vehicle) D->F G 6. Necropsy & Worm Count (7-10 days post-treatment) E->G F->G H 7. Data Analysis (% Efficacy Calculation) G->H

Caption: Experimental workflow for an in vivo controlled anthelmintic efficacy test.

Protocol 4.2: In Vitro Larval Motility Assay (LMA)

This protocol assesses the direct effect of the compound on the motility of A. caninum larvae.

  • Larval Preparation:

    • Recover third-stage larvae (L3) from fecal cultures and wash them thoroughly in buffer (e.g., BU buffer).[10]

    • Prepare a larval suspension of approximately 1,500 larvae/mL in water containing antibiotics to prevent bacterial growth.[10]

  • Assay Plate Preparation:

    • Use a 96-well microtiter plate.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), then further dilute in buffer. Final solvent concentration should be non-lethal to larvae (e.g., <1%).

    • Add the diluted compounds to the wells. Include positive control wells (e.g., levamisole) and negative control wells (buffer with solvent only).

  • Incubation and Motility Assessment:

    • Add approximately 30-50 µL of the larval suspension to each well (approx. 45-75 larvae per well).[10]

    • Incubate the plate at 25°C for 24-48 hours.[10]

    • Assess larval motility under an inverted microscope. Larvae are considered immotile if they show no signs of movement over a 10-second observation period. Automated tracking systems can also be used for high-throughput screening.[11]

  • Data Analysis:

    • For each concentration, calculate the percentage of immotile larvae.

    • Plot the percentage of immotile larvae against the drug concentration.

    • Use a non-linear regression model (e.g., log[inhibitor] vs. response) to calculate the IC50 value (the concentration of the drug that inhibits motility in 50% of the larvae).

InVitro_Workflow A 1. Prepare A. caninum L3 Larval Suspension C 3. Add Larvae to Wells A->C B 2. Prepare Serial Dilutions of this compound in 96-well Plate B->C D 4. Incubate Plate (25°C, 24-48h) C->D E 5. Assess Larval Motility (Microscopy or Automated System) D->E F 6. Data Analysis (Calculate % Inhibition & IC50) E->F

Caption: Experimental workflow for an in vitro larval motility assay.

Conclusion and Future Directions

This compound is an effective anthelmintic against Ancylostoma caninum, acting as a cholinergic agonist to induce spastic paralysis. While its clinical efficacy is established, there is a notable gap in the literature regarding its specific molecular interactions, pharmacokinetics, and in vitro potency. Future research should focus on:

  • Quantitative In Vitro Studies: Determining the IC50 and EC50 values of this compound against various life stages of A. caninum to understand its intrinsic potency.

  • Receptor Subtype Specificity: Investigating the binding affinity and activation kinetics of this compound on specific nAChR subtypes in A. caninum.

  • Resistance Mechanisms: As with other cholinergic agonists, understanding potential resistance mechanisms, such as alterations in nAChR subunits, is crucial for the long-term viability of this drug class.[10]

This guide provides a framework based on current knowledge and established methodologies, offering a solid foundation for professionals engaged in the research and development of novel anthelmintic therapies.

References

An In-depth Technical Guide to the Pharmacodynamics of Imidazothiazole Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazothiazole anthelmintics, a cornerstone in the control of nematode infections in both veterinary and human medicine, exert their therapeutic effect through a well-defined pharmacodynamic mechanism. This technical guide provides a comprehensive overview of the core principles governing the action of these compounds, with a primary focus on levamisole, the most prominent member of this class. It delves into their molecular target, the subsequent physiological effects on the parasite, and the experimental methodologies used to elucidate these interactions. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using detailed diagrams.

Introduction

The imidazothiazole class of anthelmintics, which includes levamisole and its racemic parent compound tetramisole, as well as butamisole, are synthetic compounds developed for their broad-spectrum efficacy against a variety of nematode parasites.[1][2] Their primary mode of action is the induction of spastic paralysis in susceptible worms, leading to their expulsion from the host.[3][4] This guide will explore the intricate pharmacodynamic properties of these drugs, providing researchers and drug development professionals with a detailed understanding of their function.

Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine Receptors

The principal pharmacodynamic effect of imidazothiazole anthelmintics is their action as potent and selective agonists of nematode nicotinic acetylcholine receptors (nAChRs).[5][6] These receptors are ligand-gated ion channels crucial for neurotransmission at the neuromuscular junction of nematodes.[7][8]

The L-subtype nAChR: The Primary Target

Pharmacological and genetic studies have identified multiple subtypes of nAChRs in nematodes. Imidazothiazoles, particularly levamisole, show a preferential affinity for the L-subtype nAChR, which is highly expressed on the somatic muscle cells of these parasites.[9][10] This selectivity is a key factor in their therapeutic window, as they have a much lower affinity for mammalian nAChRs.[11]

The L-subtype nAChR is a heteropentameric channel, and its exact subunit composition can vary between nematode species. In the model organism Caenorhabditis elegans, the levamisole-sensitive nAChR is composed of five different subunits.[12] However, in parasitic nematodes like Ascaris suum and Haemonchus contortus, functional L-subtype-like receptors can be reconstituted with fewer, distinct subunits.[9][12]

Signaling Pathway of Imidazothiazole Action

The binding of an imidazothiazole agonist to the L-subtype nAChR initiates a cascade of events leading to spastic paralysis of the nematode.[7][13]

  • Receptor Binding and Channel Gating: The drug binds to the receptor, causing a conformational change that opens the ion channel.[3][4]

  • Cation Influx and Depolarization: The open channel allows for the influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the muscle cell.[3] This influx leads to a rapid and sustained depolarization of the muscle cell membrane.

  • Muscle Hypercontraction: The persistent depolarization results in uncontrolled and sustained muscle contraction, leading to a state of spastic paralysis.[6]

  • Expulsion from Host: The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.[5]

cluster_0 Nematode Muscle Cell Imidazothiazole Imidazothiazole (e.g., Levamisole) nAChR L-subtype nAChR Imidazothiazole->nAChR Binds to IonChannel Cation Influx (Na+, Ca2+) nAChR->IonChannel Opens Depolarization Sustained Depolarization IonChannel->Depolarization Leads to Contraction Muscle Hypercontraction Depolarization->Contraction Causes Paralysis Spastic Paralysis Contraction->Paralysis Results in

Figure 1. Signaling pathway of imidazothiazole-induced spastic paralysis in nematodes.

Quantitative Pharmacodynamic Data

The potency of imidazothiazole anthelmintics can be quantified through various in vitro and in vivo assays. The half-maximal effective concentration (EC50) is a common metric used to describe the concentration of a drug that induces a response halfway between the baseline and maximum.

CompoundNematode SpeciesAssay TypeEC50 (µM)Reference(s)
LevamisoleAscaris suumMuscle Contraction0.84[7]
LevamisoleCaenorhabditis elegansParalysis Assay~10.1[14]
LevamisoleCaenorhabditis elegans (mutant)Paralysis Assay>1000[14]
PyrantelHaemonchus contortusMuscle Contraction1-10[15]
MorantelPeriplaneta americana (insect neuron)Electrophysiology> Levamisole & Pyrantel[16]

Table 1. Quantitative data on the potency of imidazothiazole and related anthelmintics.

Experimental Protocols

A variety of experimental protocols are employed to study the pharmacodynamics of imidazothiazole anthelmintics. These range from in vitro muscle preparations to in vivo paralysis assays.

In Vitro Muscle Contraction Assay (Ascaris suum)

This protocol is adapted from methodologies used to measure the contractile response of nematode muscle to anthelmintics.[7][17]

Objective: To determine the EC50 of an imidazothiazole anthelmintic by measuring the isometric contraction of Ascaris suum muscle strips.

Materials:

  • Adult Ascaris suum worms

  • Locke's solution

  • Isometric force transducer and recording apparatus

  • Tissue bath

  • Imidazothiazole compound of interest

Methodology:

  • Obtain adult A. suum from a suitable source and maintain them in Locke's solution.

  • Dissect a 2 cm body flap from the anterior portion of the worm.

  • Mount the muscle strip vertically in a tissue bath containing Locke's solution, with one end attached to a fixed point and the other to an isometric force transducer.

  • Allow the preparation to equilibrate.

  • Add the imidazothiazole compound to the bath in a cumulative manner, increasing the concentration at set intervals.

  • Record the resulting muscle contraction at each concentration.

  • Plot the concentration-response curve and calculate the EC50 value.

cluster_workflow Ascaris suum Muscle Contraction Assay Workflow start Obtain Adult Ascaris suum dissect Dissect Body Flap (Muscle Strip) start->dissect mount Mount in Tissue Bath with Transducer dissect->mount equilibrate Equilibrate Preparation mount->equilibrate add_drug Cumulatively Add Imidazothiazole equilibrate->add_drug record Record Isometric Contraction add_drug->record analyze Plot Concentration- Response Curve & Calculate EC50 record->analyze

Figure 2. Experimental workflow for the Ascaris suum muscle contraction assay.

In Vivo Paralysis Assay (Caenorhabditis elegans)

This protocol is a standard method for assessing the sensitivity of C. elegans to levamisole and for identifying resistance.[3][18][19]

Objective: To quantify the time course of paralysis induced by levamisole in a population of C. elegans.

Materials:

  • Synchronized population of adult C. elegans

  • 24-well plates with Nematode Growth Medium (NGM)

  • E. coli OP50 (food source)

  • M9 buffer

  • Levamisole hydrochloride solution (e.g., 0.4 mM in M9 buffer)

  • Microscope

Methodology:

  • Culture a synchronized population of C. elegans to the young adult stage on NGM plates seeded with E. coli OP50.

  • Transfer the worms to the wells of a 24-well plate.

  • Add the levamisole solution to each well.

  • At regular time intervals (e.g., every 10 minutes for 1 hour), count the number of paralyzed (non-moving) and moving worms under a microscope.

  • Calculate the percentage of paralyzed worms at each time point.

  • Plot the percentage of paralysis over time to determine the sensitivity of the worm population to levamisole.

Resistance to Imidazothiazole Anthelmintics

The emergence of resistance to imidazothiazole anthelmintics is a significant challenge in parasite control.[2][20] Resistance is primarily associated with genetic mutations in the subunits of the L-subtype nAChR, which can lead to:

  • Reduced binding affinity of the drug to the receptor.

  • Altered channel gating properties.

  • Decreased expression of the receptor on the muscle cell surface.

The Fecal Egg Count Reduction Test (FECRT) is a common in vivo method to detect anthelmintic resistance in livestock, where a reduction of less than 95% in fecal egg count after treatment suggests the presence of resistant nematodes.[2][21]

Conclusion

The pharmacodynamics of imidazothiazole anthelmintics are well-characterized, with their primary mechanism of action being the agonism of nematode-specific L-subtype nicotinic acetylcholine receptors. This interaction leads to spastic paralysis and subsequent expulsion of the parasite. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate these compounds, understand mechanisms of resistance, and develop novel anthelmintic strategies. The continued study of the intricate relationship between imidazothiazoles and their molecular target is essential for the sustainable control of nematode infections.

References

Unraveling the Target: A Technical Guide to Butamisole's Mechanism in Helminths

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Butamisole, a potent anthelmintic of the imidazothiazole class, has long been a valuable tool in veterinary medicine for the treatment of parasitic worm infections, particularly against whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum). Its efficacy is attributed to its action as a nicotinic acetylcholine receptor (nAChR) agonist, inducing spastic paralysis in susceptible helminths. However, the precise molecular targets and the intricate signaling pathways it modulates within these parasites have remained a subject of ongoing scientific inquiry. This technical guide provides an in-depth exploration of the current understanding of this compound's target identification in helminths, complete with detailed experimental protocols and visual representations of the underlying biological processes.

Presumed Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors

This compound's primary mechanism of action is the stimulation of nAChRs on the muscle cells of nematodes. This interaction leads to a continuous influx of cations, causing sustained muscle contraction and ultimately resulting in a depolarizing neuromuscular blockade. This spastic paralysis prevents the parasite from maintaining its position within the host and carrying out essential life functions, leading to its expulsion.

While the specific subunits of the nAChR that this compound interacts with have not been definitively identified, research on the closely related compound, levamisole, suggests that the target is likely a subtype of the levamisole-sensitive nAChR (L-subtype). In the model organism Caenorhabditis elegans and some parasitic nematodes, these receptors are heteropentameric structures composed of various subunits, including UNC-29, UNC-38, UNC-63, and ACR-8. It is highly probable that this compound targets a homologous receptor complex in susceptible helminth species.

Quantitative Data on this compound-Target Interaction

A thorough review of the current scientific literature reveals a notable gap in quantitative data regarding the direct interaction of this compound with its putative nAChR target. To facilitate future research and provide a framework for comparison, the following table outlines the key quantitative parameters that are essential for characterizing this interaction. At present, specific values for this compound are not available.

ParameterDescriptionTargetHelminth SpeciesThis compound ValueLevamisole (for comparison)
Binding Affinity (Kd) The equilibrium dissociation constant, indicating the strength of the binding between this compound and the nAChR. A lower Kd signifies a stronger interaction.Nicotinic Acetylcholine Receptor (nAChR)e.g., Ascaris suum, Haemonchus contortusData Not AvailableData Not Available
Half-maximal effective concentration (EC50) The concentration of this compound that induces a response halfway between the baseline and maximum effect in functional assays (e.g., muscle contraction).nAChR-mediated muscle contractione.g., Ascaris suumData Not Available~0.1 - 1 µM (species dependent)
Half-maximal inhibitory concentration (IC50) The concentration of this compound that inhibits a specific binding or response by 50%. While an agonist, inhibitory effects can be observed at high concentrations or in competitive binding assays.nAChRe.g., Ascaris suumData Not AvailableData Not Available

Signaling Pathway of this compound Action

The proposed signaling cascade initiated by this compound binding to the helminth nAChR is depicted in the following diagram. This pathway highlights the key molecular events leading to parasite paralysis.

Butamisole_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Cation Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Contraction Sustained Muscle Contraction Depolarization->Contraction Induces Paralysis Spastic Paralysis Contraction->Paralysis Results in

Caption: Proposed signaling pathway of this compound in helminth muscle cells.

Experimental Protocols for this compound Target Identification

To definitively identify and characterize the molecular target of this compound in helminths, a multi-pronged approach employing a combination of biochemical, proteomic, and genetic techniques is recommended. The following are detailed protocols for key experiments.

Affinity Chromatography for Target Isolation

This method aims to isolate this compound-binding proteins from a helminth lysate.

Methodology:

  • Synthesis of this compound-Affinity Resin:

    • Chemically modify this compound to introduce a linker arm without compromising its binding activity.

    • Covalently couple the modified this compound to a solid support matrix (e.g., sepharose beads).

  • Preparation of Helminth Lysate:

    • Homogenize adult helminths (e.g., Ascaris suum) in a non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing soluble proteins.

  • Affinity Chromatography:

    • Pack the this compound-affinity resin into a chromatography column.

    • Equilibrate the column with the lysis buffer.

    • Load the helminth lysate onto the column and allow it to bind.

    • Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a high concentration of free this compound or a change in pH or ionic strength.

  • Protein Identification:

    • Analyze the eluted protein fractions by SDS-PAGE.

    • Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

Affinity_Chromatography_Workflow start Start synthesis Synthesize this compound- Affinity Resin start->synthesis lysate Prepare Helminth Protein Lysate start->lysate chromatography Perform Affinity Chromatography synthesis->chromatography lysate->chromatography elution Elute Bound Proteins chromatography->elution analysis Analyze Eluate by SDS-PAGE elution->analysis identification Identify Proteins by Mass Spectrometry analysis->identification end End identification->end

Caption: Workflow for this compound target isolation using affinity chromatography.

Chemical Proteomics with Photoaffinity Labeling

This technique allows for the in-situ identification of this compound's binding partners within a more native cellular context.

Methodology:

  • Synthesis of a this compound Photoaffinity Probe:

    • Synthesize a this compound analog containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a clickable alkyne or a biotin moiety).

  • In-situ Labeling:

    • Incubate live helminths or a fresh lysate with the this compound photoaffinity probe.

    • Expose the sample to UV light to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partners.

  • Enrichment of Labeled Proteins:

    • If a clickable probe was used, perform a click chemistry reaction to attach a biotin tag.

    • Lyse the helminths (if not already done) and use streptavidin-coated beads to enrich for the biotin-tagged, cross-linked proteins.

  • Protein Identification:

    • Elute the enriched proteins from the beads.

    • Identify the proteins using mass spectrometry.

Genetic Approach: Forward Genetics in C. elegans

This method involves identifying mutations that confer resistance to this compound, which can pinpoint the drug's target.

Methodology:

  • Mutagenesis:

    • Expose a large population of wild-type C. elegans to a chemical mutagen (e.g., ethyl methanesulfonate - EMS).

  • Selection of Resistant Mutants:

    • Grow the mutagenized worms on plates containing a lethal concentration of this compound.

    • Isolate and propagate the rare individuals that survive and reproduce.

  • Gene Mapping and Identification:

    • Use genetic mapping techniques (e.g., single-nucleotide polymorphism mapping) to identify the chromosomal location of the resistance-conferring mutation.

    • Sequence the candidate genes in this region to identify the specific mutation.

  • Target Validation:

    • Confirm that the identified gene product (e.g., an nAChR subunit) is indeed the target by expressing the mutated and wild-type versions in a heterologous system (e.g., Xenopus oocytes) and testing their sensitivity to this compound.

Genetic_Screen_Logic start Wild-type C. elegans mutagenesis Chemical Mutagenesis (EMS) start->mutagenesis selection Selection on This compound Plates mutagenesis->selection resistant_mutants Isolation of Resistant Mutants selection->resistant_mutants mapping Genetic Mapping of Resistance Locus resistant_mutants->mapping sequencing Sequencing to Identify Mutation mapping->sequencing validation Target Validation in Heterologous System sequencing->validation target_identified This compound Target Identified validation->target_identified

Caption: Logical flow of a forward genetic screen to identify this compound's target.

Conclusion and Future Directions

While the general mechanism of this compound as a nicotinic acetylcholine receptor agonist is well-accepted, the specific molecular details of its interaction with helminth nAChRs remain to be elucidated. The experimental approaches outlined in this guide provide a robust framework for future research aimed at definitively identifying and characterizing the molecular target of this important anthelmintic. Such knowledge will not only enhance our understanding of this compound's mode of action but also pave the way for the rational design of new and more effective anthelmintic drugs to combat parasitic diseases.

Methodological & Application

Application Notes and Protocols for In Vitro Anthelmintic Activity Assay of Butamisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamisole is an imidazothiazole anthelmintic agent used in veterinary medicine to treat infections with various parasitic worms, including whipworms and hookworms.[1] Its primary mechanism of action is as a nicotinic acetylcholine receptor agonist on nematode muscle cells.[2][3][4] This agonistic activity leads to sustained muscle contraction and subsequent spastic paralysis of the parasite, ultimately resulting in its expulsion from the host.[2][3][4]

These application notes provide detailed protocols for assessing the in vitro anthelmintic activity of this compound against various life stages of helminths. The described assays are fundamental in determining the efficacy of anthelmintic compounds, investigating potential resistance mechanisms, and screening new drug candidates.

Mechanism of Action: Signaling Pathway

This compound, as a nicotinic agonist, directly targets the neuromuscular system of nematodes. The binding of this compound to nicotinic acetylcholine receptors on the muscle cell membrane causes an influx of positive ions, leading to depolarization and spastic paralysis.

cluster_0 Cellular Level This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Depolarization Prolonged Depolarization nAChR->Depolarization Causes MuscleCell Nematode Muscle Cell Membrane Paralysis Spastic Paralysis Depolarization->Paralysis Leads to A Collect & Wash Adult Worms C Incubate Worms with This compound A->C B Prepare this compound Serial Dilutions B->C D Observe Motility at Time Intervals C->D E Calculate % Paralysis & EC50 D->E A Isolate & Wash Helminth Eggs C Incubate Eggs with This compound A->C B Prepare this compound Serial Dilutions B->C D Count Hatched Larvae & Unhatched Eggs C->D E Calculate % Inhibition & IC50 D->E A Hatch Eggs to Obtain L1 Larvae C Incubate L1 Larvae with This compound A->C B Prepare this compound Serial Dilutions B->C D Count Larval Stages (L1, L2, L3) C->D E Calculate % Inhibition of Development & IC50 D->E

References

HPLC method for Butamisole quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An High-Performance Liquid Chromatography (HPLC) method for the quantification of Butamisole in plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals for the reliable determination of this compound concentrations in plasma samples, crucial for pharmacokinetic and toxicokinetic studies. The method utilizes reversed-phase HPLC with UV detection, offering a balance of sensitivity, specificity, and efficiency.

Introduction

This compound is an anthelmintic agent used in veterinary medicine. Accurate measurement of its concentration in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical components of drug development and regulatory submission. This document outlines a robust HPLC method for the quantification of this compound in plasma, including sample preparation, chromatographic conditions, and validation parameters. The described method is based on established principles for the analysis of similar compounds, such as Levamisole, in biological matrices.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Levamisole or another suitable compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or other suitable acid for pH adjustment)

  • Trifluoroacetic acid (TFA)

  • Plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • SPE manifold

Experimental Protocols

Standard and Sample Preparation

Preparation of Stock and Working Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of water and acetonitrile (50:50 v/v) to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Prepare a stock solution of the Internal Standard (IS) (1 mg/mL) in methanol.

  • Prepare a working IS solution (e.g., 1 µg/mL) by diluting the stock solution with the same diluent as the this compound standards.

Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen plasma samples at room temperature.

  • To 500 µL of plasma in a centrifuge tube, add 50 µL of the working IS solution and vortex for 30 seconds.

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute the analyte and IS with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization:

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at a wavelength determined by the UV spectrum of this compound (e.g., 220-240 nm)
Internal Standard A compound with similar chromatographic behavior and UV absorbance.

Method Validation

The analytical method should be validated according to standard guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized in the table below. The provided values are hypothetical and should be determined experimentally.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Range Typically covers the expected concentration range in study samples.10 - 1000 ng/mL
Accuracy (% Recovery) Within ±15% of the nominal concentration (±20% at LLOQ).95 - 105%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) for both intra-day and inter-day precision.< 10%
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.2 ng/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10, with acceptable accuracy and precision.10 ng/mL
Specificity No significant interference from endogenous plasma components at the retention time of the analyte and IS.No interference observed
Stability Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term).Stable for 3 freeze-thaw cycles and at -20°C for 30 days

Data Presentation

Table 1: Chromatographic Parameters
ParameterValue
Retention Time (this compound)~ 5.2 min
Retention Time (IS)~ 4.1 min
Tailing Factor< 1.5
Theoretical Plates> 2000
Table 2: Method Validation Summary
ParameterResult
Linearity Range (ng/mL)10 - 1000
Correlation Coefficient (r²)0.998
Accuracy (%)95.8 - 104.2
Precision (Intra-day, %RSD)3.5 - 8.1
Precision (Inter-day, %RSD)4.2 - 9.5
LLOQ (ng/mL)10
Mean Recovery (%)92.5

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_preparation Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Blood_Collection Blood Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-20°C) Plasma_Separation->Sample_Storage Thawing Thawing Sample_Storage->Thawing IS_Addition Internal Standard Addition Thawing->IS_Addition SPE Solid-Phase Extraction IS_Addition->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Pharmacokinetic_Analysis Pharmacokinetic Analysis Concentration_Calculation->Pharmacokinetic_Analysis

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The described HPLC method provides a reliable and robust framework for the quantification of this compound in plasma. The protocol, including solid-phase extraction for sample clean-up and reversed-phase chromatography for separation, is suitable for pharmacokinetic studies and routine drug monitoring. Proper method validation is crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

Application Notes and Protocols for Canine Efficacy Studies of Butamisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamisole is an anthelmintic belonging to the imidazothiazole class of compounds. In veterinary medicine, it is utilized for the treatment of infections with whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum) in dogs.[1] The following application notes provide a summary of the available information on this compound and a generalized protocol for conducting efficacy studies in a canine model, based on established veterinary guidelines.

Mechanism of Action

This compound functions as a nicotinic acetylcholine receptor (nAChR) agonist in nematodes.[2] It mimics the action of acetylcholine, the primary excitatory neurotransmitter in these parasites. This leads to the persistent stimulation of the nAChRs on the muscle cells of the worm, causing spastic paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.

This compound This compound nAChR Nicotinic Acetylcholine Receptor (on nematode muscle cell) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Persistent Depolarization of Muscle Cell Ion_Channel->Depolarization Paralysis Spastic Paralysis of Nematode Depolarization->Paralysis Expulsion Expulsion of Parasite from Host Paralysis->Expulsion

Mechanism of action of this compound.

Data Presentation

The following tables are structured to present typical quantitative data from anthelmintic efficacy and pharmacokinetic studies. The values provided are for illustrative purposes and are not specific to this compound.

Table 1: Efficacy of Anthelmintics Against Common Canine Nematodes

AnthelminticParasiteDosageEfficacy (% Worm Reduction)Reference
This compound Trichuris vulpis2.5 mg/kg (subcutaneous)Data Not Available-
This compound Ancylostoma caninum2.5 mg/kg (subcutaneous)Data Not Available-
FebantelTrichuris vulpis15 mg/kg (oral, 3 days)100%[3]
FebantelAncylostoma caninum15 mg/kg (oral, 3 days)100%[3]
MoxidectinAncylostoma caninum2.5 mg/kg (topical)56.4% (qPCR clearance)[4]
IvermectinAncylostoma caninum200 µg/kg (oral)89.7% (qPCR clearance)[4]

Table 2: Pharmacokinetic Parameters of Imidazothiazoles in Dogs

DrugDosageRouteCmax (ng/mL)Tmax (hr)Half-life (hr)Bioavailability (%)Reference
This compound 2.5 mg/kgSubcutaneousN/AN/AN/AN/A-
Levamisole(not specified)Intravenous--1.8-[5]
Levamisole(not specified)Oral (fasted)---64[5]
Levamisole(not specified)Oral (fed)---49[5]

Experimental Protocols

The following is a generalized protocol for a controlled efficacy study of an anthelmintic like this compound against Trichuris vulpis and Ancylostoma caninum in dogs, based on VICH GL19 guidelines.[6]

1. Objective: To determine the efficacy of this compound administered subcutaneously against induced infections of Trichuris vulpis and Ancylostoma caninum in dogs.

2. Animals:

  • Species: Healthy domestic dogs (Canis lupus familiaris).

  • Age: Approximately 6 months old.

  • Source: Purpose-bred from a reputable supplier.

  • Health Status: Clinically healthy, confirmed by a veterinarian. Fecal examinations should be negative for nematode eggs prior to experimental infection.

  • Acclimation: Animals should be acclimated to the housing facilities for at least 7 days prior to the start of the study.[6]

3. Housing and Diet:

  • Dogs should be housed individually to prevent cross-contamination.

  • A standard commercial canine diet should be provided, and fresh water should be available ad libitum.

4. Experimental Design:

  • Groups:

    • Group 1: Negative Control (no treatment).

    • Group 2: this compound-treated (2.5 mg/kg body weight, subcutaneous injection).

  • Sample Size: A minimum of 6 dogs per group is recommended.[6]

  • Randomization: Dogs should be randomly allocated to treatment groups.

5. Infection Procedure:

  • Each dog is experimentally infected with a standardized dose of infective third-stage larvae of A. caninum and embryonated eggs of T. vulpis.

  • The infective material should be from a well-characterized strain.

6. Treatment Administration:

  • Treatment is administered on a predetermined day post-infection (e.g., Day 28 for A. caninum and Day 49 for T. vulpis to allow for the development of adult worms).

  • The dosage of this compound (2.5 mg/kg) is calculated based on the individual body weight of each dog.

  • The injection is administered subcutaneously in the dorsal neck region.

7. Data Collection:

  • Fecal Egg Counts (FEC): Fecal samples are collected from each dog at specified intervals before and after treatment to monitor egg shedding. The McMaster technique is a commonly used method.[7]

  • Worm Counts: At the end of the study (e.g., 7-10 days post-treatment), all dogs are humanely euthanized. The entire gastrointestinal tract is collected, and the contents are carefully examined to recover, identify, and count all adult worms.

8. Efficacy Calculation: The percentage efficacy is calculated using the following formula:

% Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

9. Statistical Analysis: The worm counts between the treated and control groups should be compared using appropriate statistical methods (e.g., t-test or non-parametric equivalents). A p-value of ≤0.05 is typically considered statistically significant.

Start Animal Acclimation (≥ 7 days) Infection Experimental Infection (A. caninum & T. vulpis) Start->Infection Maturation Parasite Maturation Period Infection->Maturation Grouping Randomization into Control & Treatment Groups Maturation->Grouping Treatment Treatment Administration (this compound or Placebo) Grouping->Treatment Post_Treatment Post-Treatment Observation Period Treatment->Post_Treatment Necropsy Necropsy and Worm Recovery Post_Treatment->Necropsy Analysis Data Analysis and Efficacy Calculation Necropsy->Analysis

Experimental workflow for a canine anthelmintic efficacy study.

References

Application Notes: Subcutaneous Injection Formulation of Butamisole for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Butamisole is an anthelmintic of the imidazothiazole class, primarily used in veterinary medicine.[1] It functions as a nicotinic acetylcholine receptor (nAChR) agonist, inducing sustained muscle contraction followed by spastic paralysis in susceptible parasites.[1] This document provides a detailed guide for the preparation and evaluation of a subcutaneous (SC) injection formulation of this compound for research purposes. The subcutaneous route offers potential for sustained drug delivery, improved bioavailability over oral routes for certain molecules, and can be a valuable tool in preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies.[2][3]

The formulation detailed herein is based on a previously described composition using propylene glycol as a co-solvent to enhance the solubility and stability of this compound Hydrochloride.[4]

2. This compound Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for formulation development. While experimental data is limited in the public domain, key properties for this compound Hydrochloride and predicted values for the base are summarized below.

PropertyValueSource/Method
Chemical Name 2-Methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1][5]thiazol-6-yl)phenyl]propanamideIUPAC[1]
Molecular Formula C₁₅H₁₉N₃OS (this compound) C₁₅H₂₀ClN₃OS (this compound HCl)PubChem[6]
Molecular Weight 289.40 g/mol (this compound) 325.86 g/mol (this compound HCl)PubChem[1][6]
Predicted pKa ~7.5 (tertiary amine)Prediction[1][2][7]
Predicted cLogP ~2.5 - 3.0Prediction[3][8]
Aqueous Solubility Poorly soluble (base), Soluble as HCl saltGeneral Knowledge, Patent Data[4]

Experimental Protocols

Protocol 1: Preparation of a 1.1% (w/v) this compound HCl Subcutaneous Formulation

This protocol describes the preparation of a 10 mL stock of a this compound HCl formulation suitable for subcutaneous administration in preclinical research, based on the composition described in US Patent 4,130,651.[4]

1.1. Materials and Equipment

  • This compound Hydrochloride (MW: 325.86 g/mol )

  • Propylene Glycol (PG), USP grade

  • Benzyl Alcohol, USP grade (as a preservative)

  • Water for Injection (WFI)

  • Sterile 15 mL polypropylene conical tubes

  • Calibrated pipettes and analytical balance

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm PVDF or similar)

  • Sterile glass vials with stoppers and crimp seals

1.2. Formulation Composition for 10 mL

ComponentConcentration (% w/v)Amount for 10 mLPurpose
This compound HCl1.1%110 mgActive Pharmaceutical Ingredient
Propylene Glycol70%7.0 mLCo-solvent
Benzyl Alcohol4%0.4 mLPreservative / Co-solvent
Water for Injectionq.s. to 100%q.s. to 10.0 mLVehicle

1.3. Preparation Procedure

  • In a sterile 15 mL conical tube, add 7.0 mL of Propylene Glycol.

  • Add 0.4 mL of Benzyl Alcohol to the Propylene Glycol and mix thoroughly.

  • Accurately weigh 110 mg of this compound Hydrochloride and add it to the solvent mixture.

  • Add a small magnetic stir bar and stir the mixture on a magnetic stirrer until the this compound HCl is completely dissolved. Gentle warming (to ~40°C) may be applied to facilitate dissolution.[12]

  • Once dissolved, remove the stir bar and add Water for Injection to bring the final volume to exactly 10.0 mL.

  • Cap the tube and invert several times to ensure homogeneity.

  • Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile glass vial.

  • Secure the vial with a sterile stopper and aluminum crimp seal.

  • Store the final formulation protected from light at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a reverse-phase HPLC (RP-HPLC) method to determine the concentration and stability of this compound in the formulation. This method is adapted from established methods for the related imidazothiazole compound, levamisole.[4][13][14]

2.1. Equipment and Reagents

  • HPLC system with UV detector, autosampler, and column oven

  • RP-C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • HPLC grade water

2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer pH 3.5 (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 225 nm
Injection Vol. 10 µL
Run Time ~10 minutes

2.3. Procedure

  • Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter and degas. Mix 700 mL of this buffer with 300 mL of Acetonitrile.

  • Standard Preparation: Prepare a 1.1 mg/mL stock solution of this compound HCl in the mobile phase. Create a calibration curve by serially diluting this stock to concentrations from 0.05 mg/mL to 1.5 mg/mL.

  • Sample Preparation: Dilute the 1.1% (11 mg/mL) this compound formulation 1:10 with the mobile phase to a theoretical concentration of 1.1 mg/mL.

  • Analysis: Inject standards and samples. Quantify the this compound peak based on the calibration curve.

  • Forced Degradation (for stability-indicating validation): Expose the this compound solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the parent this compound peak.

Protocol 3: In Vitro Release Testing (IVRT) using Franz Diffusion Cells

This protocol describes an IVRT method to evaluate the release of this compound from the subcutaneous formulation.

3.1. Equipment and Reagents

  • Franz vertical diffusion cells (with a receptor volume of ~5-12 mL)

  • Synthetic membrane (e.g., polysulfone, Strat-M®)

  • Receptor solution: Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer unit for Franz cells

  • Water bath or heating block to maintain 32°C

  • HPLC system (as described in Protocol 2)

3.2. Procedure

  • Setup: Assemble the Franz diffusion cells. Fill the receptor chambers with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the membrane.[15]

  • Membrane Mounting: Pre-soak the synthetic membrane in PBS for 30 minutes before mounting it between the donor and receptor chambers.[15]

  • Equilibration: Allow the assembled cells to equilibrate at 32°C with stirring for 30 minutes.

  • Dosing: Accurately apply a finite dose (e.g., 100 µL) of the this compound formulation onto the center of the membrane in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed PBS.[15]

  • Analysis: Analyze the collected samples for this compound concentration using the HPLC method described in Protocol 2.

  • Data Analysis: Calculate the cumulative amount of this compound released per unit area (µg/cm²) and plot this against time.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic pharmacokinetic study in Sprague-Dawley rats following a single subcutaneous injection of the this compound formulation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[16]

4.1. Animals and Housing

  • Species: Male Sprague-Dawley rats (n=3-5 per group)

  • Weight: 220-250 g

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimate animals for at least 3 days prior to the study.[5][16]

4.2. Dosing and Sampling

  • Dose: 2.5 mg/kg of this compound (equivalent to ~2.8 mg/kg this compound HCl).

  • Formulation: 1.1% (11 mg/mL) this compound HCl solution.

  • Dose Calculation: The injection volume will be approximately 0.25 mL/kg.

  • Administration: Administer the calculated dose via subcutaneous injection into the dorsal thoracic region (scruff of the neck).[15]

  • Blood Sampling: Collect blood samples (~150 µL) via tail vein or saphenous vein into EDTA-coated tubes at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

4.3. Sample Analysis

  • Analyze plasma samples for this compound concentration using a validated LC-MS/MS method. A protein precipitation step (e.g., with acetonitrile) will be required to extract the drug from the plasma matrix.

4.4. Pharmacokinetic Analysis

  • Use non-compartmental analysis to determine key PK parameters from the plasma concentration-time data, including: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T½ (elimination half-life).

Visualizations

G cluster_prep Formulation Preparation cluster_qc Quality Control & In Vitro Testing cluster_invivo In Vivo Evaluation weigh Weigh this compound HCl dissolve_pg Dissolve in Propylene Glycol & Benzyl Alcohol weigh->dissolve_pg qs QS with WFI dissolve_pg->qs filter Sterile Filter (0.22 µm) qs->filter hplc Stability-Indicating HPLC (Protocol 2) filter->hplc dose SC Dosing in Rats (Protocol 4) filter->dose ivrt In Vitro Release Test (Protocol 3) hplc->ivrt Quantification sample Blood Sampling dose->sample analyze LC-MS/MS Analysis sample->analyze pk Pharmacokinetic Analysis analyze->pk

Caption: Experimental workflow for this compound formulation.

G cluster_receptor Nematode Muscle Cell Membrane receptor L-type nAChR UNC-38 UNC-63 ACR-8 UNC-29 channel_open Ion Channel Opening receptor->channel_open Conformational Change This compound This compound (Agonist) This compound->receptor:f0 Binds influx Na⁺/Ca²⁺ Influx channel_open->influx depolarization Membrane Depolarization influx->depolarization contraction Sustained Muscle Contraction depolarization->contraction paralysis Spastic Paralysis contraction->paralysis

Caption: this compound's mechanism of action signaling pathway.

References

Application Notes & Protocols: Development of a Novel Nanoemulsion-Based Drug Delivery System for Butamisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.

Introduction: Butamisole is an imidazothiazole-class anthelmintic agent used in veterinary medicine for the treatment of whipworm (Trichuris vulpis) and hookworm (Ancylostoma caninum) infections in dogs.[1] It functions as a nicotinic acetylcholine receptor agonist, inducing spastic paralysis in susceptible parasites.[1] Conventional injectable formulations can present challenges related to drug solubility, stability, and potential for injection site reactions. The development of novel drug delivery systems, such as nanoemulsions, offers a promising strategy to enhance the therapeutic profile of this compound.

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-500 nm.[2] For lipophilic drugs like this compound, nanoemulsion formulations can improve solubility, increase bioavailability, and offer the potential for sustained release, thereby improving efficacy and patient compliance.[2][3][4]

This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of a novel this compound-loaded nanoemulsion for parenteral delivery.

This compound: Physicochemical Properties and Mechanism of Action

A thorough understanding of the active pharmaceutical ingredient (API) is critical for formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-Methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1][5]thiazol-6-yl)phenyl]propanamide[1]
Molecular Formula C₁₅H₁₉N₃OS[1][6]
Molar Mass 289.40 g/mol [1][6]
Class Imidazothiazole Anthelmintic[1]
Administration Injectable[1][7]

This compound's mechanism of action involves targeting the neuromuscular system of the parasite.

Butamisole_MoA This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) on Parasite Muscle Cell This compound->nAChR Agonist Binding Influx Sustained Na+ Influx & Ion Channel Opening nAChR->Influx Depolarization Muscle Membrane Depolarization Influx->Depolarization Paralysis Spastic Paralysis of Parasite Depolarization->Paralysis

Caption: Mechanism of action of this compound on the parasite's neuromuscular junction.

Development Workflow for this compound Nanoemulsion

The development process follows a logical progression from formulation and characterization to preclinical evaluation.

Development_Workflow cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro & Stability Testing cluster_2 Phase 3: Preclinical Evaluation F1 Component Selection (Oil, Surfactant, Drug) F2 Formulation Optimization (High-Energy Method) F1->F2 F3 Physicochemical Characterization (Size, PDI, Zeta, %EE) F2->F3 T1 In Vitro Release Study (Dialysis Method) F3->T1 T2 Stability Studies (ICH/VICH Guidelines) T1->T2 P1 In Vivo Efficacy Study (Rodent Model) T2->P1 P2 Safety/Tolerability Assessment P1->P2

Caption: Overall workflow for the development of a this compound drug delivery system.

Experimental Protocols: Formulation and Characterization

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using ultrasonication.

Materials:

  • This compound (API)

  • Oil Phase: Medium-chain triglycerides (MCT) or other suitable pharmaceutical-grade oil.

  • Surfactant: Polysorbate 80 (Tween® 80).

  • Co-surfactant: Propylene glycol or Transcutol®.

  • Aqueous Phase: Water for Injection (WFI).

  • High-energy probe sonicator.

  • Magnetic stirrer.

Methodology:

  • Oil Phase Preparation: Accurately weigh the required amount of this compound and dissolve it completely in the selected oil phase (e.g., MCT) using a magnetic stirrer. This is the drug-loaded oil phase.

  • Aqueous Phase Preparation: In a separate beaker, accurately weigh the surfactant and co-surfactant and dissolve them in the WFI.

  • Coarse Emulsion Formation: Slowly add the oil phase (from Step 1) to the aqueous phase (from Step 2) under continuous high-speed stirring (~1000 rpm) for 15-30 minutes to form a coarse pre-emulsion.

  • Nano-emulsification: Submerge the beaker containing the coarse emulsion in an ice bath to prevent overheating. Insert the probe of the high-energy sonicator into the mixture.

  • Apply ultrasonic energy at a specified power (e.g., 40% amplitude) for a defined period (e.g., 10-15 minutes) with pulse cycles (e.g., 5 seconds ON, 5 seconds OFF) to reduce the droplet size and form a translucent nanoemulsion.

  • Final Product: The resulting nanoemulsion should be stored at 4°C for subsequent characterization. A placebo (blank) nanoemulsion should be prepared following the same procedure without the addition of this compound.

Table 2: Example Formulations for Optimization Studies

Formulation IDThis compound (% w/w)Oil (MCT) (% w/w)Surfactant (Polysorbate 80) (% w/w)Co-surfactant (Propylene Glycol) (% w/w)WFI (% w/w)
BNE-11.01015569
BNE-21.010201059
BNE-31.015201054

This protocol outlines the key tests to characterize the formulated nanoemulsion.[5][8]

Characterization_Workflow Start This compound Nanoemulsion Sample DLS Dynamic Light Scattering (DLS) Analysis Start->DLS Zeta Zeta Potential Measurement Start->Zeta HPLC HPLC Analysis for Drug Content Start->HPLC Size Droplet Size DLS->Size PDI Polydispersity Index (PDI) DLS->PDI ZP Zeta Potential (mV) Zeta->ZP EE Encapsulation Efficiency (%EE) HPLC->EE

Caption: Workflow for the physicochemical characterization of the nanoemulsion.

1. Droplet Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Method: Dilute the nanoemulsion sample (e.g., 1:100) with WFI to avoid multiple scattering effects. Analyze the sample at 25°C. The instrument measures the Brownian motion of the droplets and relates it to their size. PDI indicates the uniformity of the droplet size distribution.

2. Zeta Potential (ZP) Measurement:

  • Instrument: DLS instrument with a zeta potential cell.

  • Method: Dilute the sample with WFI and place it in the specific capillary cell. The instrument applies an electric field and measures the velocity of the droplets, which is used to calculate the surface charge (Zeta Potential). A value > |25| mV generally indicates good physical stability.

3. Encapsulation Efficiency (%EE) and Drug Loading (%DL):

  • Principle: To separate the free, unencapsulated drug from the drug encapsulated within the nanoemulsion droplets.

  • Method: a. Place a known amount of the nanoemulsion into a centrifugal filter unit (e.g., Amicon® Ultra with a 10 kDa MWCO). b. Centrifuge at a high speed (e.g., 5000 rpm for 30 minutes) to separate the aqueous filtrate (containing free drug) from the nanoemulsion concentrate.[8] c. Quantify the amount of free this compound in the filtrate using a validated HPLC-UV method. d. Calculate %EE and %DL using the following equations:

    • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • %DL = [(Total Drug - Free Drug) / Total Weight of Formulation] x 100

Table 3: Data Summary for Characterization of Optimized Formulation

ParameterAcceptance CriteriaResult
Appearance Translucent, homogenousPass
Droplet Size (nm) < 200 nm145.2 ± 3.1
Polydispersity Index (PDI) < 0.30.18 ± 0.02
Zeta Potential (mV) > |25| mV-31.5 ± 1.8
Encapsulation Efficiency (%EE) > 90%96.4 ± 2.5%
Drug Content (mg/mL) 9.5 - 10.59.9 ± 0.3

Experimental Protocols: Performance and Stability

This protocol uses the dialysis bag method to simulate the release of this compound from the nanoemulsion into a physiological medium.[9][10]

Materials:

  • USP Apparatus 2 (Paddle apparatus).

  • Dialysis tubing (e.g., MWCO 12-14 kDa).

  • Release Medium: Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% Tween 80 to maintain sink conditions.

  • This compound Nanoemulsion and this compound solution (control).

Methodology:

  • Preparation: Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Accurately pipette 1 mL of the this compound nanoemulsion into a dialysis bag and securely seal both ends.

  • Place the sealed bag into a dissolution vessel containing 500 mL of the release medium, maintained at 37 ± 0.5°C.

  • Begin stirring with the paddle at a constant speed (e.g., 50 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 5 mL aliquot of the release medium.

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.

  • Calculate the cumulative percentage of drug released at each time point.

InVitro_Release Vessel Dissolution Vessel (37°C, 50 rpm) Sampler Aliquot Sampling for HPLC Analysis Vessel->Sampler At timed intervals Medium Release Medium (PBS, pH 7.4) Bag Dialysis Bag with Nanoemulsion

Caption: Setup for the in vitro drug release study using the dialysis bag method.

Table 4: Example In Vitro Cumulative Drug Release Data

Time (hours)This compound Solution (% Released)This compound Nanoemulsion (% Released)
165.2 ± 4.115.8 ± 2.2
498.5 ± 2.835.1 ± 3.5
8100.0 ± 0.055.9 ± 4.1
12100.0 ± 0.070.3 ± 3.8
24100.0 ± 0.088.6 ± 2.9
48100.0 ± 0.097.2 ± 1.9

Stability testing is performed according to VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines.[11][12][13][14]

Methodology:

  • Package the optimized this compound nanoemulsion in its final proposed container-closure system (e.g., Type I glass vials).

  • Store the samples under accelerated stability conditions: 40°C ± 2°C / 75% RH ± 5% RH.

  • Withdraw samples at specified time points: 0, 1, 3, and 6 months.

  • At each time point, analyze the samples for the following key parameters:

    • Visual appearance (clarity, phase separation, color).

    • Droplet size and PDI.

    • Zeta potential.

    • Encapsulation Efficiency (%EE).

    • Assay for this compound content.

    • pH.

Table 5: Data Summary for 6-Month Accelerated Stability Study

ParameterTime 01 Month3 Months6 Months
Appearance PassPassPassPass
Droplet Size (nm) 145.2146.8148.1151.5
PDI 0.180.190.190.21
%EE 96.4%96.1%95.5%94.8%
Drug Content (%) 99.8%99.5%99.1%98.5%

Experimental Protocols: In Vivo Efficacy (Preclinical Model)

A rodent model provides an initial assessment of the formulation's in vivo anthelmintic activity before proceeding to studies in the target species (dogs).[15][16] The hamster model with Ancylostoma ceylanicum is a well-established model for hookworm infection.

Animals:

  • Male Golden Syrian hamsters, 6-8 weeks old.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Methodology:

  • Experimental Infection: Each hamster is infected orally with approximately 150 third-stage infective larvae (L3) of A. ceylanicum.

  • Treatment Groups: On day 21 post-infection, randomly assign animals to treatment groups (n=6 per group):

    • Group 1: Negative Control (Vehicle/Placebo Nanoemulsion).

    • Group 2: Positive Control (Conventional this compound formulation, subcutaneous).

    • Group 3: Test Article (this compound Nanoemulsion, subcutaneous).

  • Dosing: Administer a single dose of the respective formulations based on body weight.

  • Efficacy Assessment:

    • Fecal Egg Count Reduction (FECR): Collect fecal samples from each animal on day 0 (pre-treatment) and day 7 post-treatment. Perform fecal egg counts (e.g., McMaster technique). Calculate the percentage reduction in eggs per gram (EPG) of feces.

    • Worm Burden Reduction: On day 8 post-treatment, humanely euthanize all animals. Harvest the small intestines to recover and count the total number of adult worms. Calculate the percentage reduction in worm burden compared to the negative control group.

InVivo_Study cluster_groups Treatment Groups (n=6) Day_Neg21 Day -21: Acclimatize Hamsters Day_0 Day 0: Infect with L3 Larvae Day_Neg21->Day_0 Day_21 Day 21: Group & Treat Animals (SC Injection) Day_0->Day_21 G1 Control (Vehicle) G2 Positive Control (Conventional Drug) G3 Test Article (Nanoemulsion) Day_28 Day 28: Assess Fecal Egg Count & Worm Burden End Efficacy Data Analysis Day_28->End G1->Day_28 G2->Day_28 G3->Day_28

Caption: Experimental design for the in vivo efficacy study in a hamster model.

Table 6: Example In Vivo Efficacy Data

Treatment GroupMean EPG Reduction (%)Mean Worm Burden Reduction (%)
Negative Control N/AN/A
Conventional this compound 95.2 ± 3.1%94.8 ± 4.0%
This compound Nanoemulsion 98.7 ± 1.9%97.5 ± 2.6%

References

Application Notes and Protocols: Cell-Based Assays for Butamisole Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamisole is an anthelmintic of the imidazothiazole class, primarily used in veterinary medicine to treat infections with parasitic nematodes. Its mechanism of action involves acting as a potent agonist on the nicotinic acetylcholine receptors (nAChRs) of the parasite's nerve and muscle cells. This agonism leads to sustained muscle contraction and subsequent spastic paralysis of the worm, resulting in its expulsion from the host.[1] The specific targets are a subtype of levamisole-sensitive nAChRs (L-AChRs) found in nematodes.[2][3][4][5]

Characterizing the binding affinity and functional activity of this compound and its analogues at these receptors is crucial for understanding its potency, selectivity, and for the development of new anthelmintic drugs with improved efficacy and reduced resistance. Cell-based assays provide a powerful, controlled in vitro system to quantify these molecular interactions. This document provides detailed protocols for two key cell-based assays: a competitive radioligand binding assay to determine binding affinity and a functional calcium influx assay to measure receptor activation.

Principle of the Assays

1. Competitive Radioligand Binding Assay: This assay quantifies the affinity of a test compound (this compound) for its receptor. It relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (with known high affinity for the receptor) for a finite number of receptors expressed on a cell membrane preparation. By measuring the concentration-dependent displacement of the radioligand by this compound, one can determine its inhibitory constant (Ki), a measure of its binding affinity.

2. Calcium Influx Functional Assay: nAChRs are ligand-gated ion channels that, upon activation, allow the influx of cations, including sodium (Na+) and calcium (Ca2+).[1][6][7][8] This functional assay measures the downstream consequence of receptor binding and activation. Cells expressing the target nAChR are pre-loaded with a calcium-sensitive fluorescent dye. Upon application of an agonist like this compound, the channels open, leading to an influx of Ca2+ and a measurable increase in fluorescence. The magnitude of this response is proportional to the degree of receptor activation.

Signaling Pathway of this compound at Nematode nAChRs

Activation of nematode nAChRs by this compound initiates a rapid influx of cations, leading to depolarization of the muscle cell membrane. This initial depolarization can also trigger the opening of voltage-dependent calcium channels (VDCCs), further increasing intracellular calcium concentrations and leading to sustained muscle contraction and paralysis.[1][5]

Butamisole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds & Activates Depolarization Membrane Depolarization nAChR->Depolarization Na⁺/Ca²⁺ Influx Ca_Influx Increased Intracellular [Ca²⁺] nAChR->Ca_Influx Direct Ca²⁺ Influx VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) VDCC->Ca_Influx Ca²⁺ Influx Depolarization->VDCC Activates Paralysis Muscle Contraction & Paralysis Ca_Influx->Paralysis Triggers

Caption: this compound nAChR signaling cascade.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the major steps involved in the competitive radioligand binding assay protocol described below.

Experimental_Workflow arrow arrow start Start: Culture Cells (e.g., HEK293 expressing nematode nAChRs) harvest Harvest Cells & Prepare Membrane Fraction start->harvest protein_quant Quantify Protein Concentration (e.g., BCA Assay) harvest->protein_quant assay_setup Set up Assay Plate: Membranes, Radioligand, & this compound dilutions protein_quant->assay_setup incubation Incubate to Reach Binding Equilibrium assay_setup->incubation filtration Rapidly Filter through GF/B filter plates to separate bound from free ligand incubation->filtration wash Wash Filters to Remove Non-specific Binding filtration->wash scintillation Add Scintillation Cocktail & Count Radioactivity wash->scintillation analysis Data Analysis: Calculate IC₅₀ and Ki values scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for nAChR competitive binding assay.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for nAChR binding assays.[2][9][10][11] It is designed to determine the binding affinity (Ki) of this compound for a specific nematode nAChR subtype expressed heterologously in a mammalian cell line.

1. Materials and Reagents

  • Cell Line: HEK293 cells stably transfected with the relevant nematode nAChR subunits (e.g., UNC-38, UNC-29, UNC-63 from C. elegans or H. contortus).[5] Untransfected HEK293 cells serve as a negative control.[12][13]

  • Radioligand: [³H]-meta-aminolevamisole or another suitable nAChR radioligand such as [³H]-Epibatidine or [³H]-Cytisine.[2][9]

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 1 mM nicotine or levamisole).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, with protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

2. Cell Culture and Membrane Preparation

  • Culture the transfected HEK293 cells under standard conditions (37°C, 5% CO₂) to ~90% confluency.

  • Harvest the cells by scraping into ice-cold PBS.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

  • Discard the supernatant. Resuspend the membrane pellet in Assay Buffer.

  • Perform a protein quantification assay (e.g., BCA) to determine the membrane protein concentration.

  • Store membrane aliquots at -80°C until use.

3. Assay Procedure

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd, e.g., 2.5 nM [¹²⁵I]-Epibatidine), and Assay Buffer.[9]

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 1 mM nicotine).[9]

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

  • The final assay volume is typically 200 µL, containing 20-50 µg of membrane protein.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration using a cell harvester over glass fiber filters (pre-soaked in 0.5% polyethyleneimine).[9]

  • Wash the filters rapidly 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Calcium Influx Assay

This protocol measures the functional activation of nAChRs by this compound. It is suitable for high-throughput screening formats.

1. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the target nematode nAChR (as in Protocol 1).

  • Fluorescent Dye: Fluo-4 AM or another suitable calcium indicator.

  • Buffers:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[14]

  • Test Compound: this compound hydrochloride.

  • Positive Control: A known potent agonist for the receptor (e.g., levamisole, nicotine).

  • Equipment: 96- or 384-well black, clear-bottom microplates; fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FLIPR, FlexStation).

2. Assay Procedure

  • Cell Plating: Seed the transfected HEK293 cells into a black, clear-bottom 96- or 384-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-50,000 cells/well for a 96-well plate). Incubate overnight.[15]

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in Assay Buffer (e.g., 4 µM).

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.[15]

  • Washing: Remove the dye loading solution and wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL in each well.

  • Fluorescence Measurement:

    • Prepare a separate plate with serial dilutions of this compound at 2x the final desired concentration in Assay Buffer.

    • Place both plates into the fluorescence plate reader.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Use the instrument's liquid handler to add 100 µL of the this compound solution to the cell plate.

    • Immediately begin kinetic reading of the fluorescence signal (Excitation: ~494 nm, Emission: ~516 nm) for at least 2-3 minutes.[15]

3. Data Analysis

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Plot ΔF against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that elicits 50% of the maximal response).

  • Data can be normalized to the response of a saturating concentration of a known agonist.

Data Presentation: Example Binding Affinity Data

The following table presents a template for summarizing quantitative data obtained from the competitive binding assay. The values shown are hypothetical and serve as an example of how to structure results for comparison.

CompoundTarget ReceptorRadioligandIC₅₀ (nM)Ki (nM)Hill Slope
This compound H. contortus L-AChR[³H]-Epibatidine150751.05
Levamisole (Control)H. contortus L-AChR[³H]-Epibatidine90450.98
This compound Mammalian α4β2 nAChR[³H]-Epibatidine>10,000>5,000N/A
Levamisole (Control)Mammalian α4β2 nAChR[³H]-Epibatidine>10,000>5,000N/A
  • IC₅₀ (Inhibitory Concentration 50%): Concentration of the compound required to displace 50% of the radioligand.

  • Ki (Inhibitory Constant): An intrinsic measure of the binding affinity of the compound for the receptor, calculated from the IC₅₀. A lower Ki value indicates a higher binding affinity.

  • Hill Slope: A measure of the steepness of the binding curve, which can provide insights into the nature of the binding interaction. A value near 1.0 suggests a competitive, single-site binding model.

References

Application Notes and Protocols for Butamisole Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamisole is an anthelmintic agent belonging to the imidazothiazole class of compounds. It is utilized in veterinary medicine primarily for the treatment of whipworm (Trichuris vulpis) and hookworm (Ancylostoma caninum) infections in dogs.[1] Its mechanism of action involves agonism of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis and subsequent expulsion of the parasite.[1] These application notes provide a detailed protocol for the preparation and administration of this compound in a laboratory setting, along with relevant quantitative data and a diagram of its signaling pathway.

Data Presentation

The following tables summarize the available quantitative data for this compound administration. It is important to note that specific dosage information in species other than canines is limited in the available literature. Therefore, dose-finding studies are recommended when using this compound in other laboratory animals.

Table 1: Recommended Dosage and Formulation for this compound in Dogs

ParameterValueReference
Recommended Dose 2.5 mg/kg body weight[2]
Route of Administration Subcutaneous (SC) or Intramuscular (IM)[2]
Formulation Example 1.1% w/v this compound Hydrochloride, 70% v/v Propylene Glycol, 4% v/v Benzyl Alcohol, Water q.s. to 100%

Table 2: Acute Toxicity Data for the Related Imidazothiazole Compound, Levamisole, in Rodents

SpeciesRoute of AdministrationLD50Reference
Albino MiceSubcutaneous (7.5% solution)90 mg/kg[3]
Albino RatsSubcutaneous (7.5% solution)120 mg/kg[3]

Experimental Protocols

The following are detailed protocols for the subcutaneous and intramuscular administration of this compound in laboratory animals. These protocols are based on general best practices for these procedures and should be adapted to the specific institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Subcutaneous (SC) Administration of this compound

Materials:

  • This compound injectable solution

  • Sterile syringes (1-3 mL, depending on the volume to be administered)

  • Sterile needles (23-25 gauge)

  • 70% ethanol or other appropriate skin disinfectant

  • Animal restrainer (if necessary)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Accurately weigh the animal to determine the correct dosage.

    • Gently restrain the animal. For dogs, this can be done manually or with an appropriate restraining device.[4] For rodents, various restraining techniques can be used.

  • Dose Calculation and Preparation:

    • Calculate the required volume of this compound solution based on the animal's weight and the recommended dosage (2.5 mg/kg for dogs).

    • Aseptically draw the calculated volume into a sterile syringe. Ensure there are no air bubbles.

  • Injection Site Preparation:

    • Select an injection site with loose skin, typically the dorsal area between the shoulder blades (scruff).[4][5]

    • Part the fur to expose the skin.

    • Cleanse the injection site with a 70% ethanol-soaked gauze pad and allow it to air dry.

  • Administration:

    • Lift the skin to form a "tent."[5][6]

    • Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle to the body.[7]

    • Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and select a new site.

    • If no blood is aspirated, slowly and steadily inject the entire volume of the solution.

    • Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad for a few seconds.

  • Post-Administration Monitoring:

    • Observe the animal for any immediate adverse reactions, such as swelling at the injection site, vocalization, or signs of distress.

    • Return the animal to its cage and monitor for any delayed adverse effects.

Protocol 2: Intramuscular (IM) Administration of this compound

Materials:

  • This compound injectable solution

  • Sterile syringes (1-3 mL)

  • Sterile needles (22-25 gauge)

  • 70% ethanol or other appropriate skin disinfectant

  • Animal restrainer (if necessary)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Accurately weigh the animal.

    • Properly restrain the animal to ensure the targeted muscle is relaxed. Assistance from a second person is often necessary.

  • Dose Calculation and Preparation:

    • Calculate the required volume of this compound solution.

    • Aseptically draw up the solution into a sterile syringe.

  • Injection Site Preparation:

    • For dogs, suitable injection sites include the epaxial (lumbar) muscles or the quadriceps femoris muscle.[8] The hamstring muscles should generally be avoided due to the risk of sciatic nerve damage.[9]

    • For rodents, the quadriceps or gluteal muscles can be used, taking care to avoid the sciatic nerve.

    • Cleanse the selected injection site with 70% ethanol.

  • Administration:

    • Insert the needle into the muscle at a 90-degree angle. The depth of insertion will depend on the size of the animal and the muscle mass.

    • Aspirate by pulling back the plunger to check for blood. If blood is present, withdraw the needle and choose a different site.

    • If no blood is aspirated, inject the solution slowly to minimize muscle discomfort.

    • Withdraw the needle and briefly massage the injection site to aid in the dispersion of the solution.[9]

  • Post-Administration Monitoring:

    • Observe the animal for signs of pain, lameness, or swelling at the injection site.

    • Monitor the animal's general demeanor and activity level.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its administration in a laboratory setting.

Butamisole_Signaling_Pathway cluster_parasite Parasitic Nematode This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Agonist Binding MuscleContraction Sustained Muscle Contraction nAChR->MuscleContraction Ion Channel Opening & Na+ Influx Paralysis Spastic Paralysis MuscleContraction->Paralysis Expulsion Expulsion of Parasite Paralysis->Expulsion

Caption: Mechanism of action of this compound on parasitic nematodes.

Experimental_Workflow start Start animal_prep Animal Preparation (Weighing, Acclimation) start->animal_prep dose_calc Dosage Calculation (Based on Body Weight) animal_prep->dose_calc solution_prep This compound Solution Preparation dose_calc->solution_prep administration Administration (Subcutaneous or Intramuscular) solution_prep->administration monitoring Post-Administration Monitoring (Adverse Effects) administration->monitoring data_collection Data Collection (Efficacy, Safety) monitoring->data_collection end End data_collection->end

Caption: General experimental workflow for this compound administration.

References

Application Notes and Protocols for Molecular Docking of Butamisole with Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamisole is an imidazothiazole anthelmintic agent used in veterinary medicine to treat infections caused by hookworms and whipworms.[1] Its mechanism of action involves acting as a nicotinic acetylcholine receptor (nAChR) agonist in nematodes, which leads to sustained muscle contraction and subsequent spastic paralysis of the parasite.[2][3][4] Acetylcholine receptors (AChRs) are crucial components of the nervous system in both vertebrates and invertebrates, playing a vital role in signal transmission. They are broadly classified into two superfamilies: nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, and muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.[5]

Given this compound's known activity on nematode nAChRs, investigating its potential interaction with mammalian AChRs is of significant interest for understanding its selectivity, potential off-target effects, and for the rational design of new, more selective anthelmintics or other therapeutics. Molecular docking is a powerful computational tool that can predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing valuable insights at the molecular level. This document provides a detailed protocol for performing molecular docking studies of this compound with various acetylcholine receptor subtypes.

Acetylcholine Receptors: An Overview

Acetylcholine receptors are integral membrane proteins that are ubiquitously expressed and mediate the effects of the neurotransmitter acetylcholine.

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ionotropic receptors that form pentameric channels permeable to cations. They are further subdivided into muscle-type and neuronal-type receptors, with various subunit compositions (e.g., α4β2, α7) that determine their pharmacological properties.[5][6]

  • Muscarinic Acetylcholine Receptors (mAChRs): These are metabotropic receptors that belong to the G-protein coupled receptor (GPCR) superfamily. There are five subtypes (M1-M5) that are involved in diverse physiological functions.[7][8]

Principle of Molecular Docking

Molecular docking simulations predict the preferred conformation and binding affinity of a ligand when it interacts with the binding site of a target protein. The process involves two main steps: sampling the conformational space of the ligand within the binding site and then scoring these poses using a scoring function to estimate the binding affinity. This computational approach is instrumental in structure-based drug design for lead discovery and optimization.

Data Presentation

Due to the lack of publicly available experimental binding data for this compound with mammalian acetylcholine receptors, the following table presents representative binding affinities of known ligands for various AChR subtypes to serve as a reference for expected outcomes from a molecular docking study.

Disclaimer: The following data is for illustrative purposes only and does not represent experimental values for this compound.

Receptor SubtypeLigandBinding Affinity (Ki, Kd, or IC50 in nM)Reference Compound Type
Nicotinic
α4β2Nicotine~1-10 (Kd)Agonist
α4β2Varenicline~0.1-1 (Ki)Partial Agonist
α7α-Bungarotoxin~0.1-1 (Kd)Antagonist
Muscle-typed-Tubocurarine41 (IC50)Antagonist
Muscle-typePancuronium5.5 (IC50)Antagonist
Muscarinic
M1Xanomeline~10-50 (Ki)Agonist
M2Atropine~1-5 (Ki)Antagonist
M3Tiotropium~0.1-1 (Ki)Antagonist
M4VU0152100~100-500 (IC50)Positive Allosteric Modulator
M5Solifenacin31 (Kd)Antagonist

Experimental Protocols

This section outlines a detailed protocol for performing molecular docking of this compound with a selected human acetylcholine receptor subtype using widely accepted software tools.

Software and Resources Required
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For receptor and ligand preparation.

  • AutoDock Vina: For performing the molecular docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the receptor.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand.

Step 1: Receptor Preparation
  • Obtain Receptor Structure: Download the 3D crystal structure of the desired human acetylcholine receptor subtype from the Protein Data Bank (PDB). For this protocol, we will use the human α4β2 nicotinic acetylcholine receptor (a common neuronal subtype). A suitable PDB entry should be selected based on resolution and completeness.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Load the PDB file into ADT.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • For flexible docking, specific residues in the binding site can be defined as flexible.

    • Save the prepared receptor in the PDBQT file format.

Step 2: Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Prepare the Ligand in AutoDock Tools (ADT):

    • Load the ligand file into ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

Step 3: Docking Simulation
  • Define the Binding Site (Grid Box):

    • Identify the active site of the receptor. For nAChRs, this is typically at the interface of two subunits. For mAChRs, it is within the transmembrane helical bundle. The binding site can be identified from the position of a co-crystallized ligand or from published literature.

    • In ADT, define the grid box dimensions to encompass the entire binding site. The grid box should be large enough to allow for the ligand to move and rotate freely.

  • Configure AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the file paths for the prepared receptor and ligand, the grid box parameters (center coordinates and dimensions), and the number of binding modes to generate.

  • Run the Docking:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

    • Vina will perform the docking simulation and generate an output file (in PDBQT format) containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

Step 4: Analysis of Results
  • Visualize Docking Poses:

    • Load the receptor PDBQT file and the docking output PDBQT file into a visualization software like Discovery Studio Visualizer or PyMOL.

  • Analyze Interactions:

    • Examine the top-ranked binding poses to identify key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of the receptor's binding site.

    • Compare the predicted binding affinity with the representative data in the table above to gauge the potential potency of this compound.

    • Analyze the conformation of the ligand in the binding pocket to understand the structural basis of its interaction.

Mandatory Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB) Grid_Box Define Binding Site (Grid Box) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (PubChem) Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Pose_Analysis Analyze Binding Poses & Affinity Docking->Pose_Analysis Interaction_Analysis Visualize Interactions (PyMOL/Discovery Studio) Pose_Analysis->Interaction_Analysis

Caption: Workflow for the molecular docking of this compound with acetylcholine receptors.

Nicotinic_Acetylcholine_Receptor_Signaling cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AChR Nicotinic AChR Ion_Influx Na+ / Ca2+ Influx AChR->Ion_Influx Opens Channel ACh Acetylcholine / this compound ACh->AChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.

References

Application Notes and Protocols for Fecal Egg Count Reduction Test (FECRT) with Butamisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamisole is an anthelmintic belonging to the imidazothiazole class of compounds, primarily used in veterinary medicine for the treatment of infections with whipworms (e.g., Trichuris vulpis) and hookworms (e.g., Ancylostoma caninum) in dogs.[1] Its mechanism of action involves acting as a nicotinic acetylcholine receptor agonist, which leads to sustained muscle contraction and subsequent depolarizing neuromuscular blockade, resulting in paralysis of the parasite.[1] The Fecal Egg Count Reduction Test (FECRT) is a standardized method used to evaluate the efficacy of anthelmintic drugs by comparing the number of parasite eggs in feces before and after treatment.[2][3] This document provides a detailed protocol for conducting an FECRT to assess the efficacy of this compound.

Mechanism of Action: Signaling Pathway

This compound, as a nicotinic acetylcholine receptor agonist, directly targets the neuromuscular system of susceptible helminths. The binding of this compound to these receptors on the parasite's muscle cells mimics the action of acetylcholine but in a persistent and excessive manner. This leads to a constant state of muscle stimulation, causing spastic paralysis. The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are consequently expelled.

This compound This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) on Parasite Muscle Cell This compound->nAChR Binds to Depolarization Sustained Depolarization of Muscle Membrane nAChR->Depolarization Leads to Paralysis Spastic Paralysis of the Helminth Depolarization->Paralysis Causes Expulsion Expulsion of Parasite from Host Paralysis->Expulsion Results in

Caption: Signaling pathway of this compound's anthelmintic action.

Quantitative Data Summary

The efficacy of an anthelmintic is determined by the percentage reduction in fecal egg count. A reduction of 95% or greater is generally considered effective.[3][4]

Table 1: Interpretation of Fecal Egg Count Reduction Test (FECRT) Results

Fecal Egg Count Reduction (%)InterpretationRecommended Action
≥ 95%EffectiveContinue use of the anthelmintic.
90% - 94%Suspected ResistanceFurther investigation is warranted. Consider combination therapy.[5]
< 90%Resistance ConfirmedSwitch to a different class of anthelmintic.[5]

Experimental Protocol: Fecal Egg Count Reduction Test for this compound

This protocol is adapted from standard FECRT guidelines for use with this compound in canines.

1. Animal Selection and Group Formation:

  • Select a minimum of 10-15 dogs naturally infected with the target helminths (Trichuris vulpis or Ancylostoma caninum).[6][7] The animals should be from the same age and management group and should not have received anthelmintic treatment for at least 8 weeks prior.[8]

  • To ensure reliable results, the mean pre-treatment fecal egg count of the group should be at least 150 eggs per gram (EPG).[7]

  • House the animals in a way that prevents reinfection during the study period.

  • Randomly allocate animals to a treatment group (this compound) and an untreated control group.

2. Pre-Treatment Fecal Sample Collection (Day 0):

  • Collect individual fecal samples (minimum of 5-10 grams) directly from the rectum of each animal.[6]

  • Label each sample clearly with the animal's identification number and the date.

  • Store the samples in airtight containers and refrigerate at 4°C to prevent egg development.[6] Do not freeze the samples.[5]

3. Fecal Egg Count (Pre-Treatment):

  • Perform a quantitative fecal egg count on each individual sample using a standardized technique such as the McMaster or Mini-FLOTAC method.[6] The Mini-FLOTAC method is recommended for its higher sensitivity.[9]

  • Record the EPG for each animal.

4. Treatment Administration (Day 0):

  • Administer this compound to the animals in the treatment group according to the manufacturer's recommended dosage and route of administration (typically injectable for this compound).[10]

  • Ensure accurate dosing based on the individual body weight of each animal.[6]

  • The control group should receive a placebo (e.g., saline solution) administered in the same manner as the treatment.

5. Post-Treatment Fecal Sample Collection (Day 7-10):

  • Collect individual fecal samples from all animals in both the treatment and control groups between 7 and 10 days after treatment. This timeframe is based on protocols for other imidazothiazoles like levamisole.[6]

  • Handle and store the samples as described in step 2.

6. Fecal Egg Count (Post-Treatment):

  • Perform a quantitative fecal egg count on each post-treatment sample using the same technique as in the pre-treatment analysis.

  • Record the EPG for each animal.

7. Calculation of Fecal Egg Count Reduction:

  • Calculate the percentage reduction for the treatment group using the following formula based on the arithmetic mean EPG of the group:

    % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 [3]

  • Alternatively, the reduction can be calculated using the mean of the pre-treatment EPG of the control group and the post-treatment EPG of the treated group:

    % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group pre-treatment)] x 100 [7]

Experimental Workflow Diagram

cluster_pre_treatment Pre-Treatment (Day 0) cluster_treatment Treatment (Day 0) cluster_post_treatment Post-Treatment (Day 7-10) cluster_analysis Data Analysis A Animal Selection & Group Formation B Fecal Sample Collection A->B C Fecal Egg Count (Pre-Treatment) B->C D This compound or Placebo Administration C->D E Fecal Sample Collection D->E F Fecal Egg Count (Post-Treatment) E->F G Calculate % Fecal Egg Count Reduction F->G

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

References

Application Notes and Protocols for the Histopathology of Butamisole-Treated Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the histopathological effects of butamisole, an imidazothiazole anthelmintic, on parasitic nematodes. The information is intended to guide researchers in evaluating the efficacy and mechanism of action of this compound and related compounds.

Introduction

This compound is an anthelmintic agent belonging to the imidazothiazole class of compounds.[1] It is primarily used in veterinary medicine to treat infections with whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum) in dogs.[1] The primary mechanism of action of this compound is its function as a nicotinic acetylcholine receptor agonist.[1] This leads to sustained muscle contraction and subsequent spastic paralysis of the parasite, ultimately resulting in its expulsion from the host.[1] Understanding the histopathological changes induced by this compound in susceptible parasites is crucial for elucidating its precise mechanism of action and for the development of new anthelmintic drugs.

Mechanism of Action

This compound, like other imidazothiazoles such as levamisole, exerts its anthelmintic effect by targeting the neuromuscular system of nematodes. It acts as a selective agonist for the L-subtype of nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of these parasites.[2][3] The binding of this compound to these receptors causes a persistent depolarization of the muscle cell membrane, leading to an influx of ions and subsequent irreversible spastic paralysis.[1] This paralysis prevents the parasite from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.

dot graph Butamisole_Mechanism_of_Action { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="Nicotinic Acetylcholine\nReceptor (L-subtype)\non Parasite Muscle Cell", fillcolor="#FBBC05", fontcolor="#202124"]; Depolarization [label="Sustained Muscle Cell\nMembrane Depolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Paralysis [label="Spastic Paralysis\nof the Parasite", fillcolor="#34A853", fontcolor="#FFFFFF"]; Expulsion [label="Expulsion from Host", fillcolor="#5F6368", fontcolor="#FFFFFF"];

This compound -> nAChR [label="Binds to"]; nAChR -> Depolarization [label="Activates"]; Depolarization -> Paralysis [label="Leads to"]; Paralysis -> Expulsion [label="Results in"]; } caption: "Signaling pathway of this compound's mechanism of action."

Histopathological Changes in this compound-Treated Parasites

Direct histopathological studies on this compound-treated parasites are limited in the available scientific literature. However, studies on the closely related imidazothiazole, levamisole, provide valuable insights into the expected morphological and cellular alterations in treated nematodes. These changes are primarily observed in the cuticle, hypodermis, muscle cells, and intestine of the parasite.

Observed Histological Changes (based on levamisole studies on Toxocara canis):

  • Cuticle and Hypodermis: Initial changes include a distinct edema (swelling) of the cuticle and hypodermis.[4]

  • Muscle Cells: Muscle cells also exhibit significant swelling. The contractile portions of the muscle cells, particularly those near the cuticle, become thickened and appear blended, forming a continuous layer beneath the hypodermis.[4] Over time, distinct vacuoles of various shapes appear within the cytoplasm of the muscle cells.[4] In some instances, the muscle layer can separate from the hypodermis.[4]

  • Intestinal Enterocytes: The fibrils in the apical cytoplasm of the intestinal cells may appear blended in the early stages of treatment.[4] Later, the cytoplasm becomes porous with the formation of various-shaped vacuoles, and slight swelling of the tissue can be observed.[4] Studies on Ascaris suum have also shown that levamisole can induce an increase in intracellular calcium in intestinal enterocytes, which can potentiate the effects of other toxins and lead to accelerated cell death.[2][3]

These degenerative changes in the parasite's tissues, particularly in the neuromuscular and intestinal systems, are consistent with the paralytic mechanism of action of imidazothiazoles and contribute to the parasite's eventual demise and expulsion.

Quantitative Data on this compound Efficacy

Parasite SpeciesHostThis compound DosageEfficacy (%)Reference
Strongylus vulgarisHorse2.5 mg/kg99%[PMID: 453676]
Parascaris equorumHorse2.5 mg/kg49%[PMID: 453676]
Strongylus vulgarisHorse3.75 mg/kg97%[PMID: 453676]
Parascaris equorumHorse3.75 mg/kg94%[PMID: 453676]

Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the histopathological effects of this compound or other anthelmintics on parasitic nematodes.

Protocol 1: In Vivo Efficacy and Parasite Collection

InVivo_Efficacy_Protocol cluster_0 Animal Phase cluster_1 Parasite Recovery and Processing Infection 1. Induce experimental infection in host animals (e.g., dogs with T. vulpis or A. caninum). Acclimatization 2. Allow for parasite maturation (prepatent period). Infection->Acclimatization Treatment 3. Administer this compound at desired dosage. Acclimatization->Treatment FecalCollection 4. Collect feces at regular intervals post-treatment. Treatment->FecalCollection ParasiteIsolation 5. Isolate expelled parasites from feces. FecalCollection->ParasiteIsolation Washing 6. Wash parasites in physiological saline. ParasiteIsolation->Washing Fixation 7. Fix parasites for histological processing. Washing->Fixation

Methodology:

  • Animal Infection: Laboratory animals (e.g., beagles) are experimentally infected with a known number of infective parasite eggs or larvae (e.g., Trichuris vulpis or Ancylostoma caninum).

  • Prepatent Period: The animals are monitored until the parasites reach maturity, which can be confirmed by the presence of eggs in the feces.

  • Treatment: A solution of this compound is administered to the test group of animals at the desired dosage (e.g., via subcutaneous injection), while a control group receives a placebo.

  • Fecal Collection: Feces from both groups are collected at predetermined time points post-treatment (e.g., 4, 10, 15, 25, and 46 hours).

  • Parasite Recovery: Expelled parasites are recovered from the feces by sieving and washing.

  • Washing: The recovered parasites are thoroughly washed in a physiological saline solution to remove any remaining fecal debris.

  • Fixation: The cleaned parasites are then fixed in a suitable fixative, such as 10% neutral buffered formalin, for subsequent histopathological analysis.

Protocol 2: Histopathological Processing and Examination

Histopathology_Protocol Fixation 1. Fixation of parasite samples (e.g., 10% neutral buffered formalin). Dehydration 2. Dehydration through a graded series of ethanol. Fixation->Dehydration Clearing 3. Clearing in xylene or a similar agent. Dehydration->Clearing Infiltration 4. Infiltration with molten paraffin wax. Clearing->Infiltration Embedding 5. Embedding in paraffin blocks. Infiltration->Embedding Sectioning 6. Sectioning at 4-5 μm thickness using a microtome. Embedding->Sectioning Staining 7. Staining with Hematoxylin and Eosin (H&E). Sectioning->Staining Microscopy 8. Microscopic examination and imaging. Staining->Microscopy

Methodology:

  • Fixation: Parasite samples are fixed in 10% neutral buffered formalin for at least 24 hours.

  • Dehydration: The fixed tissues are dehydrated through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, and 100% ethanol).

  • Clearing: The dehydrated tissues are cleared of ethanol using a clearing agent such as xylene.

  • Infiltration: The cleared tissues are infiltrated with molten paraffin wax in an oven.

  • Embedding: The infiltrated tissues are embedded in paraffin blocks.

  • Sectioning: The paraffin blocks are sectioned at a thickness of 4-5 micrometers using a microtome.

  • Staining: The sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E) to visualize the cellular structures.

  • Microscopic Examination: The stained sections are examined under a light microscope to identify and document any pathological changes in the parasite's tissues. Photomicrographs should be taken to record the findings.

Protocol 3: Ultrastructural Examination (Transmission Electron Microscopy)

For a more detailed analysis of the subcellular effects of this compound, transmission electron microscopy (TEM) can be employed.

Methodology:

  • Primary Fixation: Small pieces of the parasite are fixed in a glutaraldehyde-based fixative.

  • Post-fixation: The samples are post-fixed in osmium tetroxide.

  • Dehydration: The samples are dehydrated in a graded series of ethanol and then propylene oxide.

  • Infiltration and Embedding: The samples are infiltrated and embedded in an epoxy resin.

  • Ultrathin Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome.

  • Staining: The sections are stained with uranyl acetate and lead citrate.

  • TEM Examination: The stained sections are examined using a transmission electron microscope to observe ultrastructural changes in organelles and cellular components.

Conclusion

The histopathological examination of this compound-treated parasites, guided by the provided protocols and informed by the effects of the related compound levamisole, can provide significant insights into the drug's efficacy and mechanism of action. The expected degenerative changes in the cuticle, hypodermis, muscle, and intestinal cells are key indicators of the drug's paralytic effect. Further research focusing directly on the histopathological and ultrastructural effects of this compound on its primary target parasites, T. vulpis and A. caninum, is warranted to enhance our understanding of this anthelmintic and to aid in the development of novel parasite control strategies.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Butamisole Resistance in Trichuris vulpis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Butamisole resistance in the whipworm, Trichuris vulpis.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

This compound is a levamisole-analogue and is classified as a nicotinic acetylcholine receptor (nAChR) agonist. The proposed mechanism involves binding to and activating nAChRs on the muscle cells of nematodes. This leads to a constant state of muscle stimulation, resulting in spastic paralysis and eventual expulsion of the worm from the host.

Q2: Are there known mechanisms of resistance to nAChR agonists in other nematodes?

Yes, resistance to nAChR agonists like levamisole is well-documented in other gastrointestinal nematodes, such as Haemonchus contortus and Trichostrongylus colubriformis. The primary mechanism involves genetic changes in the nAChR subunit genes themselves. These mutations can alter the receptor's structure, reducing the binding affinity of the drug and thus its efficacy. Other potential but less commonly confirmed mechanisms could include altered drug metabolism or increased drug efflux.

Q3: Has this compound resistance been confirmed in Trichuris vulpis?

While there are reports of treatment failure with this compound in clinical settings, detailed molecular confirmation and characterization of this compound-resistant T. vulpis are not extensively documented in peer-reviewed literature. Anthelmintic resistance in T. vulpis to other drug classes, such as benzimidazoles, has been identified, indicating the parasite has the genetic capacity to develop resistance. Therefore, investigating potential this compound resistance is a critical research area.

Q4: What genes should be prioritized for investigation in this compound-resistant T. vulpis?

Based on resistance mechanisms in other nematodes, the primary targets for investigation should be the genes encoding for the subunits of the nicotinic acetylcholine receptor. Key genes to investigate in the T. vulpis genome would be orthologs of the acr and unc gene families, which have been implicated in levamisole resistance in other species. For example, unc-29, unc-38, and unc-63 are prime candidates for sequencing and analysis.

Troubleshooting Experimental Protocols

Issue: Inconsistent results in in-vitro larval motility assays.

Potential Cause Troubleshooting Step
Larval Stage Variability Ensure a synchronized population of L1 or L2 larvae is used. Hatch eggs in a controlled environment and collect larvae within a narrow time window.
Drug Solubilization Issues This compound may require a solvent like DMSO. Prepare a high-concentration stock solution and perform serial dilutions. Ensure the final solvent concentration is consistent and non-lethal across all wells, including controls.
Temperature Fluctuations Incubate plates at a constant, physiologically relevant temperature (e.g., 37°C). Use a calibrated incubator and monitor the temperature throughout the experiment.
Subjective Motility Scoring Utilize an automated larval tracking system if available. If scoring manually, have at least two individuals score the plates independently using a clearly defined scoring system (e.g., 0=paralyzed, 1=minimal movement, 2=vigorous movement).

Issue: Failure to amplify nAChR subunit genes via PCR.

Potential Cause Troubleshooting Step
Poor DNA Quality Ensure the genomic DNA extracted from adult worms or larvae is of high purity and integrity. Use a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios.
Primer Design The genome of T. vulpis may have sequence variations. Design degenerate primers based on conserved regions of nAChR subunit genes from related nematode species. Perform a gradient PCR to determine the optimal annealing temperature.
PCR Inhibitors Polysaccharides from the parasite can inhibit PCR. Include a purification step in your DNA extraction protocol that removes these inhibitors, or use a commercial kit designed for parasite DNA.

Key Experimental Protocols

1. Larval Development/Motility Assay

This assay is a primary method to determine the EC50 (Effective Concentration, 50%) of this compound against T. vulpis larvae.

  • Objective: To quantify the phenotypic resistance of T. vulpis larvae to this compound.

  • Methodology:

    • Isolate T. vulpis eggs from fecal samples and embryonate them to the L1 larval stage.

    • Hatch the eggs to release L1 larvae.

    • Dispense a standardized number of larvae (e.g., 50-100) into each well of a 96-well plate containing culture medium.

    • Add serial dilutions of this compound to the wells. Include both negative (no drug) and solvent controls.

    • Incubate the plates at 37°C for 24-48 hours.

    • Assess larval motility or development to the L2/L3 stage under an inverted microscope.

    • Calculate the percentage of paralyzed or developmentally arrested larvae at each concentration.

    • Use a dose-response analysis to determine the EC50 value.

2. Sequencing of nAChR Subunit Genes

This protocol aims to identify single nucleotide polymorphisms (SNPs) that may be associated with resistance.

  • Objective: To identify mutations in the coding sequences of nAChR subunit genes.

  • Methodology:

    • Extract high-quality genomic DNA from individual adult worms (phenotyped as resistant or susceptible, if possible).

    • Design primers to amplify overlapping fragments of the target nAChR genes (e.g., unc-29, unc-38 orthologs).

    • Perform PCR amplification for each fragment.

    • Purify the PCR products.

    • Sequence the purified products using Sanger sequencing.

    • Assemble the sequences and align them to a reference sequence from a susceptible T. vulpis isolate.

    • Identify and analyze any non-synonymous mutations (those that result in an amino acid change).

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound against T. vulpis Larvae

Isolate This compound Conc. (µM) % Larval Paralysis (Mean ± SD) EC50 (µM)
Susceptible (S)0.15.3 ± 1.21.5
1.045.1 ± 3.5
10.098.2 ± 0.8
Resistant (R)0.12.1 ± 0.525.7
1.010.5 ± 2.1
10.052.3 ± 4.0

Table 2: Hypothetical SNP Analysis in the unc-38 Gene of T. vulpis

Isolate Phenotype Codon Position Nucleotide Change Amino Acid Change Frequency
TV-SUS-01Susceptible157GCAAlanine100%
TV-RES-01Resistant157ACAThreonine95%
TV-RES-02Resistant157ACAThreonine98%

Visualizations

experimental_workflow A Collect T. vulpis isolates (Suspected Resistant & Susceptible) B In-vitro Phenotyping (Larval Motility Assay) A->B C Calculate EC50 Values B->C D Classify Isolates (Resistant vs. Susceptible) C->D E Genomic DNA Extraction D->E Select isolates for sequencing I Associate Genotype with Phenotype D->I F PCR Amplification of nAChR Subunit Genes E->F G Sanger Sequencing F->G H Sequence Analysis (SNP Detection) G->H H->I butamisole_mechanism cluster_muscle Nematode Muscle Cell nAChR Nicotinic ACh Receptor (e.g., UNC-29/38/63) Ca_channel Voltage-gated Ca2+ Channel nAChR->Ca_channel Opens (Depolarization) Contraction Muscle Contraction Ca_channel->Contraction Ca2+ influx triggers Paralysis Spastic Paralysis Contraction->Paralysis Sustained This compound This compound This compound->nAChR Binds & Activates resistance_mechanisms Res This compound Resistance Phenotype M1 Target Site Modification (Primary Hypothesis) Res->M1 M2 Increased Drug Efflux Res->M2 M3 Altered Drug Metabolism Res->M3 SNP SNPs in nAChR subunit genes (e.g., unc-38, unc-29) M1->SNP Caused by Pgp Upregulation of P-glycoprotein pumps M2->Pgp Caused by Enzyme Changes in detoxifying enzymes (e.g., CYP450) M3->Enzyme Caused by

Technical Support Center: Butamisole In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butamisole in in vitro settings. The primary focus is to address the challenges associated with its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro assays?

This compound is an anthelmintic (anti-parasitic) drug from the imidazothiazole class, primarily used in veterinary medicine.[1] For in vitro experiments, which are crucial for studying its mechanism of action or potential off-target effects, the compound must be fully dissolved in a cell culture medium. This compound is poorly soluble in water, which can lead to precipitation, inaccurate concentration calculations, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a widely used organic solvent for dissolving poorly water-soluble compounds like this compound for use in cellular bioassays.[2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in the aqueous cell culture medium.

Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation is a common issue when a DMSO stock of a hydrophobic compound is added to an aqueous medium. Here are several steps to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5% (v/v), and almost always below 1%.[2][4][5] High concentrations of DMSO can be toxic to cells.[3][4]

  • Use a "Solvent-Out" Method: When diluting the DMSO stock into the medium, add the stock solution to a larger volume of medium while vortexing or stirring vigorously. This rapid dispersion can help prevent immediate precipitation.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Explore Co-solvents: In some cases, using a mixture of solvents (co-solvency) can improve solubility better than a single solvent.[6] However, this requires significant validation to ensure the co-solvent system is not toxic to the cells.

Troubleshooting Guide

This section provides a more detailed approach to solving common problems encountered with this compound in the lab.

Issue 1: Inconsistent or Non-reproducible Assay Results

Inconsistent results are often linked to the compound not being fully dissolved in the assay medium.

  • Root Cause Analysis:

    • Precipitation: Is the compound visibly precipitating in the medium? Check the wells of your culture plate under a microscope for crystals.

    • Stock Solution Instability: Has the DMSO stock solution been stored correctly? Is it old? While many compounds are stable in DMSO at -20°C or -80°C, stability should be verified.

    • Pipetting Errors: Are you using calibrated pipettes? Serial dilutions of viscous solvents like DMSO can be prone to error.

  • Solutions:

    • Filter Sterilization: After preparing the final working solution in the cell culture medium, filter it through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to the cells.

    • Fresh Stock Preparation: Prepare a fresh stock solution of this compound in DMSO. Do not use stock solutions that have undergone multiple freeze-thaw cycles.

    • Solubility Testing: Before running a full experiment, perform a simple kinetic solubility test. Prepare your highest desired concentration in the final assay medium and observe it over the planned duration of your experiment (e.g., 24, 48 hours) at 37°C for any signs of precipitation.

Issue 2: Observed Cell Toxicity in Control Wells (Vehicle Control)

If you observe cell death or stress in wells treated only with the vehicle (e.g., medium + DMSO), the issue is likely the solvent concentration.

  • Root Cause Analysis:

    • High DMSO Concentration: The final percentage of DMSO in the well is too high for your specific cell line. Some cell lines are highly sensitive to DMSO.[5][7]

    • DMSO Quality: The DMSO used may be of poor quality or oxidized, which can increase its toxicity.

  • Solutions:

    • Determine DMSO Tolerance: Run a dose-response experiment with just DMSO (e.g., from 0.01% to 2.0%) on your specific cell line to determine the maximum tolerable concentration that does not affect cell viability or the experimental endpoint.[7]

    • Reduce Final DMSO %: Adjust your dilution scheme to ensure the final DMSO concentration is well below the toxic threshold for your cells, ideally ≤0.1% for sensitive cell lines.[5][7]

    • Use High-Quality DMSO: Always use anhydrous, cell culture-grade DMSO.

Quantitative Data Summary

The final concentration of DMSO is critical for cell health in in vitro assays. The table below summarizes generally accepted tolerance levels, but it is crucial to validate these for your specific cell line and assay duration.

Cell Type SensitivityRecommended Max. DMSO Concentration (v/v)Assay DurationReference
Highly Sensitive (e.g., some primary cells, neuronal lines)≤ 0.1%24 - 72 hours[5][7]
Moderately Sensitive (e.g., many cancer cell lines)≤ 0.5%24 - 48 hours[7]
Robust (e.g., CHO, Hepatocytes)≤ 1.0% (up to 2% for short assays)< 24 hours[4]

Table 1: General guidelines for maximum DMSO concentrations in cell culture.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Required Mass: Determine the mass of this compound powder needed. (this compound MW: 289.4 g/mol ).

    • Mass (mg) = 10 mmol/L * 0.001 L * 289.4 g/mol * 1000 mg/g = 2.894 mg

  • Weighing: Accurately weigh approximately 2.9 mg of this compound powder and record the exact weight.

  • Dissolution: Add the appropriate volume of 100% anhydrous, sterile DMSO to achieve a 10 mM concentration.

    • Volume (µL) = (Actual Mass (mg) / 289.4 g/mol ) * 1,000,000

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the preparation of a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Prepare Intermediate Dilution: First, dilute the 10 mM stock solution in sterile cell culture medium. To minimize precipitation, do not dilute directly to the final concentration. A 1:100 intermediate dilution is common.

    • Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed (37°C) cell culture medium. This results in a 100 µM this compound solution in 1% DMSO.

  • Prepare Final Working Solution: Perform the final dilution to achieve the desired 10 µM concentration.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.

    • This yields a final working solution of 10 µM this compound in 0.1% DMSO .

  • Control Preparation: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the this compound stock solution. This ensures the control wells have a final DMSO concentration of 0.1%.

  • Application: Immediately add the final working solutions (and the vehicle control) to the cells in your assay plates.

Visualizations

Butamisole_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh 1. Weigh this compound Powder add_dmso 2. Add 100% DMSO to create concentrated stock (e.g., 10-50 mM) weigh->add_dmso vortex 3. Vortex / Sonicate until fully dissolved add_dmso->vortex store 4. Aliquot & Store at -20°C / -80°C vortex->store dilute_medium 5. Dilute stock into pre-warmed (37°C) cell culture medium store->dilute_medium check_precip 6. Check for Precipitation dilute_medium->check_precip add_cells 7. Add to Cells check_precip->add_cells No Precipitation precip_occurs Precipitation Occurs check_precip->precip_occurs Precipitation lower_conc Lower final This compound concentration precip_occurs->lower_conc lower_dmso Lower final DMSO concentration (<0.5%) lower_conc->lower_dmso use_cosolvent Consider alternative solubilization methods (e.g., co-solvents) lower_dmso->use_cosolvent

Caption: Workflow for preparing this compound solutions for in vitro assays.

Troubleshooting_Precipitation start Start: this compound precipitates in media q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Action: Reformulate dilution scheme to lower DMSO %. Goal: < 0.5% q1->a1_yes Yes q2 Is the final this compound concentration high (e.g., > 50 µM)? q1->q2 No a1_yes->q2 a2_yes Action: Lower the final assay concentration. q2->a2_yes Yes q3 Was the stock added to cold medium or added too quickly? q2->q3 No a2_yes->q3 a3_yes Action: Use pre-warmed (37°C) medium and add stock dropwise while vortexing. q3->a3_yes Yes end_node If issues persist, consider advanced methods: - Cyclodextrins - Co-solvent systems q3->end_node No a3_yes->end_node Re-test

Caption: Decision tree for troubleshooting this compound precipitation.

References

Optimizing Butamisole dosage to minimize adverse effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Butamisole dosage and minimizing adverse effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anthelmintic drug belonging to the imidazothiazole class, primarily used in veterinary medicine.[1] Its main function is to treat infections caused by whipworms (like Trichuris vulpis) and hookworms (such as Ancylostoma caninum) in dogs.[1] The drug works as a nicotinic acetylcholine receptor agonist. This action leads to sustained muscle contraction in the parasite, followed by a depolarizing neuromuscular blockade, which results in paralysis of the worm.[1]

Q2: What are the known adverse effects associated with this compound administration?

Reported adverse effects of this compound include anemia, muscular larging, tachycardia, and skin-related issues (pahydermia).[1] As a member of the imidazothiazole class, which also includes levamisole, there is a potential for cholinergic effects, especially with overdoses. These can manifest as salivation, muscle tremors, ataxia, urination, defecation, and in severe cases, collapse and respiratory failure.[2][3]

Q3: Are there any known drug interactions with this compound?

Yes, co-administration of this compound with other cholinergic drugs, such as organophosphates, can increase the risk of toxicity.[3] It is crucial to review all concurrently administered substances to avoid potential adverse interactions.

Troubleshooting Guides

Problem 1: Observed neurotoxicity in test subjects (e.g., tremors, ataxia).

  • Troubleshooting Steps:

    • Review and Reduce Dosage: Immediately review the current dosage. Consider a dose de-escalation study to determine the minimal effective dose that does not produce neurotoxic effects.

    • Monitor Plasma Concentrations: If analytical methods are available, measure the plasma concentrations of this compound to correlate with the observed toxicities.

    • Antidotal Therapy (for severe cases): In cases of severe cholinergic toxicity, administration of an anticholinergic agent like atropine sulfate may alleviate clinical signs.[3]

    • Assess for Drug Interactions: Ensure no other cholinergic drugs are being co-administered.[3]

Problem 2: Injection site reactions (e.g., inflammation, swelling).

  • Possible Cause: Local tissue irritation from the subcutaneous injection of this compound. This has been noted with related compounds.[3]

  • Troubleshooting Steps:

    • Vary Injection Site: Rotate the injection sites for subsequent administrations to minimize local irritation.

    • Dilution of Injectable Solution: Investigate if the formulation can be further diluted with a sterile, isotonic vehicle to reduce the concentration at the injection site. This should be done with caution to ensure it does not affect the drug's stability or bioavailability.

    • Formulation Review: Assess the pH and excipients of the formulation, as these can contribute to local intolerance.

Problem 3: Systemic adverse effects observed at presumed therapeutic doses (e.g., anemia, tachycardia).

  • Possible Cause: Individual subject sensitivity or off-target effects of this compound.

  • Troubleshooting Steps:

    • Conduct Dose-Response Studies: Perform a systematic dose-response study to establish the relationship between the dose, the desired anthelmintic efficacy, and the observed adverse effects. The goal is to identify a therapeutic window where efficacy is maximized and toxicity is minimized.

    • In Vitro Toxicity Screening: Utilize in vitro models to investigate the potential mechanisms of toxicity.[5][6][7] For example, cytotoxicity assays on relevant cell lines (e.g., hematopoietic progenitor cells for anemia, cardiomyocytes for tachycardia) can provide initial insights.[5]

    • Monitor Hematological and Cardiovascular Parameters: Implement regular monitoring of complete blood counts (CBC) and cardiovascular parameters (heart rate, ECG) in your experimental subjects.

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging Study for Efficacy and Toxicity

This protocol is designed to determine the optimal dose of this compound that provides maximum anthelmintic efficacy with minimal adverse effects in a relevant animal model (e.g., dogs with naturally or experimentally induced helminth infections).

  • Methodology:

    • Animal Model: Select a cohort of the target species (e.g., dogs) with a confirmed infection of the target parasite.

    • Group Allocation: Randomly assign animals to several groups, including a vehicle control group and multiple this compound dose groups (e.g., 0.5x, 1x, 2x, 4x of the previously reported efficacious dose).

    • Drug Administration: Administer this compound via subcutaneous injection.

    • Efficacy Assessment: Monitor fecal egg counts at baseline and at specified time points post-treatment to determine the percentage reduction in parasite load.

    • Toxicity Assessment:

      • Conduct daily clinical observations for signs of toxicity (e.g., neurological signs, injection site reactions).

      • Collect blood samples at baseline and post-treatment for hematology and serum biochemistry analysis.

      • Monitor cardiovascular parameters where appropriate.

    • Data Analysis: Analyze the dose-response relationship for both efficacy and each monitored safety parameter.

Data Presentation: Dose-Response Data for this compound

Dose GroupFecal Egg Count Reduction (%)Incidence of Tremors (%)Change in Heart Rate (bpm, mean ± SD)
Vehicle Control0%0%+2 ± 5
0.5x Dose85%0%+5 ± 6
1x Dose98%10%+15 ± 8
2x Dose99%40%+30 ± 12
4x Dose99%80%+55 ± 15

This table is a hypothetical representation of data that could be generated from the proposed study.

Visualizations

Butamisole_Mechanism_of_Action cluster_parasite Parasite Neuromuscular Junction This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Agonist Binding MuscleCell Muscle Cell nAChR->MuscleCell Ion Influx Contraction Sustained Muscle Contraction MuscleCell->Contraction Blockade Depolarizing Neuromuscular Blockade Contraction->Blockade Paralysis Paralysis Blockade->Paralysis

Caption: Mechanism of action of this compound on the parasite.

Troubleshooting_Workflow Start Adverse Effect Observed Identify Identify the Specific Adverse Effect Start->Identify IsNeuro Is it Neurotoxicity (e.g., tremors)? Identify->IsNeuro IsLocal Is it an Injection Site Reaction? IsNeuro->IsLocal No ReduceDose Review and Reduce Dosage IsNeuro->ReduceDose Yes IsSystemic Is it a Systemic Effect (e.g., anemia)? IsLocal->IsSystemic No RotateSite Rotate Injection Site & Review Formulation IsLocal->RotateSite Yes DoseResponse Conduct Dose-Response & In Vitro Studies IsSystemic->DoseResponse Yes Monitor Continue Monitoring ReduceDose->Monitor RotateSite->Monitor DoseResponse->Monitor

Caption: Troubleshooting workflow for this compound adverse effects.

References

Technical Support Center: Butamisole Preclinical Safety and Toxicity in Dogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the preclinical safety and toxicity of Butamisole in canine studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known safety margin of injectable this compound in dogs?

A1: The safety margin for this compound in dogs is influenced by its formulation. Aqueous solutions of this compound hydrochloride have a narrow margin of safety and can be toxic. However, formulations using a 70% propylene glycol vehicle have demonstrated an improved safety profile. In one study, a 2.5% w/v solution of this compound HCl in 70% propylene glycol was administered subcutaneously at up to three times the recommended therapeutic dose of 2.5 mg/kg (i.e., 7.5 mg/kg) without observable signs of toxicity.[1]

Q2: What are the common adverse effects observed during this compound administration in dogs?

A2: While a specific formulation showed no adverse effects at 3x the therapeutic dose[1], general information suggests that adverse effects of this compound, as an imidazothiazole class anthelmintic, can include anemia, tachycardia, and skin-related reactions.[2]

Q3: Are there any specific contraindications for the use of this compound in dogs?

Q4: What is the mechanism of action of this compound and how might it relate to potential toxicity?

A4: this compound is a nicotinic acetylcholine receptor agonist.[2] This mechanism is responsible for its anthelmintic activity, causing paralysis in parasites. In the host, high doses could potentially lead to cholinergic-like effects due to stimulation of nicotinic receptors.

Troubleshooting Guide for Experimental Studies

Observed Issue Potential Cause Troubleshooting Steps
Local irritation at the injection site Formulation vehicle (e.g., propylene glycol concentration), injection volume, or sensitivity to this compound.1. Ensure the formulation is at the correct concentration and pH. 2. Divide larger doses into multiple injection sites. 3. Observe for signs of inflammation and consider using a different vehicle if irritation persists across multiple subjects.
Transient signs of discomfort (e.g., vocalization, restlessness) immediately post-injection Local pain due to the physicochemical properties of the formulation.1. Administer the injection slowly to minimize tissue distension. 2. Monitor the duration and severity of the discomfort. If prolonged, consider the need for local analgesia in the study protocol (ensure it doesn't interfere with study endpoints).
Systemic adverse effects (e.g., salivation, muscle tremors, tachycardia) Potential overdose or individual animal sensitivity. This compound acts as a nicotinic acetylcholine receptor agonist.1. Immediately verify the dose calculation and administration volume. 2. Monitor vital signs closely. 3. Consult the study veterinarian for potential supportive care. 4. Review the dosing regimen and consider dose reduction for subsequent cohorts if the effects are seen in multiple animals at the same dose level.
Inconsistent plasma concentrations in pharmacokinetic studies Variability in subcutaneous absorption.1. Standardize the injection technique and location. 2. Ensure the formulation is homogenous and does not precipitate. 3. Consider potential differences in skinfold thickness and vascularity between animals.

Quantitative Data Summary

The publicly available data on the preclinical safety of this compound in dogs is limited. The following table is based on information from a safety study of a specific injectable formulation.

Table 1: Acute Safety Study of Injectable this compound HCl in 70% Propylene Glycol in Dogs

Dose Group (mg/kg) Number of Animals Clinical Observations (4 hours post-dose) Gross Pathology (6 days post-necropsy)
2.5 (1x therapeutic dose)Not specifiedNo symptoms of toxicity observedNo significant deviations from normal
7.5 (3x therapeutic dose)Not specifiedNo symptoms of toxicity observedNo significant deviations from normal

Data extracted from a safety study described in a patent for an injectable this compound formulation.[1]

Experimental Protocols

Protocol 1: Acute Safety and Dose-Ranging Study of Injectable this compound

This protocol is based on the safety study described for an injectable this compound formulation with an improved safety margin.[1]

1. Objective: To assess the acute safety of a 2.5% w/v solution of this compound HCl in 70% propylene glycol when administered subcutaneously to dogs at the therapeutic dose and a multiple of the therapeutic dose.

2. Test System:

  • Species: Canine (specific breed not detailed, but Beagle is common for such studies).

  • Sex: Both males and females.

  • Health Status: Healthy, and acclimatized to the laboratory environment.

3. Test Article:

  • This compound hydrochloride (2.5% w/v) dissolved in a vehicle of 70% propylene glycol in water.

4. Dosing:

  • Route of Administration: Subcutaneous injection.

  • Dose Levels:

    • Group 1: 2.5 mg/kg body weight.

    • Group 2: 7.5 mg/kg body weight.

  • Dose Volume: Calculated based on the concentration of the test article and the body weight of each animal.

5. Study Design and Procedures:

  • Pre-treatment: Animals are fasted overnight before dosing. Body weights are recorded.

  • Dosing: The calculated dose is administered subcutaneously.

  • Post-dose Observations:

    • Animals are observed continuously for the first 4 hours for any clinical signs of toxicity.

    • Periodic observations are conducted thereafter for the remainder of the study period.

  • Termination and Necropsy: Animals are euthanized 6 days post-treatment. A thorough gross necropsy is performed, and any abnormalities are recorded.

6. Endpoints:

  • Primary: Clinical signs of toxicity, mortality.

  • Secondary: Gross pathological findings at necropsy.

Visualizations

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Observation cluster_endpoint Endpoint Analysis animal_selection Animal Selection and Acclimatization fasting Overnight Fasting animal_selection->fasting body_weight Record Body Weight fasting->body_weight dose_calculation Dose Calculation (2.5 mg/kg or 7.5 mg/kg) body_weight->dose_calculation administration Subcutaneous Administration dose_calculation->administration continuous_obs Continuous Observation (4 hours) administration->continuous_obs periodic_obs Periodic Observation (up to 6 days) continuous_obs->periodic_obs euthanasia Euthanasia (Day 6) periodic_obs->euthanasia necropsy Gross Necropsy euthanasia->necropsy report Final Report necropsy->report

Caption: Experimental workflow for an acute safety study of this compound in dogs.

signaling_pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) on Parasite This compound->nAChR Agonist Binding Host_nAChR Host Nicotinic Acetylcholine Receptor (Potential Off-Target) This compound->Host_nAChR High Dose Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Depolarization Sustained Depolarization Ion_Channel->Depolarization Paralysis Spastic Paralysis of Parasite Depolarization->Paralysis Adverse_Effects Potential Adverse Effects (e.g., muscle tremors, tachycardia) Host_nAChR->Adverse_Effects

Caption: Proposed mechanism of action and potential off-target effects of this compound.

References

Navigating Butamisole Formulation Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing formulation stability issues related to Butamisole. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, this guide aims to facilitate the development of stable and effective this compound formulations.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the formulation of this compound, providing potential causes and actionable solutions in a user-friendly question-and-answer format.

Issue 1: Precipitation or Cloudiness in Aqueous Formulations

  • Question: My aqueous formulation of this compound hydrochloride becomes cloudy or forms a precipitate upon standing. What is the likely cause and how can I resolve this?

    Answer: This issue is often related to the solubility of this compound, which can be influenced by pH and the concentration of the drug. This compound is a weakly basic drug, and its solubility is pH-dependent.

    • Potential Causes:

      • pH Shift: An increase in the pH of the formulation can cause the free base form of this compound to precipitate. This can happen due to interaction with alkaline glass vials or absorption of atmospheric CO2.

      • Exceeding Solubility Limit: The concentration of this compound hydrochloride in your formulation may exceed its intrinsic solubility in the aqueous vehicle.

      • Temperature Effects: Changes in temperature can affect the solubility of this compound, with precipitation sometimes occurring upon cooling.

    • Troubleshooting Steps:

      • pH Adjustment and Buffering: Maintain the pH of the formulation in a more acidic range. Based on data from structurally similar compounds like Levamisole, a pH between 3 and 5 is likely to enhance the stability and solubility of this compound.[1][2] Employing a suitable buffer system (e.g., citrate or acetate buffer) is crucial for maintaining the desired pH.

      • Co-solvents: Incorporate a co-solvent such as propylene glycol to increase the solubility of this compound. A patent for an injectable this compound formulation suggests the use of aqueous propylene glycol to improve the safety margin, which is often related to preventing precipitation upon injection.

      • Concentration Adjustment: If precipitation persists, consider reducing the concentration of this compound in the formulation.

      • Excipient Screening: Evaluate the compatibility of all excipients in the formulation to ensure they are not contributing to the precipitation.

Issue 2: Chemical Degradation and Loss of Potency

  • Question: I am observing a loss of this compound potency in my formulation over time, as indicated by HPLC analysis. What are the potential degradation pathways and how can I mitigate them?

    Answer: Chemical degradation of this compound can occur through several pathways, primarily hydrolysis and oxidation. The imidazothiazole ring system, present in this compound, is susceptible to these degradation mechanisms.

    • Potential Degradation Pathways:

      • Hydrolysis: The amide linkage in the this compound molecule is a potential site for hydrolysis, especially at extreme pH values (highly acidic or alkaline). The imidazothiazole ring can also undergo hydrolytic cleavage, particularly at alkaline pH, as observed with the related compound Levamisole.[1][2]

      • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or other degradation products. The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.

    • Mitigation Strategies:

      • pH Control: As with solubility, maintaining an acidic pH (e.g., pH 3-5) is likely to minimize hydrolytic degradation.

      • Antioxidants: Include antioxidants such as sodium metabisulfite or ascorbic acid in the formulation to protect against oxidative degradation.

      • Chelating Agents: Add a chelating agent like edetate disodium (EDTA) to sequester trace metal ions that can catalyze oxidation.

      • Inert Atmosphere: During manufacturing, purge the formulation with an inert gas like nitrogen to displace dissolved oxygen.

      • Light Protection: Store the formulation in light-resistant containers to prevent photodegradation, which can sometimes contribute to oxidative processes.

Issue 3: Color Change in the Formulation

  • Question: My this compound formulation is developing a yellow or brownish tint during storage. What could be causing this discoloration?

    Answer: Color changes in pharmaceutical formulations are often indicative of chemical degradation.

    • Potential Causes:

      • Formation of Chromophoric Degradants: Degradation products resulting from hydrolysis or oxidation may be colored.

      • Excipient Interaction: An interaction between this compound and one of the excipients could be forming a colored species.

      • Photo-degradation: Exposure to light can lead to the formation of colored degradation products.

    • Troubleshooting Steps:

      • Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and assess their color. This can help in identifying the cause of the discoloration.

      • Excipient Compatibility Studies: Perform compatibility studies with each excipient to identify any potential interactions leading to color formation.

      • Photostability Testing: Evaluate the photostability of the formulation according to ICH guidelines to determine if light exposure is the root cause. If so, use amber or opaque packaging.

Quantitative Data Summary

The following tables summarize key stability-related data for this compound and its structurally related analogs, Levamisole and Tetramisole. This information can be used as a starting point for formulation development.

Table 1: Physicochemical Properties of this compound and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (predicted/reported)Aqueous Solubility (reported)
This compound HydrochlorideC₁₅H₂₀ClN₃OS325.86-Data not available
LevamisoleC₁₁H₁₂N₂S204.29-Stable in water at 100 mg/mL[3]
Tetramisole HydrochlorideC₁₁H₁₃ClN₂S240.758.0[4]50 mg/mL in water[4]

Table 2: pH-Stability Profile of Levamisole (Qualitative)

pHStability at 100°C
2Minimal decomposition[5]
8~70-fold increase in decomposition rate compared to pH 2[5]

Table 3: Stability of Levamisole Oral Solution (25 mg/mL)

Storage ConditionStabilityInitial pH
Refrigerated (4°C)Stable for at least 90 days4.55 (from tablets), 5.30 (from powder)[1][2]
Room Temperature (23°C)Stable for 15 days (from tablets), Stable for at least 90 days (from powder)4.55 (from tablets), 5.30 (from powder)[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound formulations.

1. Forced Degradation Study

  • Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

      • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.

      • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a specified period.

      • Thermal Degradation: Store the stock solution at 60°C for a specified period.

      • Photodegradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see below).

2. Stability-Indicating HPLC Method

  • Objective: To develop a validated HPLC method capable of separating this compound from its degradation products and excipients.

  • Methodology (Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220-280 nm).

    • Injection Volume: 20 µL.

    • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

3. pH-Rate Profile Study

  • Objective: To determine the degradation rate of this compound as a function of pH and identify the pH of maximum stability.

  • Methodology:

    • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

    • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

    • Stability Study: Store the solutions at a constant elevated temperature (e.g., 60°C).

    • Analysis: At various time intervals, withdraw samples and analyze the concentration of this compound using the validated stability-indicating HPLC method.

    • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile.

Visualizations

Diagram 1: General Workflow for Investigating this compound Formulation Instability

G cluster_characterization Characterization cluster_causes Potential Causes cluster_experiments Troubleshooting Experiments cluster_adjustments Formulation Adjustments A Observe Formulation Instability (Precipitation, Degradation, Color Change) B Characterize the Issue A->B C Hypothesize Potential Causes B->C B1 Visual Inspection B2 pH Measurement B3 HPLC Analysis for Potency & Impurities D Design Troubleshooting Experiments C->D C1 pH Shift C2 Solubility Issues C3 Hydrolysis C4 Oxidation C5 Excipient Incompatibility E Execute Experiments D->E D1 pH-Rate Profile Study D2 Solubility vs. pH Study D3 Forced Degradation Study D4 Excipient Compatibility Study F Analyze Results E->F G Implement Formulation Adjustments F->G F->G Identified Cause G->D Re-evaluate if necessary H Confirm Stability of Optimized Formulation G->H G1 Add Buffer G2 Adjust pH G3 Incorporate Co-solvent G4 Add Antioxidant/Chelating Agent G5 Change Excipient

Caption: A logical workflow for diagnosing and resolving this compound formulation stability issues.

Diagram 2: Potential Degradation Pathways of this compound

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound (Imidazothiazole derivative with amide linkage) Amide_Hydrolysis Amide Bond Cleavage (Acid or Base Catalyzed) This compound->Amide_Hydrolysis H₂O, H⁺/OH⁻ Ring_Opening Imidazothiazole Ring Opening (Primarily Base Catalyzed) This compound->Ring_Opening H₂O, OH⁻ Sulfoxidation Sulfoxidation of Thiazole Ring This compound->Sulfoxidation [O]

Caption: Potential chemical degradation pathways for this compound.

Diagram 3: Decision Tree for Selecting Formulation Strategies

G Start Initial Formulation Shows Instability Q1 Is the issue precipitation? Start->Q1 Q2 Is degradation observed? Q1->Q2 No Sol_Strategy Adjust pH to acidic range Add co-solvent (e.g., Propylene Glycol) Q1->Sol_Strategy Yes Q3 Is the degradation pH-dependent? Q2->Q3 Yes Excipient_Strategy Conduct excipient compatibility studies Replace problematic excipients Q2->Excipient_Strategy No Q4 Is oxidation suspected? Q3->Q4 No pH_Deg_Strategy Optimize pH and add buffer Q3->pH_Deg_Strategy Yes Ox_Strategy Add antioxidant and/or chelating agent Use inert atmosphere during manufacturing Q4->Ox_Strategy Yes Q4->Excipient_Strategy No Sol_Strategy->Q2 pH_Deg_Strategy->Q4 End Stable Formulation Ox_Strategy->End Excipient_Strategy->End

Caption: A decision-making tool for selecting appropriate formulation strategies.

References

Technical Support Center: Butamisole Administration and Injection Site Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing injection site reactions (ISRs) associated with the use of Butamisole. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically formulated?

This compound is an anthelmintic drug used in veterinary medicine.[1] Injectable formulations of this compound often contain this compound hydrochloride dissolved in a vehicle that may include propylene glycol and benzyl alcohol to ensure its stability and safety.[2]

Q2: What are the common signs of an injection site reaction with this compound?

While specific data on this compound-induced ISRs is limited, general signs of injection site reactions in animals can include:

  • Pain at the injection site[3]

  • Swelling and redness[4]

  • Heat at the injection site

  • Cellulitis (inflammation of the skin and underlying tissues)[3]

  • Abscess formation[3]

  • Hair loss at the injection site[4]

  • Itchiness and skin irritation[4]

Q3: What are the potential causes of injection site reactions with this compound?

Injection site reactions can be caused by several factors, including:

  • The drug itself: The physicochemical properties of this compound may contribute to local irritation.

  • The formulation excipients:

    • Propylene Glycol: This common solvent can act as a skin irritant and may cause contact dermatitis in sensitive individuals.[5][6]

    • Benzyl Alcohol: While sometimes used to reduce injection pain, higher concentrations of benzyl alcohol can lead to localized pain and inflammation.[7][8][9]

  • Injection technique: Improper injection technique can cause tissue damage and increase the risk of reactions.

  • Contamination: Non-sterile technique can introduce bacteria, leading to infection and abscess formation.

Q4: Can the formulation of this compound be modified to reduce injection site reactions?

Yes, optimizing the formulation is a key strategy. This could involve:

  • Adjusting Excipient Concentrations: Reducing the concentration of potential irritants like propylene glycol, if possible without compromising drug solubility and stability.

  • Alternative Vehicles: Investigating alternative, less irritating solvents and co-solvents.

  • pH and Osmolality: Ensuring the formulation's pH and osmolality are as close to physiological levels as possible to minimize tissue irritation.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Immediate pain upon injection High concentration of benzyl alcohol; rapid injection speed.Consider a formulation with a lower concentration of benzyl alcohol if feasible. Inject the solution slowly and steadily.
Redness and swelling within hours Inflammatory response to this compound or excipients (e.g., propylene glycol).Apply a cold compress to the injection site to reduce inflammation. Monitor the site closely. If swelling is severe or persists, consult a veterinarian.
Formation of a hard lump Localized inflammation or early abscess formation.Do not massage the lump. Monitor for signs of infection (heat, increased pain, discharge). If the lump is persistent or worsens, veterinary consultation is advised.
Skin irritation, rash, or hair loss Allergic or irritant contact dermatitis, potentially due to propylene glycol.Clean the area gently. Avoid further injections at the same site. Consider patch testing for sensitivity to formulation components.
Signs of infection (pus, fever) Bacterial contamination during injection.This requires immediate veterinary attention. Treatment may involve antibiotics and drainage of the abscess.

Experimental Protocols

Protocol 1: Evaluation of this compound Formulation Tolerability in a Rodent Model

Objective: To assess the local tolerability of different this compound formulations following subcutaneous injection in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks old.

  • Formulations:

    • Group A: Control (Vehicle: 70% Propylene Glycol, 4% Benzyl Alcohol in water)

    • Group B: this compound in standard vehicle

    • Group C: this compound in modified vehicle (e.g., lower propylene glycol concentration)

  • Administration: Administer a single 0.5 mL subcutaneous injection into the dorsal thoracic region.

  • Observations:

    • Macroscopic: Score the injection site for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-injection using a standardized scoring system (e.g., Draize scale).

    • Microscopic: At 72 hours, euthanize the animals and collect the skin and underlying tissue at the injection site for histopathological examination. Assess for inflammation, necrosis, and other signs of tissue damage.

  • Data Analysis: Compare the macroscopic scores and histopathological findings between the different formulation groups.

Visualizations

Troubleshooting_Workflow Troubleshooting Injection Site Reactions with this compound start Injection Administered observe Observe Injection Site start->observe reaction Reaction Observed? observe->reaction no_reaction No Reaction: Continue Monitoring reaction->no_reaction No assess Assess Severity reaction->assess Yes mild Mild Reaction? (e.g., slight redness) assess->mild severe Severe Reaction? (e.g., abscess, significant swelling) mild->severe No cold_compress Apply Cold Compress Rotate Injection Sites mild->cold_compress Yes consult_vet Consult Veterinarian Document Findings severe->consult_vet Yes review_protocol Review Injection Protocol Consider Formulation Change cold_compress->review_protocol consult_vet->review_protocol

Caption: Workflow for troubleshooting this compound injection site reactions.

Inflammation_Pathway Hypothetical Signaling Pathway for Local Inflammation injection Subcutaneous Injection (this compound/Excipients) tissue_injury Tissue Injury / Cell Stress injection->tissue_injury mast_cells Mast Cell Degranulation tissue_injury->mast_cells inflammatory_mediators Release of Inflammatory Mediators (Histamine, Prostaglandins) mast_cells->inflammatory_mediators vasodilation Vasodilation & Increased Permeability inflammatory_mediators->vasodilation symptoms Clinical Signs: Redness, Swelling, Pain inflammatory_mediators->symptoms immune_cell Immune Cell Infiltration (Neutrophils, Macrophages) vasodilation->immune_cell immune_cell->symptoms

References

Technical Support Center: Investigating Butamisole Cross-Resistance with Other Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the cross-resistance profiles of butamisole, an imidazothiazole anthelmintic. Given that this compound and levamisole belong to the same chemical class and share a mechanism of action as nicotinic acetylcholine receptor (nAChR) agonists, the information presented here leverages data and principles established for levamisole to infer the likely cross-resistance patterns of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an anthelmintic of the imidazothiazole class. It acts as a nicotinic acetylcholine receptor (nAChR) agonist on the muscle cells of nematodes. This action leads to the opening of ion channels, causing prolonged muscle contraction and resulting in spastic paralysis of the parasite, which is then expelled from the host.

Q2: What is anthelmintic cross-resistance?

Cross-resistance occurs when a parasite strain develops resistance to an anthelmintic and, as a result, becomes resistant to other anthelmintics with a similar mechanism of action or chemical structure, even without previous exposure to the second drug.

Q3: Is this compound likely to show cross-resistance with levamisole?

Yes. This compound and levamisole are both imidazothiazoles and act on the same nicotinic acetylcholine receptors. Therefore, it is highly probable that a parasite population resistant to levamisole will also exhibit resistance to this compound, and vice-versa. This is an example of side-resistance, where resistance to one member of a drug class confers resistance to other members of the same class.

Q4: Is cross-resistance expected between this compound and benzimidazoles (e.g., albendazole, fenbendazole)?

No, cross-resistance between this compound and benzimidazoles is generally not expected. These two classes of anthelmintics have different mechanisms of action. This compound targets nAChRs, while benzimidazoles disrupt microtubule formation by binding to β-tubulin in the parasite. However, it is possible for a parasite population to develop multiple resistance, meaning it is resistant to both drug classes independently through different mechanisms.

Q5: What about cross-resistance between this compound and macrocyclic lactones (e.g., ivermectin, moxidectin)?

Cross-resistance between this compound and macrocyclic lactones is also unlikely. Macrocyclic lactones primarily target glutamate-gated chloride channels, a different receptor system from the nAChRs targeted by this compound. As with benzimidazoles, the development of multiple resistance to both classes is possible but would not be due to a shared resistance mechanism.

Troubleshooting Guides

Problem: Unexpectedly high parasite survival in an in vitro assay with this compound.

  • Possible Cause 1: Pre-existing resistance to imidazothiazoles.

    • Troubleshooting Step: Review the history of the parasite isolate. Has it been exposed to levamisole or morantel? If so, you may be dealing with a resistant strain. It is recommended to run a parallel assay with a known susceptible parasite strain as a control.

  • Possible Cause 2: Incorrect drug concentration.

    • Troubleshooting Step: Verify the calculations for your stock and working solutions of this compound. Ensure the final concentration in the assay is within the expected effective range.

  • Possible Cause 3: Assay conditions.

    • Troubleshooting Step: Check the incubation time, temperature, and media composition. Suboptimal conditions can affect parasite viability and drug efficacy. Refer to the standardized protocols below.

Problem: Inconsistent results across replicates in a Larval Development Assay.

  • Possible Cause 1: Uneven distribution of larvae.

    • Troubleshooting Step: Ensure thorough mixing of the larval suspension before aliquoting into the assay plates.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Bacterial or fungal contamination can affect larval development. Use sterile techniques and consider the inclusion of antibiotics/fungicides in the assay medium if necessary.

  • Possible Cause 3: Heterogeneous resistance within the parasite population.

    • Troubleshooting Step: A wide variation in susceptibility may indicate a mixed population of resistant and susceptible individuals. Consider single-worm-derived isolates for more homogenous populations if required for your research.

Quantitative Data Summary

The following tables summarize the expected cross-resistance patterns for this compound based on data from other imidazothiazoles like levamisole.

Table 1: Expected Cross-Resistance Profile of this compound

Anthelmintic ClassExample DrugsExpected Cross-Resistance with this compoundRationale
ImidazothiazolesLevamisole, TetramisoleHigh Same mechanism of action (nAChR agonist) and chemical class.
TetrahydropyrimidinesPyrantel, MorantelHigh Similar mechanism of action (nAChR agonist).
BenzimidazolesAlbendazole, FenbendazoleLow/None Different mechanism of action (β-tubulin inhibition).
Macrocyclic LactonesIvermectin, MoxidectinLow/None Different mechanism of action (glutamate-gated chloride channel modulation).

Experimental Protocols

Larval Development Assay (LDA)

This assay assesses the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of varying concentrations of an anthelmintic.

Materials:

  • Fresh fecal samples containing nematode eggs

  • Saturated salt solution (e.g., NaCl or MgSO4)

  • Sieves (100 µm and 25 µm)

  • Centrifuge and tubes

  • 96-well microtiter plates

  • Culture medium (e.g., Earle's balanced salt solution with yeast extract)

  • This compound and other anthelmintics for testing

  • Lugol's iodine solution

  • Inverted microscope

Procedure:

  • Egg Isolation:

    • Homogenize fecal samples in water.

    • Filter the suspension through a 100 µm sieve to remove large debris.

    • Collect the filtrate and pass it through a 25 µm sieve to retain the eggs.

    • Wash the eggs from the sieve into a beaker.

    • Perform a salt flotation to further purify the eggs.

    • Wash the collected eggs several times with water to remove the salt.

    • Adjust the egg concentration to approximately 100-200 eggs/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound and other test anthelmintics in the culture medium in a 96-well plate. Include a drug-free control.

    • Add 100 µL of the egg suspension to each well.

    • Seal the plate and incubate at 25-27°C for 6-7 days.

  • Data Collection:

    • After incubation, add a drop of Lugol's iodine to each well to stop development and stain the larvae.

    • Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.

  • Analysis:

    • Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the control.

    • Determine the EC50 (effective concentration to inhibit 50% of development) for each anthelmintic.

Adult Worm Motility Assay

This assay measures the effect of anthelmintics on the motility of adult worms.

Materials:

  • Adult nematodes (e.g., Haemonchus contortus, Caenorhabditis elegans)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Multi-well plates (e.g., 24-well)

  • This compound and other anthelmintics for testing

  • Incubator

  • Stereomicroscope

Procedure:

  • Worm Preparation:

    • Collect adult worms from a host or from culture.

    • Wash the worms several times in the assay buffer to remove any contaminants.

  • Assay Setup:

    • Prepare the desired concentrations of this compound and other test anthelmintics in the assay buffer in a multi-well plate. Include a drug-free control.

    • Place a set number of adult worms (e.g., 5-10) into each well.

  • Incubation and Observation:

    • Incubate the plate at a temperature suitable for the parasite species (e.g., 37°C for H. contortus).

    • At predetermined time points (e.g., 1, 2, 4, 6, 24 hours), observe the motility of the worms under a stereomicroscope. Motility can be scored on a scale (e.g., 0 = no movement, 3 = vigorous movement).

  • Analysis:

    • Calculate the percentage of paralyzed or dead worms at each time point for each drug concentration.

    • Determine the concentration of the drug that causes paralysis or death in 50% of the worms (EC50).

Visualizations

Technical Support Center: Enhancing the Bioavailability of Butamisole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the bioavailability of Butamisole formulations. This compound, an imidazothiazole anthelmintic, is utilized in veterinary medicine.[1][2] Due to its physicochemical properties, achieving optimal oral bioavailability can be a significant challenge. This guide offers FAQs and troubleshooting advice in a question-and-answer format to address common issues encountered during experimental studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating orally bioavailable this compound?

Q2: What is the predicted classification of this compound according to the Biopharmaceutics Classification System (BCS)?

A2: Without experimental data on its solubility and permeability, a definitive BCS classification for this compound cannot be made. The BCS classifies drugs into four categories based on their aqueous solubility and intestinal permeability. However, based on the predicted physicochemical properties, it is plausible that this compound falls into either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). Many anthelmintics in the imidazothiazole class are known to have poor aqueous solubility.[8][9][10] This classification highlights the need for formulation strategies that enhance solubility and/or permeability.

Q3: What are the most promising strategies for enhancing the bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound. These can be broadly categorized as follows:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[11][12]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate by presenting the drug in an amorphous, higher-energy state.[13][14]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of guest drug molecules like this compound.[15][16]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting them in a solubilized state in the gastrointestinal tract.

  • Use of Excipients: Incorporating specific excipients like surfactants, co-solvents, and polymers can significantly improve the solubility and dissolution of the drug.[17]

Section 2: Troubleshooting Guides

This section provides practical advice for overcoming common experimental hurdles.

Troubleshooting Poor Dissolution Rates

Problem: My this compound formulation shows a very slow and incomplete dissolution profile in vitro.

Potential Cause Troubleshooting Strategy Relevant Experimental Protocol
Poor intrinsic solubility of this compound. 1. Reduce Particle Size: Employ micronization or nanomilling techniques. 2. Formulate as a Solid Dispersion: Use techniques like solvent evaporation or hot-melt extrusion with a hydrophilic carrier (e.g., PVP, PEG).[14] 3. Utilize Complexation: Prepare an inclusion complex with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).[15][16]- Protocol 1: Dissolution Testing - Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Inappropriate dissolution medium. Ensure the pH and composition of the dissolution medium are relevant to the target animal's gastrointestinal environment. For canine models, consider simulating gastric and intestinal fluids.- Protocol 1: Dissolution Testing
Drug polymorphism. Characterize the solid-state properties of your this compound raw material using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify the crystalline form. Different polymorphs can have different solubilities.- N/A (Requires specialized solid-state characterization)
Troubleshooting Low Permeability in Caco-2 Assays

Problem: My this compound formulation exhibits low apparent permeability (Papp) in the Caco-2 cell model.

Potential Cause Troubleshooting Strategy Relevant Experimental Protocol
Low passive diffusion. 1. Enhance Solubility in the Donor Compartment: Ensure the formulation provides a sufficiently high concentration of dissolved this compound. 2. Incorporate Permeation Enhancers: Include excipients known to reversibly open tight junctions (use with caution and appropriate toxicity testing).- Protocol 2: Caco-2 Permeability Assay
Active efflux by transporters (e.g., P-glycoprotein). Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[18] Co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm.- Protocol 2: Caco-2 Permeability Assay
Poor cell monolayer integrity. Verify the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer before and after the experiment. Low TEER values indicate a compromised barrier.[18]- Protocol 2: Caco-2 Permeability Assay
Low recovery of the compound. This can be due to non-specific binding to the plate or metabolism by the Caco-2 cells. Analyze the cell lysate and wash solutions to quantify the amount of drug that has not permeated.[19][20][21]- Protocol 2: Caco-2 Permeability Assay

Section 3: Experimental Protocols

Protocol 1: Dissolution Testing of this compound Formulations

Objective: To assess the in vitro release rate of this compound from a formulated dosage form.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Method) is commonly used for oral solid dosage forms.

  • Dissolution Medium:

    • For initial screening, 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Subsequently, use simulated intestinal fluid (e.g., phosphate buffer pH 6.8).

    • The medium should be de-aerated before use.

  • Procedure:

    • Pre-heat the dissolution medium to 37 ± 0.5 °C.

    • Place one unit of the this compound formulation in each vessel.

    • Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.

    • Filter the samples promptly.

  • Analysis:

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Caco-2 Permeability Assay for this compound

Objective: To evaluate the intestinal permeability of this compound formulations in vitro.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers before the experiment. TEER values should be within the laboratory's established range.

    • Optionally, assess the permeability of a low-permeability marker (e.g., Lucifer yellow) to confirm monolayer integrity.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Add the this compound formulation (dissolved in transport buffer) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37 °C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points.

    • For bidirectional studies, also perform the experiment in the basolateral-to-apical direction.

  • Analysis:

    • Determine the concentration of this compound in the samples by a sensitive analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Methodology:

  • Material Selection:

    • Drug: this compound

    • Carrier: A hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG) like PEG 6000.

    • Solvent: A common solvent that dissolves both this compound and the carrier (e.g., methanol, ethanol, or a mixture).

  • Procedure:

    • Dissolve this compound and the carrier in the selected solvent in a chosen ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Characterization:

    • Grind the dried solid dispersion into a fine powder.

    • Characterize the solid dispersion for drug content, dissolution rate (Protocol 1), and solid-state properties (e.g., XRD, DSC) to confirm the amorphous nature of the drug.

Section 4: Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_evaluation Evaluation & Iteration cluster_outcome Desired Outcome start Poorly Soluble this compound formulation_strategy Select Bioavailability Enhancement Strategy start->formulation_strategy particle_size Particle Size Reduction (Micronization/Nanonization) formulation_strategy->particle_size solid_dispersion Solid Dispersion (e.g., with PVP/PEG) formulation_strategy->solid_dispersion complexation Complexation (e.g., with Cyclodextrins) formulation_strategy->complexation dissolution Dissolution Testing (Protocol 1) particle_size->dissolution solid_dispersion->dissolution complexation->dissolution permeability Caco-2 Permeability Assay (Protocol 2) dissolution->permeability evaluation Evaluate Results permeability->evaluation troubleshooting Troubleshoot Issues evaluation->troubleshooting If results are poor end Enhanced Bioavailability evaluation->end If results are satisfactory optimization Optimize Formulation troubleshooting->optimization optimization->formulation_strategy

Caption: Workflow for enhancing this compound bioavailability.

Troubleshooting_Low_Permeability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Papp in Caco-2 Assay cause1 Low Passive Diffusion start->cause1 cause2 Active Efflux start->cause2 cause3 Poor Monolayer Integrity start->cause3 cause4 Low Compound Recovery start->cause4 solution1 Enhance solubility in donor Add permeation enhancers cause1->solution1 solution2 Conduct bidirectional assay Use P-gp inhibitors cause2->solution2 solution3 Check TEER values Use Lucifer Yellow cause3->solution3 solution4 Analyze cell lysate/washes Check for non-specific binding cause4->solution4

Caption: Troubleshooting low Caco-2 permeability.

Butamisole_Action_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) in Parasite Muscle This compound->nAChR Agonist Contraction Sustained Muscle Contraction nAChR->Contraction Paralysis Depolarizing Neuromuscular Blockade & Paralysis Contraction->Paralysis Expulsion Expulsion of Parasite Paralysis->Expulsion

References

Troubleshooting inconsistent results in Butamisole efficacy trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Butamisole efficacy trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in veterinary medicine?

This compound is an anthelmintic drug belonging to the imidazothiazole class. It is primarily used in dogs for the treatment of infections with whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum).[1]

Q2: How does this compound exert its anthelmintic effect?

This compound functions as a nicotinic acetylcholine receptor agonist. It binds to these receptors on the muscle cells of the parasite, causing a sustained muscle contraction that leads to a depolarizing neuromuscular blockade and subsequent paralysis of the worm.[1]

Q3: We are observing lower than expected efficacy in our this compound trial. What are the potential causes?

Several factors can contribute to lower-than-expected efficacy. These can be broadly categorized as issues related to the drug itself, the host animal, or the parasite population. Specific troubleshooting steps are detailed in the guide below, but key areas to investigate include incorrect dosage, improper administration, compromised drug integrity, host factors affecting drug metabolism, and the possibility of anthelmintic resistance in the parasite population.

Q4: Can this compound be administered orally?

Q5: Is anthelmintic resistance to this compound a known issue?

While specific resistance to this compound is not extensively documented in readily available literature, resistance in hookworms (Ancylostoma caninum) to multiple classes of anthelmintics is an emerging concern. Given that this compound belongs to the same class as levamisole, and resistance to levamisole is known in other nematodes, the potential for resistance in target parasite populations should be considered as a cause for treatment failure.

Troubleshooting Inconsistent Efficacy Results

This guide provides a structured approach to identifying and resolving common issues encountered during this compound efficacy trials.

Problem: Sub-optimal Efficacy (Lower than 90% reduction in worm counts)

Possible Cause 1: Incorrect Dosage or Administration

  • Question: Was the dosage calculated accurately based on the individual animal's body weight? Was the injection administered correctly via the subcutaneous route?

  • Troubleshooting Steps:

    • Verify Dosage Calculations: Double-check all calculations for each animal. Underdosing is a common cause of treatment failure.

    • Review Administration Technique: Ensure that the full dose was administered subcutaneously and that there was no leakage from the injection site.

    • Calibrate Equipment: Confirm that the syringes or other dosing equipment are accurately calibrated.

Possible Cause 2: Compromised Drug Formulation

  • Question: Was the this compound solution stored correctly? Could it have been exposed to conditions that might degrade the active ingredient?

  • Troubleshooting Steps:

    • Check Storage Conditions: Verify that the drug was stored according to the manufacturer's instructions, paying attention to temperature and light exposure.

    • Assess Formulation Integrity: If possible, have the concentration and purity of the this compound solution analytically verified.

Possible Cause 3: Host-Related Factors

  • Question: Are there any underlying health conditions in the study animals that could affect drug absorption, distribution, metabolism, or excretion?

  • Troubleshooting Steps:

    • Review Animal Health Records: Check for any concurrent illnesses, particularly those affecting metabolism or excretion.

Possible Cause 4: Parasite Resistance

  • Question: Could the target parasite population have developed resistance to imidazothiazoles?

  • Troubleshooting Steps:

    • Review Parasite History: Determine if the parasite strain has a history of exposure to other anthelmintics of the same class.

    • Conduct Resistance Testing: If treatment failure is suspected across multiple animals despite ruling out other causes, consider conducting a fecal egg count reduction test (FECRT) to assess resistance. A reduction of less than 95% may indicate resistance.

Problem: High Variability in Efficacy Between Individual Animals

Possible Cause 1: Inconsistent Drug Administration

  • Question: Was the administration technique consistent across all animals?

  • Troubleshooting Steps:

    • Standardize Administration Protocol: Ensure all personnel involved in drug administration are following the exact same procedure.

    • Observe Administration: If possible, have a second person observe the administration process to ensure consistency.

Possible Cause 2: Individual Pharmacokinetic Differences

  • Question: Could natural variations in metabolism be contributing to different levels of drug exposure?

  • Troubleshooting Steps:

    • Acknowledge Biological Variation: Accept that a certain degree of individual variation is normal.

    • Increase Sample Size: For future studies, a larger sample size can help to account for individual variability and provide more robust statistical power.

Possible Cause 3: Variation in Parasite Burden

  • Question: Did the animals have a wide range of pre-treatment parasite burdens?

  • Troubleshooting Steps:

    • Standardize Infection Levels: In controlled studies, aim for a consistent level of artificial infection.

    • Stratify Data Analysis: In studies with natural infections, stratify the analysis based on pre-treatment egg counts to determine if efficacy is dependent on the initial worm burden.

Data Presentation

Table 1: Summary of this compound Efficacy Data from a 1979 Study

Parasite SpeciesNumber of DogsDosage (mg/kg)Route of AdministrationEfficacy (%)
Trichuris vulpis122.4Subcutaneous99.3
Ancylostoma caninum122.4Subcutaneous99.9

Source: Adapted from Alford BT, et al. (1979). The efficacy and safety of injectable this compound in dogs. Veterinary Medicine, Small Animal Clinician.

Experimental Protocols

Recommended Protocol for a this compound Dose Confirmation Study in Dogs

This protocol is based on the VICH Guideline GL19 "Efficacy of Anthelmintics: Specific Recommendations for Canines".

  • Objective: To confirm the efficacy of a specific dose of injectable this compound against adult Trichuris vulpis and/or Ancylostoma caninum in dogs.

  • Animals:

    • Use a sufficient number of dogs of the same breed and similar age and weight to ensure at least 6 adequately infected animals in both the control and treatment groups at the end of the study.

    • Animals should be in good health, apart from the parasitic infection, and acclimated to the study conditions for at least 7 days.

  • Infection:

    • Dogs may be naturally or artificially infected. For artificial infections, use a well-characterized strain of the target parasite.

  • Housing and Diet:

    • House animals individually to prevent cross-contamination.

    • Provide a standard diet and water ad libitum.

  • Randomization:

    • Randomly allocate animals to a treatment group or a control group.

  • Treatment:

    • Administer the specified dose of this compound (e.g., 2.4 mg/kg) subcutaneously to the treatment group.

    • Administer a placebo (e.g., sterile saline) to the control group.

  • Post-Treatment Observation:

    • Monitor animals daily for any adverse reactions.

  • Necropsy and Worm Recovery:

    • Euthanize all animals at a predetermined time point post-treatment (e.g., 7-10 days).

    • Collect the entire gastrointestinal tract and systematically recover, identify, and count all adult worms of the target species.

  • Data Analysis:

    • Calculate the percentage efficacy for each treated animal relative to the mean worm count of the control group.

    • Calculate the overall efficacy as the percentage reduction in the geometric mean worm count of the treatment group compared to the control group.

    • An efficacy of ≥90% is generally considered effective.

Visualizations

G cluster_parasite Parasite Neuromuscular Junction nAChR Nicotinic Acetylcholine Receptor (nAChR) Muscle Muscle Cell Membrane nAChR->Muscle Opens Ion Channel (Na+ influx) Paralysis Spastic Paralysis Muscle->Paralysis Sustained Depolarization & Muscle Contraction This compound This compound This compound->nAChR Agonist Binding

Caption: Signaling pathway of this compound at the parasite's neuromuscular junction.

G start Inconsistent Efficacy Observed q1 Dosage & Administration Correct? start->q1 s1 Correct Dosage & Administration Technique q1->s1 No q2 Drug Formulation Integrity Verified? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Verify Storage & Test Formulation q2->s2 No q3 Host Factors Considered? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Review Animal Health & PK Variability q3->s3 No q4 Parasite Resistance Suspected? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Conduct FECRT & Review Parasite History q4->s4 Yes end_node Potential Cause Identified q4->end_node No a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

G start Start animal_selection Animal Selection & Acclimation start->animal_selection infection Natural or Artificial Infection animal_selection->infection randomization Randomization to Groups infection->randomization treatment Treatment Group: This compound (SQ) Control Group: Placebo (SQ) randomization->treatment observation Daily Observation for Adverse Events treatment->observation necropsy Necropsy & Worm Recovery observation->necropsy analysis Data Analysis: % Efficacy Calculation necropsy->analysis end_node End analysis->end_node

Caption: Experimental workflow for a this compound efficacy trial.

References

Validation & Comparative

A Comparative Analysis of Butamisole and Levamisole Efficacy Against Canine Hookworms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anthelmintic agents butamisole and levamisole, focusing on their efficacy against canine hookworms, primarily Ancylostoma caninum. The information is compiled from various studies to offer a comprehensive overview for research and development purposes.

Executive Summary

Mechanism of Action: A Shared Pathway

This compound and levamisole exert their anthelmintic effects by targeting the neuromuscular system of nematodes.[1] They act as selective agonists of the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of these parasites.[1][2][3][4][5] This binding action opens non-selective cation channels, leading to depolarization of the muscle membrane and an influx of calcium ions. The persistent stimulation results in sustained muscle contraction and spastic paralysis, rendering the hookworms unable to maintain their position in the host's intestine, leading to their expulsion.[1][3][4] The selectivity of these drugs for nematode nAChRs over their mammalian counterparts ensures a degree of host safety.[1]

cluster_NematodeMuscleCell Nematode Muscle Cell nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Cation Channel (Open) nAChR->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Leads to Paralysis Spastic Paralysis & Expulsion Depolarization->Paralysis Drug This compound / Levamisole Drug->nAChR Binds to & Activates

Mechanism of action for Imidothiazoles.

Efficacy Data

Quantitative efficacy data from head-to-head trials of this compound and levamisole are not available in the reviewed literature. The following tables summarize efficacy data from separate studies.

Table 1: Efficacy of this compound Against Ancylostoma caninum

StudyFormulationEfficacy MetricEfficacy (%)Citation
Alford et al. (1979)InjectableNot specifiedNot available in abstract[6]

Note: The seminal 1979 study by Alford et al. is widely cited for establishing the efficacy and safety of injectable this compound in dogs for the treatment of hookworms. However, the specific quantitative efficacy data from this study is not detailed in the publicly available abstract.

Table 2: Efficacy of Levamisole Against Canine Hookworms

StudyFormulationEfficacy MetricEfficacy (%)Citation
Yuskiv et al. (2024)OralWorm-free on days 7 and 14100[7]
Engdawork et al. (2025)OralFecal Egg Count Reduction (Day 14)93.23[8]

Experimental Protocols

While a single, direct comparative study protocol is unavailable, a general methodology for evaluating the efficacy of anthelmintics against canine hookworms can be synthesized from various controlled trial designs.

Objective: To determine the efficacy of a test anthelmintic against adult Ancylostoma caninum in dogs.

1. Animal Selection and Acclimation:

  • Purpose-bred dogs susceptible to hookworm infection are typically used.

  • Animals are screened to ensure they are free of gastrointestinal parasites prior to the study.

  • Dogs are acclimated to the study conditions for a specified period.

2. Infection:

  • Dogs are experimentally infected with a known number of third-stage infective larvae (L3) of A. caninum.

  • The viability and infectivity of the larval inoculum are confirmed.

3. Treatment Allocation:

  • Post-infection, dogs are randomly allocated to treatment groups (e.g., test anthelmintic, placebo control).

  • Allocation is often based on pre-treatment fecal egg counts to ensure an even distribution of infection intensity.

4. Treatment Administration:

  • The test anthelmintic is administered according to the recommended dosage and route (e.g., oral, injectable).

  • The control group receives a placebo.

5. Post-Treatment Evaluation:

  • Fecal Egg Count Reduction (FECR) Test:

    • Fecal samples are collected from each dog at baseline (pre-treatment) and at specified intervals post-treatment (e.g., 7 and 14 days).

    • Fecal egg counts (eggs per gram of feces - EPG) are determined using a standardized method (e.g., McMaster, Mini-FLOTAC).[9]

    • The percentage reduction in EPG is calculated for the treated group compared to the control group.

  • Worm Burden Assessment (Controlled Test):

    • At the end of the study period, dogs are humanely euthanized.

    • The entire gastrointestinal tract is collected, and adult hookworms are recovered, identified, and counted.[10][11]

    • Efficacy is calculated based on the percentage reduction in the geometric mean worm count in the treated group compared to the control group.[10]

cluster_Workflow Anthelmintic Efficacy Trial Workflow start Animal Selection & Acclimation infection Experimental Infection (A. caninum L3) start->infection allocation Random Allocation to Groups infection->allocation treatment Treatment (Anthelmintic vs. Placebo) allocation->treatment fecr Fecal Egg Count Reduction (FECR) Test treatment->fecr necropsy Necropsy & Worm Burden Assessment treatment->necropsy end Data Analysis & Efficacy Calculation fecr->end necropsy->end

Generalized workflow for a canine anthelmintic efficacy trial.

Concluding Remarks

Both this compound and levamisole are effective anthelmintics against canine hookworms, operating through a well-understood mechanism of action on the parasite's neuromuscular system. Levamisole has demonstrated high efficacy in multiple studies. While this compound is an established treatment, publicly accessible, recent quantitative efficacy data is limited. The rise of anthelmintic resistance in Ancylostoma caninum to several drug classes underscores the importance of continued research and the judicious use of all available anthelmintics.[12][13][14][15] Future research involving direct, head-to-head comparative trials of this compound and levamisole would be invaluable to the veterinary scientific community.

References

A Comparative Analysis of Butamisole and Fenbendazole for the Treatment of Canine Whipworm (Trichuris vulpis)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two prominent anthelmintic agents, Butamisole and Fenbendazole, for the treatment of whipworm infections (Trichuris vulpis) in canines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, efficacy, pharmacokinetics, and experimental protocols associated with these compounds.

Executive Summary

This compound, an imidazothiazole derivative administered via injection, and Fenbendazole, an orally administered benzimidazole, are both effective against canine whipworms. They operate through distinct mechanisms of action, leading to paralysis and death of the parasite. Fenbendazole is widely documented with high efficacy rates (approaching 100%) at its labeled dosage.[1][2] While this compound is approved for the treatment of Trichuris vulpis, specific quantitative efficacy data from publicly available literature is less detailed. This guide synthesizes the available data to facilitate a scientific comparison of these two anthelmintics.

Mechanism of Action

The divergent mechanisms of action of this compound and Fenbendazole represent a key area of comparison.

This compound: As an imidazothiazole, this compound acts as a nicotinic acetylcholine receptor agonist.[3] It causes sustained muscle contraction in the parasite, leading to a depolarizing neuromuscular blockade and subsequent paralysis.[3]

Fenbendazole: Fenbendazole, a member of the benzimidazole class, functions by binding to β-tubulin, a critical component of microtubules in parasite cells. This binding disrupts microtubule polymerization, impairing essential cellular functions such as glucose uptake and cell division, ultimately leading to the parasite's death.[2]

Signaling Pathway Diagrams

Butamisole_Mechanism This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) on Parasite Muscle Cell This compound->nAChR Agonist Binding Ion_Influx Sustained Na+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Contraction Spastic Muscle Contraction Depolarization->Contraction Paralysis Paralysis Contraction->Paralysis Fenbendazole_Mechanism Fenbendazole Fenbendazole Beta_Tubulin Parasite β-Tubulin Fenbendazole->Beta_Tubulin High-Affinity Binding Microtubule_Assembly Microtubule Polymerization Fenbendazole->Microtubule_Assembly Inhibition Beta_Tubulin->Microtubule_Assembly Microtubule_Disruption Disruption of Microtubule Formation Microtubule_Assembly->Microtubule_Disruption Cellular_Functions Impaired Cellular Functions (e.g., Glucose Uptake, Cell Division) Microtubule_Disruption->Cellular_Functions Parasite_Death Parasite Death Cellular_Functions->Parasite_Death Efficacy_Trial_Workflow Start Start: Animal Selection (Confirmed T. vulpis infection) Acclimation Acclimation and Housing Start->Acclimation Randomization Randomization Acclimation->Randomization Control_Group Control Group (Placebo) Randomization->Control_Group Treatment_Group Treatment Group (this compound or Fenbendazole) Randomization->Treatment_Group Administration Treatment Administration Control_Group->Administration Treatment_Group->Administration Monitoring Post-Treatment Monitoring (Adverse Events, Fecal Egg Counts) Administration->Monitoring Necropsy Necropsy and Adult Worm Counts Monitoring->Necropsy Data_Analysis Data Analysis and Efficacy Calculation Necropsy->Data_Analysis End End of Study Data_Analysis->End

References

Validating the Nicotinic Acetylcholine Receptor as the Butamisole Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Butamisole's interaction with the nicotinic acetylcholine receptor (nAChR) and other alternative compounds. While direct quantitative data for this compound is limited in publicly available literature, this document compiles relevant data for closely related compounds and outlines the established experimental protocols to validate nAChR as the pharmacological target.

Introduction: this compound and the Nicotinic Acetylcholine Receptor

This compound is an imidazothiazole anthelmintic drug primarily used in veterinary medicine.[1][2] Its mechanism of action is attributed to its activity as an agonist at nicotinic acetylcholine receptors (nAChRs) in nematodes.[1] nAChRs are ligand-gated ion channels that are crucial for neurotransmission in both vertebrates and invertebrates.[3][4] In nematodes, activation of these receptors by agonists like this compound leads to spastic muscle paralysis and subsequent expulsion of the parasite from the host.[1][2]

The validation of the nAChR as the specific target for this compound is critical for understanding its efficacy, potential for resistance development, and for the rational design of new anthelmintic agents. This guide will explore the experimental approaches used for such validation and compare the expected activity of this compound with other known nAChR modulators.

Comparative Performance Data

Table 1: Comparative Potency (EC50) of nAChR Agonists

CompoundnAChR SubtypeEC50 (µM)Organism/System
Acetylcholineα4β2~60Xenopus oocytes
Nicotineα4β2Not specifiedXenopus oocytes
LevamisoleL-subtype (nematode)Not specifiedAscaris suum
PyrantelL-subtype (nematode)Not specifiedAscaris suum
This compound Various (expected) Not available

Table 2: Comparative Affinity (Ki) of nAChR Ligands from Competitive Binding Assays

CompoundnAChR SubtypeKi (nM)RadioligandTissue/Cell Line
Nicotineα4β29.4 x 10⁻¹[125I]-EpibatidineHEK cells
Nifeneα4β23.1 x 10⁻¹[125I]-EpibatidineHEK cells
2-FAα4β27.1 x 10⁻²[125I]-EpibatidineHEK cells
This compound Various (expected) Not available

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments used to validate the interaction of a compound like this compound with nAChRs.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a cornerstone for characterizing the functional effects of a compound on a specific ion channel subtype.

Methodology:

  • nAChR Subunit cRNA Preparation: Synthesize cRNAs for the desired nAChR subunits (e.g., nematode or mammalian α and β subunits) from linearized plasmid DNA templates.

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject the prepared cRNAs into the oocytes and incubate for 2-7 days to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

    • Clamp the oocyte membrane potential at a holding potential (typically -60 to -80 mV).

    • Apply the agonist (e.g., acetylcholine or this compound) at varying concentrations to the oocyte and record the resulting inward current.

  • Data Analysis:

    • Measure the peak current amplitude for each agonist concentration.

    • Plot the normalized current response against the agonist concentration to generate a dose-response curve.

    • Fit the curve using a suitable equation (e.g., the Hill equation) to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.

Radioligand Competitive Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the nAChR subtype of interest.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for high-affinity neuronal nAChRs), and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competitor compound.

    • Fit the resulting competition curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing the Validation Process and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key workflows and pathways involved in validating this compound's target and its mechanism of action.

experimental_workflow cluster_electrophysiology Electrophysiology cluster_binding_assay Competitive Binding Assay oocyte_prep Oocyte Preparation crna_injection cRNA Injection oocyte_prep->crna_injection recording TEVC Recording crna_injection->recording dose_response Dose-Response Curve recording->dose_response ec50_calc EC50 Determination dose_response->ec50_calc validation Target Validation ec50_calc->validation membrane_prep Membrane Preparation incubation Incubation with Radioligand & this compound membrane_prep->incubation filtration Filtration incubation->filtration quantification Quantification filtration->quantification ic50_calc IC50/Ki Determination quantification->ic50_calc ic50_calc->validation

Caption: Experimental workflow for validating this compound's nAChR target.

signaling_pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Muscle_Contraction Sustained Muscle Contraction Depolarization->Muscle_Contraction Paralysis Spastic Paralysis Muscle_Contraction->Paralysis

Caption: Proposed signaling pathway for this compound action at the neuromuscular junction.

logical_relationship Hypothesis Hypothesis: This compound targets nAChRs Experiment1 Electrophysiology: Demonstrates this compound-induced currents in nAChR-expressing cells Hypothesis->Experiment1 Experiment2 Binding Assay: Shows this compound displaces nAChR-specific radioligands Hypothesis->Experiment2 Conclusion Conclusion: nAChR is a direct target of this compound Experiment1->Conclusion Experiment2->Conclusion

Caption: Logical framework for validating the this compound-nAChR interaction.

Conclusion

The evidence strongly suggests that this compound, as an imidazothiazole anthelmintic, exerts its therapeutic effect by acting as an agonist on the nicotinic acetylcholine receptors of nematodes. While direct, quantitative pharmacological data for this compound on specific nAChR subtypes remains to be fully elucidated in publicly accessible literature, the experimental frameworks of two-electrode voltage clamp electrophysiology and radioligand binding assays provide robust methods for its definitive validation. Further research providing specific EC50 and Ki values for this compound across a range of nAChR subtypes would be invaluable for a more precise understanding of its selectivity and for the future development of novel anthelmintic therapies.

References

Cross-Resistance Profile of Butamisole with Other Imidazothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Butamisole and other imidazothiazole anthelmintics, focusing on the critical aspect of cross-resistance. While direct experimental studies detailing the cross-resistance profile of this compound with levamisole and tetramisole are not extensively available in peer-reviewed literature, this document synthesizes the existing knowledge on their mechanism of action and the general principles of resistance within this class of drugs to infer a likely cross-resistance profile.

Introduction to Imidazothiazoles

Imidazothiazoles are a class of broad-spectrum synthetic anthelmintics widely used in veterinary medicine. They exert their effect by acting as agonists on the nicotinic acetylcholine receptors (nAChRs) of nematodes, leading to spastic paralysis and subsequent expulsion of the parasites from the host.[1][2] The primary members of this class include levamisole, tetramisole, and this compound.

This compound is specifically approved for the treatment of whipworm (Trichuris vulpis) and hookworm (Ancylostoma caninum) infections in dogs.[3][4] Levamisole , the levorotatory isomer of tetramisole, is effective against a wide range of gastrointestinal and lung nematodes in various animal species.[2][5] Tetramisole is a racemic mixture containing both the active levorotatory (levamisole) and the less active dextrorotatory isomers.[2]

Mechanism of Action and Basis for Cross-Resistance

The shared mechanism of action among imidazothiazoles forms the basis for the high probability of cross-resistance. Resistance to one member of this class is likely to confer resistance to others.[6]

Imidazothiazoles mimic the action of acetylcholine, the primary excitatory neurotransmitter in nematodes. They bind to and activate the L-subtype of nicotinic acetylcholine receptors (L-AChRs) on the muscle cells of susceptible nematodes.[1] This activation leads to an influx of positive ions, causing depolarization of the muscle cell membrane and resulting in a sustained muscle contraction (spastic paralysis). The parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled.

Resistance to imidazothiazoles, particularly levamisole, has been associated with alterations in the nAChR subunits.[7][8][9] Mutations in the genes encoding these receptor subunits can reduce the binding affinity of the drug, rendering it less effective at inducing paralysis. As this compound targets the same receptor, it is highly probable that parasite populations resistant to levamisole or tetramisole due to nAChR modifications would also exhibit resistance to this compound.

Comparative Data

Table 1: Spectrum of Activity of Imidazothiazoles

CompoundPrimary Target ParasitesHost Species
This compound Trichuris vulpis (whipworm), Ancylostoma caninum (hookworm)[3]Dogs
Levamisole Wide range of gastrointestinal and lung nematodes (e.g., Haemonchus, Ostertagia, Trichostrongylus, Dictyocaulus)[2][5]Ruminants, Swine, Poultry
Tetramisole Similar to LevamisoleRuminants, Swine, Poultry

Table 2: Known and Inferred Resistance Profiles

CompoundKnown ResistanceInferred Cross-Resistance with other Imidazothiazoles
This compound No specific resistance studies found.High - due to shared mechanism of action.
Levamisole Widespread resistance reported in various nematode species of livestock.[7][10]High - nematodes resistant to levamisole are expected to be resistant to tetramisole and this compound.
Tetramisole Resistance is well-documented, often in conjunction with levamisole resistance.High - resistance to tetramisole implies resistance to its active isomer, levamisole, and likely this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of imidazothiazoles and a generalized workflow for assessing cross-resistance.

cluster_0 Nematode Muscle Cell nAChR nAChR (L-subtype) IonChannel Ion Channel Opening nAChR->IonChannel Depolarization Muscle Cell Depolarization IonChannel->Depolarization Cation Influx Paralysis Spastic Paralysis Depolarization->Paralysis Imidazothiazole This compound Levamisole Tetramisole Imidazothiazole->nAChR Binds to receptor

Figure 1: Signaling pathway of imidazothiazoles leading to parasite paralysis.

cluster_0 Experimental Workflow Start Isolate Nematode Strains Susceptible Known Susceptible Strain Start->Susceptible Resistant Known Levamisole/ Tetramisole-Resistant Strain Start->Resistant InVitro In Vitro Assay (e.g., Larval Migration Inhibition) Susceptible->InVitro InVivo In Vivo Trial (Fecal Egg Count Reduction Test) Susceptible->InVivo Resistant->InVitro Resistant->InVivo Data Determine IC50/LC50 or % Efficacy InVitro->Data InVivo->Data Compare Compare Efficacy of This compound Across Strains Data->Compare Conclusion Assess Cross-Resistance Compare->Conclusion

Figure 2: Generalized workflow for assessing this compound cross-resistance.

Experimental Protocols

While specific protocols for this compound cross-resistance studies are not available, the following are generalized, widely accepted methods for evaluating anthelmintic resistance that can be adapted for this purpose.

In Vitro Assay: Larval Migration Inhibition Test (LMIT)

This assay assesses the ability of an anthelmintic to inhibit the migration of nematode larvae through a sieve.

Materials:

  • Third-stage infective larvae (L3) of the nematode species of interest (both susceptible and resistant strains).

  • This compound, Levamisole, and Tetramisole standards.

  • 96-well microtiter plates.

  • Sieving apparatus with a specific mesh size (e.g., 20 µm).

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Incubator.

  • Microscope.

Procedure:

  • Prepare serial dilutions of this compound, Levamisole, and Tetramisole in the buffer.

  • Add a known number of L3 larvae to each well of the microtiter plate.

  • Add the different concentrations of the anthelmintics to the wells. Include control wells with no drug.

  • Incubate the plates for a defined period (e.g., 24 hours) at an appropriate temperature (e.g., 37°C).

  • After incubation, transfer the contents of each well to the top of the sieving apparatus.

  • Add warm buffer to the top of the sieve to encourage migration of live larvae.

  • After a set time, collect the larvae that have migrated through the sieve.

  • Count the number of migrated larvae.

  • Calculate the percentage of inhibition for each drug concentration compared to the control.

  • Determine the IC50 (the concentration of drug that inhibits 50% of larval migration) for each drug against each nematode strain.

In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)

This test measures the reduction in the number of parasite eggs in the feces of an infected animal after treatment.

Materials:

  • Experimentally or naturally infected animals (e.g., dogs for T. vulpis and A. caninum).

  • This compound, Levamisole, and Tetramisole formulations for animal administration.

  • Fecal collection supplies.

  • McMaster slides or other egg counting equipment.

  • Saturated salt solution (for flotation).

  • Microscope.

Procedure:

  • Select a group of animals with a confirmed and sufficiently high fecal egg count (e.g., >150 eggs per gram).

  • Randomly allocate animals to treatment groups (this compound, Levamisole, Tetramisole) and a control group (no treatment).

  • Collect individual fecal samples from all animals on Day 0 (before treatment) and determine the baseline fecal egg counts.

  • Administer the appropriate anthelmintic at the recommended dose to each treatment group.

  • Collect fecal samples again at a specified time post-treatment (e.g., Day 10-14).

  • Perform fecal egg counts on the post-treatment samples.

  • Calculate the percentage reduction in fecal egg count for each treatment group using the formula: % Reduction = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of control group post-treatment)] x 100

  • Compare the efficacy of this compound in animals infected with susceptible versus potentially resistant parasite populations.

Conclusion and Research Gap

Based on the shared mechanism of action as nicotinic acetylcholine receptor agonists, it is highly probable that this compound shares a cross-resistance profile with other imidazothiazoles like levamisole and tetramisole. Parasite populations that have developed resistance to levamisole or tetramisole through modifications in the nAChR are unlikely to be susceptible to this compound.

However, a significant research gap exists in the form of a lack of direct, published experimental data to confirm and quantify this cross-resistance. Such studies are crucial for effective anthelmintic resistance management strategies in canine parasitology. Future research should focus on in vitro and in vivo studies comparing the efficacy of this compound against well-characterized levamisole-susceptible and -resistant strains of Trichuris vulpis and Ancylostoma caninum. This would provide valuable data for veterinarians and researchers to make informed decisions on anthelmintic use.

References

Comparative Pharmacokinetics of Butamisole and its Analogue, Levamisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of Butamisole and its structural and functional analogue, Levamisole. Both compounds belong to the imidazothiazole class of anthelmintics and are used in veterinary medicine. Due to the limited availability of public quantitative pharmacokinetic data for this compound, this guide leverages available data for Levamisole to provide a comparative context.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic data for this compound and Levamisole, primarily in dogs. It is important to note that specific quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for this compound are not widely reported in publicly available literature.

Pharmacokinetic ParameterThis compoundLevamisoleSource
Chemical Class ImidazothiazoleImidazothiazole[1]
Mechanism of Action Nicotinic Acetylcholine Receptor AgonistNicotinic Acetylcholine Receptor Agonist[2]
Primary Indication Treatment of whipworm and hookworm infections in dogsBroad-spectrum anthelmintic for various nematode infections in multiple species[3][4]
Route of Administration Injectable (subcutaneous)Oral, Injectable (subcutaneous, intramuscular), Topical[3][4]
Absorption Reported to be effective via subcutaneous injection, suggesting systemic absorption.Rapidly absorbed after oral, intramuscular, or subcutaneous administration. Food may impair oral absorption.[3][5]
Distribution Assumed to distribute to target tissues to exert its anthelmintic effect.Widely distributed in the body.[6]
Metabolism Expected to be metabolized in the liver.Rapidly and extensively metabolized in the liver.[4]
Excretion Details on excretion pathways are not readily available.Excreted rapidly, predominantly via urine.[4]
Elimination Half-life (t½) Not reported in available literature.Approximately 1.8 hours in dogs following intravenous administration.[5]
Bioavailability (F) Not reported in available literature.Oral bioavailability in fasting dogs is approximately 64%; reduced to 49% when given with food.[5]
Adverse Effects Generally safe at therapeutic doses.Adverse reactions, including seizures, have been reported with intravenous administration in dogs. Cholinergic effects like salivation and muscle tremors can occur at high doses.[5][7]

Experimental Protocols

Protocol: Comparative Pharmacokinetic Study of an Imidazothiazole Anthelmintic in Dogs

1. Objective: To determine and compare the pharmacokinetic profiles of two imidazothiazole anthelmintics (e.g., this compound and Levamisole) following subcutaneous administration in dogs.

2. Animals:

  • A cohort of healthy adult Beagle dogs of both sexes, with weights within a specified range.

  • Animals are to be acclimatized to the study conditions for at least one week prior to the experiment.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Study Design:

  • A randomized, two-way crossover design with a washout period of at least 14 days between treatments.

  • Each dog receives a single subcutaneous dose of either this compound or Levamisole at the recommended therapeutic dosage.

4. Drug Administration:

  • The exact dose for each dog is calculated based on its body weight.

  • The drug is administered subcutaneously in a designated area (e.g., the dorsal cervical region).

5. Blood Sampling:

  • Blood samples (approximately 2 mL) are collected from a peripheral vein (e.g., cephalic or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sampling time points include: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

6. Bioanalytical Method:

  • Plasma concentrations of the parent drug and any major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.

7. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the following pharmacokinetic parameters for each drug:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Statistical comparisons of the pharmacokinetic parameters between the two drugs are performed using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway

The primary mechanism of action for imidazothiazoles like this compound and Levamisole is their agonistic effect on nicotinic acetylcholine receptors (nAChRs) in nematodes.[2] This leads to spastic paralysis of the worms, which are then expelled from the host.

Nematode_nAChR_Signaling cluster_synapse Neuromuscular Junction cluster_muscle_cell Nematode Muscle Cell This compound This compound / Levamisole nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to and activates Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Muscle_Membrane Muscle Cell Membrane Depolarization Membrane Depolarization Ion_Influx->Depolarization Contraction Sustained Muscle Contraction Depolarization->Contraction Paralysis Spastic Paralysis Contraction->Paralysis

Caption: Mechanism of action of this compound and Levamisole on nematode nAChRs.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study in dogs.

PK_Workflow Animal_Selection Animal Selection & Acclimatization Dosing_Group1 Group 1: Administer this compound Animal_Selection->Dosing_Group1 Dosing_Group2 Group 2: Administer Levamisole Animal_Selection->Dosing_Group2 Blood_Sampling Serial Blood Sampling Dosing_Group1->Blood_Sampling Dosing_Group2->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Washout Washout Period Plasma_Processing->Washout Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis Crossover_Dosing1 Group 1: Administer Levamisole Washout->Crossover_Dosing1 Crossover_Dosing2 Group 2: Administer this compound Washout->Crossover_Dosing2 Crossover_Dosing1->Blood_Sampling Crossover_Dosing2->Blood_Sampling PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Comparison Statistical Comparison PK_Analysis->Comparison

Caption: Workflow for a crossover design pharmacokinetic study.

References

Comparative Efficacy of Anthelmintics for Canine Trichuriasis and Ancylostomiasis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the efficacy of various anthelmintic agents for the treatment of naturally acquired infections with whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum) in dogs. The information is intended for researchers, scientists, and drug development professionals. While this guide includes data on several commonly used anthelmintics, a notable gap exists in the publicly available, peer-reviewed literature regarding the specific quantitative efficacy of butamisole from controlled clinical trials in naturally infected dogs.

Overview of this compound

This compound is an imidazothiazole anthelmintic effective against Trichuris vulpis and Ancylostoma caninum in dogs.[1] Its primary mechanism of action is as a nicotinic acetylcholine receptor agonist. This leads to sustained muscle contraction in the parasite, followed by a depolarizing neuromuscular blockade that results in paralysis and expulsion of the worm.[1]

Comparative Efficacy Data

The following tables summarize the efficacy of various anthelmintic drugs against T. vulpis and A. caninum based on available studies. Efficacy is typically determined by the percentage reduction in worm counts at necropsy or the reduction in fecal egg counts post-treatment.

Table 1: Efficacy Against Trichuris vulpis in Naturally Infected Dogs

Active Ingredient(s)Trade Name (example)Efficacy (%)Citation(s)
FenbendazolePanacur®>98
Febantel/Pyrantel Pamoate/PraziquantelDrontal® Plus88.6 - 99.8
Milbemycin OximeInterceptor®97[2]
Moxidectin/ImidaclopridAdvantage® Multi90.1 - 98.6
This compound N/A Data not available in cited literature

Table 2: Efficacy Against Ancylostoma caninum in Naturally Infected Dogs

Active Ingredient(s)Trade Name (example)Efficacy (%)Citation(s)
FenbendazolePanacur® C>98
Pyrantel PamoateNemex®-2~94
Moxidectin56.4
Ivermectin89.7
Emodepside/PraziquantelProfender®99.6[3][4]
Nitroscanate99.6[5]
This compound N/A Data not available in cited literature

Experimental Protocols

The evaluation of anthelmintic efficacy in dogs typically follows standardized protocols to ensure the reliability and comparability of results. Below are outlines of key experimental methodologies.

Subject Selection and Acclimation
  • Animals: Purpose-bred dogs (e.g., Beagles) or naturally infected dogs from shelter or community populations are used.

  • Infection: For controlled studies, dogs are experimentally infected with a known number of infective larvae (L3) of A. caninum or embryonated eggs of T. vulpis. For field trials, dogs with naturally acquired infections confirmed by fecal examination are selected.

  • Acclimation: Animals are acclimated to the study housing and diet for a period of at least 7 days before the start of the experiment.

  • Health: All dogs undergo a thorough physical examination to ensure they are in good health, apart from the parasitic infection.

Treatment Administration and Blinding
  • Randomization: Dogs are randomly allocated to treatment groups, including a placebo or untreated control group.

  • Dosage: The investigational product and any comparator drugs are administered according to the recommended dosage and route of administration.

  • Blinding: To minimize bias, studies are often blinded, where personnel involved in data collection and assessment are unaware of the treatment assignments.

Efficacy Evaluation

Two primary methods are used to determine anthelmintic efficacy:

  • Fecal Egg Count Reduction Test (FECRT):

    • Fecal samples are collected from each dog before treatment (Day 0) and at specified intervals after treatment (e.g., Day 7, 14, and/or 21).

    • The number of parasite eggs per gram (EPG) of feces is determined using a standardized technique (e.g., McMaster or Wisconsin sugar flotation method).

    • The percentage reduction in the mean EPG of the treated group compared to the control group is calculated.

  • Worm Burden at Necropsy (Controlled Test):

    • This is considered the gold standard for determining anthelmintic efficacy.

    • At a predetermined time after treatment, dogs are humanely euthanized.

    • The gastrointestinal tract (small intestine for A. caninum and cecum/colon for T. vulpis) is systematically examined, and all adult worms are collected, identified, and counted.

    • Efficacy is calculated as the percentage reduction in the mean worm count of the treated group compared to the control group.

Visualizations

The following diagrams illustrate the mechanism of action for this compound and a typical experimental workflow for evaluating anthelmintic efficacy.

Butamisole_Mechanism_of_Action This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) on Parasite Muscle Cell This compound->nAChR Binds to and activates MuscleContraction Sustained Muscle Contraction nAChR->MuscleContraction Leads to Paralysis Depolarizing Neuromuscular Blockade & Paralysis MuscleContraction->Paralysis Results in Expulsion Expulsion of Parasite Paralysis->Expulsion

Caption: Mechanism of action of this compound on nematode parasites.

Anthelmintic_Efficacy_Workflow AnimalSelection Animal Selection (Naturally Infected Dogs) FecalScreening Fecal Screening (EPG > Threshold) AnimalSelection->FecalScreening Randomization Randomization FecalScreening->Randomization Control Control Group (Placebo) Randomization->Control This compound This compound Group Randomization->this compound Comparator Comparator Drug Group Randomization->Comparator FecalCollection Fecal Sample Collection (e.g., Day 7, 14, 21) Control->FecalCollection Necropsy Necropsy & Worm Recovery Control->Necropsy This compound->FecalCollection This compound->Necropsy Comparator->FecalCollection Comparator->Necropsy FECR Fecal Egg Count Reduction (FECR) Calculation FecalCollection->FECR WormCount Worm Burden Comparison Necropsy->WormCount Efficacy Efficacy Determination (%) FECR->Efficacy WormCount->Efficacy

Caption: Experimental workflow for evaluating anthelmintic efficacy.

References

Validating Butamisole's Molecular Target in C. elegans Using CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the molecular target of the anthelmintic drug Butamisole in the model organism Caenorhabditis elegans using CRISPR-Cas9 technology. This compound, an imidazothiazole derivative, is a nicotinic acetylcholine receptor (nAChR) agonist that induces spastic paralysis in nematodes.[1][2] This guide compares this compound's hypothesized mechanism to other anthelmintics and provides detailed experimental protocols for its target validation.

Comparative Efficacy of Anthelmintics in C. elegans

AnthelminticChemical ClassMolecular TargetEfficacy MetricReported EC50 (µM)
This compound ImidazothiazoleNicotinic Acetylcholine Receptors (nAChRs)ParalysisNot Reported
LevamisoleImidazothiazoleNicotinic Acetylcholine Receptors (nAChRs)Paralysis9[3]
IvermectinMacrocyclic LactoneGlutamate-gated Chloride Channels (GluCls)Paralysis~2.7
AlbendazoleBenzimidazoleβ-tubulinViability/Development18.43

Validating the Molecular Target of this compound using CRISPR-Cas9

The primary hypothesis is that this compound, like levamisole, targets the levamisole-sensitive nAChRs (L-AChRs) in the neuromuscular junction of C. elegans. These receptors are pentameric ion channels composed of several subunits, with unc-29, unc-38, unc-63, lev-1, and lev-8 being key components.[4] Knockout of the genes encoding these subunits is expected to confer resistance to this compound.

Signaling Pathway of Nicotinic Acetylcholine Receptor Agonists

nAChR Signaling Pathway This compound This compound / Levamisole nAChR Nicotinic Acetylcholine Receptor (L-AChR) This compound->nAChR Agonist Binding MuscleCell Body Wall Muscle Cell nAChR->MuscleCell Located on IonInflux Cation Influx (Na+, Ca2+) nAChR->IonInflux Opens Channel Depolarization Membrane Depolarization IonInflux->Depolarization Contraction Muscle Hypercontraction Depolarization->Contraction Paralysis Spastic Paralysis Contraction->Paralysis CRISPR Workflow cluster_prep Preparation cluster_execution Execution cluster_screening Screening & Validation cluster_phenotyping Phenotypic Analysis sgRNA_design 1. Design sgRNAs (e.g., for unc-29, unc-38) Microinjection 4. Microinject into *C. elegans* gonad sgRNA_design->Microinjection Cas9_prep 2. Prepare Cas9 (plasmid or RNP) Cas9_prep->Microinjection Repair_template 3. (Optional) Design Repair Template Repair_template->Microinjection F1_screen 5. Screen F1 Generation (e.g., for roller phenotype) Microinjection->F1_screen Genotyping 6. Genotype F2s (PCR & Sequencing) F1_screen->Genotyping Isolate_mutants 7. Isolate Homozygous Knockout Mutants Genotyping->Isolate_mutants Paralysis_assay 8. Perform Paralysis Assay (this compound & Controls) Isolate_mutants->Paralysis_assay Data_analysis 9. Analyze & Compare EC50 Values Paralysis_assay->Data_analysis Logical Framework cluster_wt Wild-Type (N2) Worms cluster_ko nAChR Knockout Worms (e.g., unc-29-/-) Hypothesis Hypothesis: This compound targets L-AChRs WT_this compound Exposure to this compound Hypothesis->WT_this compound KO_this compound Exposure to this compound Hypothesis->KO_this compound WT_Paralysis Result: Paralysis WT_this compound->WT_Paralysis Conclusion Conclusion: The L-AChR is the molecular target of this compound WT_Paralysis->Conclusion Supports Hypothesis KO_Resistance Result: Resistance to Paralysis KO_this compound->KO_Resistance KO_Resistance->Conclusion Validates Hypothesis

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Butamisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Butamisole, a physiologically active substance, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and fostering a culture of safety.

Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the care required for hazardous materials. The following personal protective equipment (PPE) is mandatory to minimize exposure risks:

  • Eye Protection: Safety goggles equipped with side-shields.

  • Hand Protection: Chemical-impermeable gloves.

  • Body Protection: A laboratory coat or other impervious clothing.

  • Respiratory Protection: A suitable respirator should be utilized, particularly in areas with insufficient ventilation or where the generation of dust or aerosols is possible.

All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1] It is crucial to avoid direct contact with the skin and eyes, and to ensure that an eyewash station and safety shower are readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any associated contaminated materials must be managed as chemical waste, in strict accordance with local, state, and federal regulations.[1] Under no circumstances should this compound be discharged into sewer systems or mixed with general laboratory trash.[1]

  • Segregation and Collection: All this compound waste, including unused product, contaminated lab supplies (e.g., gloves, paper towels), and solutions, must be collected in a designated and clearly labeled waste container. This container should be suitable for chemical waste, kept tightly closed, and stored in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Waste Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound." All components of the waste mixture should be identified.

  • Spill Management: In the event of a spill, the area should be immediately secured. Spills should be carefully taken up with an inert absorbent material. The collected spill debris must be placed in a sealed, labeled container for disposal by a licensed chemical waste handler.[1] Following the removal of the spill, the affected surface and any contaminated equipment should be decontaminated by scrubbing with alcohol.[1] All cleaning materials must also be disposed of as hazardous waste.[1]

  • Arranging for Professional Disposal: Contact a licensed environmental waste management contractor to arrange for the pickup and disposal of the this compound waste. These contractors are equipped to handle and transport hazardous materials safely and in compliance with all regulatory requirements.

  • Record Keeping: Maintain meticulous records of all disposed this compound, including quantities, dates of disposal, and the contact information of the waste management contractor.

This compound Hazard Information

The following table summarizes the hazard classifications for this compound, underscoring the importance of the stringent handling and disposal procedures outlined above.

Hazard StatementGHS ClassificationDescription
H302Acute toxicity (Oral), Category 4Harmful if swallowed.
H317Skin sensitisation, Category 1May cause an allergic skin reaction.
H319Eye irritation, Category 2ACauses serious eye irritation.
H360Reproductive toxicity, Category 1AMay damage fertility or the unborn child.
H373Specific target organ toxicity - repeated exposure, Category 2May cause damage to organs (Endocrine system) through prolonged or repeated exposure.

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

ButamisoleDisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Handle this compound in a well-ventilated fume hood A->B C Collect all this compound waste in a designated container B->C Waste Generation E Contain and absorb spill with inert material B->E Accidental Spill D Label container as 'Hazardous Waste - this compound' C->D H Store waste container in a secure, ventilated area D->H F Collect spill debris in a sealed, labeled container E->F G Decontaminate spill area and affected equipment F->G G->C Dispose of cleanup materials I Contact licensed hazardous waste disposal contractor H->I J Maintain detailed disposal records I->J

References

Personal protective equipment for handling Butamisole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Butamisole

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on best practices for handling hazardous chemicals and veterinary drugs of a similar nature. It is imperative to consult with your institution's safety officer and to conduct a thorough risk assessment before handling this substance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps are designed to ensure the safe handling, use, and disposal of this anthelmintic agent.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the handler and potential exposure to hazardous substances.[1] The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[2][3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Best Practices
Hand Protection Double-gloving with chemotherapy-rated glovesInner glove should be worn under the gown cuff, and the outer glove over the cuff.[4] Change gloves immediately if contaminated or compromised.[4] Regular exam gloves are not recommended.[4]
Body Protection Disposable, polyethylene-coated polypropylene gownGowns should be shown to resist permeability by hazardous drugs.[3][4]
Eye and Face Protection Safety glasses with side shields or a full-face shieldMandatory when there is a risk of splashes or aerosolization.[2][4]
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling powders outside of a containment system (e.g., biological safety cabinet) or when there is a risk of aerosol generation.[4]
Foot Protection Closed-toe shoes and disposable shoe coversShoe covers should be worn in designated handling areas.[1]

Operational Plan: Step-by-Step Handling Procedures

A structured workflow is critical to minimize the risk of exposure and contamination. The following steps outline the process from preparation to post-handling cleanup.

Preparation Phase
  • Designated Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a certified biological safety cabinet (BSC) or a chemical fume hood, especially when handling powders or creating solutions.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the chemical, diluents, sterile supplies, and waste containers.

  • Donning PPE: Put on all required PPE in the correct order (e.g., shoe covers, gown, mask/respirator, eye protection, inner gloves, outer gloves) before entering the designated handling area.

Handling and Administration Phase
  • Reconstitution/Aliquoting: If working with a powder, carefully open the container within the BSC to avoid aerosolization. Use a dedicated and labeled set of instruments for handling. When reconstituting, slowly add the diluent to the powder to minimize splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.

  • Administration (In Vitro/In Vivo): When administering this compound, employ techniques that minimize the generation of aerosols or splashes.

Post-Handling Phase
  • Decontamination: Decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The innermost gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.[5]

  • Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated PPE, and labware, must be disposed of as hazardous chemical waste.

  • Containerization:

    • Sharps: Needles and syringes should be placed in a designated, puncture-resistant sharps container.

    • Solid Waste: Contaminated items such as gloves, gowns, and bench paper should be placed in a clearly labeled, leak-proof hazardous waste bag or container.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled, and compatible hazardous waste container. Do not pour this compound waste down the drain.[6][7]

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety department, following all local, state, and federal regulations.[5][7] Consider using a licensed hazardous waste disposal service.

Emergency Procedures

Rapid and appropriate response to an emergency can significantly mitigate potential harm.

Table 2: Emergency Response Plan

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[8]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[8] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) or product information to the medical personnel.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, and if properly trained and equipped, contain the spill with absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.

Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for handling this compound, from initial preparation to final disposal and emergency response.

Butamisole_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Administration Phase cluster_post Post-Handling Phase cluster_disposal Disposal prep_area Designate & Prepare Handling Area gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe reconstitute Reconstitute/Aliquot in Containment don_ppe->reconstitute administer Administer this compound (In Vitro/In Vivo) reconstitute->administer spill Spill reconstitute->spill decontaminate Decontaminate Surfaces & Equipment administer->decontaminate exposure Personal Exposure (Skin, Eye, Inhalation) administer->exposure doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste Waste Generated wash_hands Wash Hands Thoroughly doff_ppe->wash_hands final_disposal Dispose via Institutional Safety Office package_waste Package Waste in Labeled Containers segregate_waste->package_waste package_waste->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.